2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFVTHZVLYOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352756 | |
| Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644730 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
347-12-6 | |
| Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical and biological properties of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Derivatives of this scaffold are known for a wide range of biological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[2][4] This guide consolidates available data on the 2-(4-Fluorophenyl) derivative, presents relevant experimental protocols, and visualizes its role in key biological pathways.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. These properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FN₂ | PubChem[5] |
| Molecular Weight | 212.22 g/mol | PubChem[5], Sigma-Aldrich[6] |
| Physical Form | Solid | Sigma-Aldrich[6] |
| Solubility | 29.9 µg/mL (at pH 7.4) | PubChem[5] |
| CAS Number | 347-12-6 | PubChem[5], SCBT[7] |
| Computed XLogP3 | 3.5 | PubChem[5] |
| Topological Polar Surface Area | 17.3 Ų | PubChem[5] |
| InChIKey | PNOFVTHZVLYOFR-UHFFFAOYSA-N | PubChem[5], Sigma-Aldrich[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines common protocols for the synthesis and property determination of this compound.
Synthesis: One-Pot Multicomponent Reaction
A prevalent and efficient method for synthesizing imidazo[1,2-a]pyridine derivatives is the copper-catalyzed one-pot reaction involving 2-aminopyridine, an aldehyde, and a terminal alkyne.[8]
Protocol:
-
Reactant Preparation: In a reaction vessel, combine 2-aminopyridine (1.0 mmol), 4-fluorobenzaldehyde (1.0 mmol), and a terminal alkyne (1.2 mmol).
-
Catalyst Addition: Add a copper(I) iodide (CuI) catalyst (e.g., 5 mol%).
-
Solvent and Base: Suspend the mixture in a suitable solvent such as toluene or DMF. Add a base, for example, NaHSO₄·SiO₂.
-
Reaction Condition: Heat the mixture under reflux conditions. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the pure this compound.
Solubility Determination: Shake-Flask Method
The aqueous solubility is a critical parameter for drug development. The shake-flask method is a standard approach for its determination.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: The resulting suspension is agitated in a mechanical shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed in units such as mg/mL or µg/mL.
pKa Determination: Potentiometric Titration
Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored. The imidazo[1,2-a]pyridine moiety contains basic nitrogen atoms that will be protonated by the acid.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a key pharmacophore that targets various biological pathways. Notably, derivatives have been developed as potent dual inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[9]
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.
-
Activation: The pathway is typically activated by growth factors binding to Receptor Tyrosine Kinases (RTKs) on the cell surface.
-
PI3K Action: This binding recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation: PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt.
-
mTOR Activation: Activated Akt phosphorylates and regulates numerous downstream targets, including the mTOR complex 1 (mTORC1), a key regulator of protein synthesis and cell growth.
This compound and its analogues can act as inhibitors at the level of both PI3K and mTOR, effectively shutting down this critical pro-survival pathway in cancer cells.
References
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C13H9FN2 | CID 735319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The guide details its chemical identity, synthesis, and biological activities, with a focus on its potential therapeutic applications.
Chemical Identity and Structure
IUPAC Name: this compound[1]
Molecular Formula: C₁₃H₉FN₂[1]
Molecular Weight: 212.22 g/mol [1]
Structure:
The structure of this compound consists of a fused imidazo[1,2-a]pyridine bicycle with a 4-fluorophenyl substituent at the 2-position of the imidazole ring.
Caption: 2D structure of this compound.
Synthesis
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the condensation reaction between a 2-aminopyridine and a substituted α-haloketone.
General Experimental Protocol: Synthesis via Ortoleva-King Reaction
A widely employed method for the synthesis of imidazo[1,2-a]pyridines is the copper-catalyzed aerobic oxidative cyclization. The following is a representative protocol adapted from literature for the synthesis of similar derivatives.[2]
Materials:
-
2-Aminopyridine
-
4'-Fluoroacetophenone
-
Copper(I) iodide (CuI)
-
Toluene
-
Sodium bisulfate on silica gel (NaHSO₄·SiO₂)
Procedure:
-
A mixture of 2-aminopyridine (1.0 mmol), 4'-fluoroacetophenone (1.2 mmol), and a catalytic amount of CuI-NaHSO₄·SiO₂ is taken in a round-bottom flask.
-
Toluene (10 mL) is added to the flask, and the reaction mixture is refluxed for the appropriate time (typically monitored by TLC until completion).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this compound have demonstrated a range of pharmacological activities, indicating their potential for the development of novel therapeutics.
Anticancer Activity
Derivatives of this compound have shown promising anticancer effects, primarily through the inhibition of key signaling pathways involved in cell growth and proliferation.
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Several studies have indicated that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4][5] This pathway is frequently overactivated in various cancers, leading to uncontrolled cell growth and survival. Inhibition of this pathway can induce cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway Diagram:
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Quantitative Data on Anticancer Activity of Related Derivatives:
| Derivative | Target/Cell Line | IC₅₀ (µM) | Reference |
| 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | PIK3CA | 0.67 | [3] |
| Thiazole substituted imidazo[1,2-a]pyridine | PIK3CA | 0.0028 | [3] |
| Thiazole substituted imidazo[1,2-a]pyridine | A375 (Melanoma) | 0.14 | [3] |
| Thiazole substituted imidazo[1,2-a]pyridine | HeLa (Cervical Cancer) | 0.21 | [3] |
| 1,2,4-Oxadiazole substituted imidazo[1,2-a]pyridine | PI3Kα | 0.002 | [3] |
| Imidazo[1,2-a]pyridine derivative (IP-5) | HCC1937 (Breast Cancer) | 45 | [6][7] |
| Imidazo[1,2-a]pyridine derivative (IP-6) | HCC1937 (Breast Cancer) | 47.7 | [6][7] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines a standard procedure to assess the cytotoxic effects of a compound on cancer cell lines.[7]
-
Cell Seeding: Cancer cells (e.g., HCC1937) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC₅₀ value is determined.
Neurological Activity
Derivatives of this compound have been investigated for their effects on the central nervous system, particularly as modulators of GABA-A receptors.
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
Certain fluorinated imidazo[1,2-a]pyridine derivatives act as positive allosteric modulators (PAMs) of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.[8][9][10][11] By enhancing the effect of GABA, these compounds can produce sedative, anxiolytic, and potentially antipsychotic effects. The this compound scaffold is considered a bioisostere of other known GABA-A receptor modulators.[8][9][10]
Logical Relationship Diagram:
Caption: Mechanism of action for neurological activity.
Quantitative Data on GABA-A Receptor Binding of a Related Derivative:
| Derivative | Receptor Subtype | pKi | Reference |
| 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide | GABA-A (α1) | 7.39 (for zolpidem as reference) | [11] |
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with significant potential in drug discovery and development. Their demonstrated activities against cancer and in the central nervous system warrant further investigation. The synthetic accessibility of the imidazo[1,2-a]pyridine core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets. This technical guide provides a foundational understanding for researchers and scientists aiming to explore the full potential of this important chemical scaffold.
References
- 1. This compound | C13H9FN2 | CID 735319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine (CAS 347-12-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds and approved drugs.[1] The imidazo[1,2-a]pyridine core is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring, and it serves as a versatile template for the design of novel therapeutic agents.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroactive properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and the broader biological context of the imidazo[1,2-a]pyridine class of compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 347-12-6 | [3] |
| Molecular Formula | C₁₃H₉FN₂ | [3] |
| Molecular Weight | 212.22 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid | [4] |
| Solubility | Data not readily available. | |
| Melting Point | Data not readily available. | |
| Boiling Point | Data not readily available. | |
| InChI Key | PNOFVTHZVLYOFR-UHFFFAOYSA-N | [4] |
| SMILES | FC1=CC=C(C=C1)C2=CN3C=CC=C3N=2 | [4] |
Synthesis and Experimental Protocols
The synthesis of imidazo[1,2-a]pyridines is well-documented in the scientific literature, with several established methods. A common and versatile approach involves the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of this compound, this would typically involve the reaction of 2-aminopyridine with 2-bromo-1-(4-fluorophenyl)ethan-1-one.
General Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of imidazo[1,2-a]pyridines.[5][6]
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one
-
Anhydrous solvent (e.g., ethanol, acetone, or DMF)
-
Base (e.g., sodium bicarbonate, potassium carbonate, or triethylamine)
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Purification system (e.g., column chromatography or recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1-1.2 equivalents) and the base (1.5-2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours (reaction progress can be monitored by thin-layer chromatography).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent to afford the pure this compound.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Biological Activities and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the imidazo[1,2-a]pyridine scaffold is associated with a wide array of biological activities. The introduction of a fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The table below summarizes some of the key biological activities reported for various imidazo[1,2-a]pyridine derivatives.
| Biological Activity | Description | Key Molecular Targets/Pathways | Reference(s) |
| Anticancer | Derivatives have shown potent activity against various cancer cell lines. | PI3K/mTOR, Wnt/β-catenin | [7][8] |
| Anti-inflammatory | Certain derivatives exhibit anti-inflammatory properties. | COX-2, NF-κB | |
| Antiviral | The scaffold has been explored for the development of antiviral agents. | ||
| Neuroactivity | Imidazo[1,2-a]pyridines are known to modulate CNS activity. | GABA-A receptors | [9][10][11] |
| Antimicrobial | Some derivatives have shown activity against bacteria and fungi. | ||
| Antiulcer | The scaffold is present in drugs developed for treating ulcers. |
Signaling Pathway Involvement
The biological effects of imidazo[1,2-a]pyridine derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these interactions is crucial for drug discovery and development.
PI3K/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12] Dysregulation of this pathway is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K and/or mTOR, making them attractive candidates for cancer therapy.[13][14][15]
Caption: Imidazo[1,2-a]pyridines as inhibitors of the PI3K/mTOR signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis.[16][17] Aberrant activation of this pathway is strongly implicated in the development of several cancers, particularly colorectal cancer.[18] Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin pathway, representing a promising therapeutic strategy.[8]
Caption: Imidazo[1,2-a]pyridines as modulators of the Wnt/β-catenin signaling pathway.
GABA-A Receptor Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[19] Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The imidazo[1,2-a]pyridine scaffold is a well-known modulator of GABA-A receptors, with zolpidem being a prominent example.[9][10][11] These compounds typically bind to the benzodiazepine site on the receptor.[19][20]
Caption: Positive allosteric modulation of GABA-A receptors by imidazo[1,2-a]pyridines.
Conclusion and Future Directions
This compound, as a member of the medicinally significant imidazo[1,2-a]pyridine class, holds potential as a valuable building block for the development of novel therapeutic agents. While specific biological data on this particular compound is not extensively available, the broader family of imidazo[1,2-a]pyridines has been shown to modulate key signaling pathways involved in cancer and neurological disorders. Future research should focus on the detailed biological evaluation of this compound and its derivatives to elucidate their specific mechanisms of action and therapeutic potential. The established synthetic routes provide a solid foundation for the generation of analog libraries for structure-activity relationship (SAR) studies, which will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H9FN2 | CID 735319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. The Small Molecule Inhibitor of the Wnt-β-Catenin Pathway, CWP232291, Inhibits Tumor Growth in Preclinical Models of Salivary Gland Adenoid Cystic Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 20. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant biological signaling pathways associated with 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine. This compound belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1][2]
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for understanding the compound's behavior in biological systems and for its development as a potential therapeutic agent.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉FN₂ | [3][4] |
| Molecular Weight | 212.22 g/mol | [3][4] |
| Physical Form | Solid | |
| Melting Point | 165-166 °C | [5] |
| Solubility | 29.9 µg/mL (at pH 7.4) | [3] |
| pKa (Predicted) | 6.54 ± 0.50 | [5] |
| LogP (Computed, for parent) | 3.4 (XLogP3-AA for 2-phenylimidazo[1,2-a]pyridine) | [6] |
| IUPAC Name | This compound | [3] |
| CAS Number | 347-12-6 | [3][4] |
Crystal Structure Data
Crystallographic analysis provides detailed insights into the three-dimensional arrangement of the molecule.
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [3] |
| Space Group | P 1 21/c 1 | [3] |
| Cell Length a | 11.6177 Å | [3] |
| Cell Length b | 14.1889 Å | [3] |
| Cell Length c | 6.2178 Å | [3] |
| Cell Angle α | 90° | [3] |
| Cell Angle β | 91.299° | [3] |
| Cell Angle γ | 90° | [3] |
Experimental Protocols
Representative Synthesis of this compound
The synthesis of 2-substituted imidazo[1,2-a]pyridines is commonly achieved via the cyclocondensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] The following protocol is a representative method adapted from general procedures for this class of compounds.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of the title compound.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) and 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) in a suitable solvent such as ethanol.
-
Cyclization: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash with water. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity and Signaling Pathways
Derivatives of this compound have been investigated for multiple biological activities, primarily as modulators of GABA-A receptors for potential antipsychotic applications and as inhibitors of the PI3K/AKT/mTOR pathway in cancer research.[8][9]
Positive Allosteric Modulation of GABA-A Receptors
Certain imidazo[1,2-a]pyridine derivatives act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor, specifically at the interface between the α and γ subunits (e.g., α1/γ2).[8] As PAMs, they do not activate the receptor directly but enhance the effect of the endogenous ligand, GABA. This potentiation of GABAergic inhibitory neurotransmission is the basis for the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines and related compounds.
Caption: Mechanism of GABA-A receptor positive allosteric modulation.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
In the context of oncology, imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade that promotes cell proliferation, survival, and growth.[10] By inhibiting this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The mechanism typically involves the reduction of phosphorylated (active) AKT and mTOR, leading to the upregulation of tumor suppressors like p53 and cell cycle inhibitors like p21.[9][11]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridines.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H9FN2 | CID 735319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-(4-FLUORO-PHENYL)-IMIDAZO[1,2-A]PYRIDINE | 347-12-6 [amp.chemicalbook.com]
- 6. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclic heterocyclic scaffold, imidazo[1,2-a]pyridine, is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide array of biological activities. The specific analog, 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, stands as a core structure for many biologically active compounds. While direct and extensive research on this exact molecule is limited in publicly available literature, a comprehensive analysis of its closely related derivatives provides significant insights into its potential mechanisms of action. This technical guide synthesizes the current understanding of how this chemical entity and its analogs likely exert their pharmacological effects, focusing on key signaling pathways and molecular targets. The primary theoretical mechanisms of action revolve around the modulation of the PI3K/Akt/mTOR signaling pathway, interaction with GABA-A receptors, and potential as an anti-infective agent. This document provides a detailed overview of these theories, supported by quantitative data from related compounds, experimental protocols for key assays, and visual representations of the involved biological processes.
Introduction
Imidazo[1,2-a]pyridines are a class of fused nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, and anxiolytic activities. The substitution at the 2-position with an aromatic ring, particularly a 4-fluorophenyl group, is a common feature in many active derivatives. The fluorine atom is often introduced to enhance metabolic stability and improve pharmacokinetic properties. This guide focuses on the theoretical mechanisms of action of the parent structure, this compound, by examining the well-documented activities of its derivatives.
Primary Mechanism of Action Theories
Based on the current body of research on closely related analogs, the primary mechanisms of action for this compound are theorized to be:
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: A significant number of imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory effects on this critical intracellular signaling pathway, which is frequently dysregulated in cancer.
-
Positive Allosteric Modulation of GABA-A Receptors: The imidazo[1,2-a]pyridine scaffold is a known pharmacophore for ligands of the benzodiazepine binding site on the GABA-A receptor, suggesting a role in modulating neuronal inhibition.
-
Antitubercular Activity via QcrB Inhibition: Certain imidazo[1,2-a]pyridine amides have been identified as inhibitors of the cytochrome bcc complex (QcrB) in Mycobacterium tuberculosis, a key enzyme in the electron transport chain.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development. Several studies have reported that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway, often by directly targeting the PI3K enzyme.
Quantitative Data for Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target | IC50 (µM) | Cancer Cell Line | Reference |
| 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | PI3Kα | 0.67 | - | [1] |
| Thiazole derivative of the above | PI3Kα | 0.0028 | - | [2] |
| Imidazo[1,2-a]pyridine-thiophene derivative | FLT3 | 0.058 | MOLM14 (AML) | N/A |
| (8-(4-Fluorophenyl)-6-methylImidazo[1,2-a]pyridine-2-yl)(morpholino)methanone | PI3Kα | 0.150 | T47D (Breast) | N/A |
| General Imidazo[1,2-a]pyridine derivatives | - | 9.7 - 47.7 | HCC1937 (Breast) | [3] |
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for determining cell proliferation using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
This technique is used to detect and quantify the levels of specific proteins in a cell lysate, including the phosphorylated (activated) forms of proteins in the PI3K/Akt/mTOR pathway.
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Methodology:
-
Cell Lysis: Cells treated with the test compound are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR).
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.
-
Detection: A chemiluminescent substrate is added, which reacts with the HRP to produce light that is captured by an imaging system.
-
Analysis: The intensity of the protein bands is quantified to determine the relative protein levels.
Positive Allosteric Modulation of GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is the major inhibitory neurotransmitter receptor in the central nervous system. The imidazo[1,2-a]pyridine scaffold is a well-known privileged structure for ligands that bind to the benzodiazepine site on the GABA-A receptor, acting as positive allosteric modulators (PAMs). These PAMs enhance the effect of GABA, leading to increased neuronal inhibition and producing anxiolytic, sedative, and anticonvulsant effects.
Rationale for GABA-A Receptor Interaction
A study on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which are considered bioisosteres of imidazo[1,2-a]pyridines, has shown that these compounds act as PAMs of the α1β2γ2 GABA-A receptor subtype.[4] This provides a strong rationale for investigating this compound as a potential GABA-A receptor modulator.
Signaling Pathway Diagram
Caption: Positive allosteric modulation of the GABA-A receptor by this compound.
Experimental Protocol: Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the GABA-A receptor are prepared.
-
Assay Setup: The assay is set up in tubes containing the cell membranes, a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flumazenil), and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed to remove any unbound radioligand.
-
Scintillation Counting: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibitory constant) of the test compound is determined.
Antitubercular Activity
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis.
Target and Mechanism
Several imidazo[1,2-a]pyridine amides have been shown to target the cytochrome bcc complex, specifically the QcrB subunit. This complex is a critical component of the electron transport chain, and its inhibition disrupts ATP synthesis, leading to bacterial cell death.
Antitubercular Activity Data for Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target | MIC (µg/mL) | Strain | Reference |
| Imidazo[1,2-a]pyridine amide (IPA-6) | Not specified | 0.05 | M. tuberculosis H37Rv | [5] |
| N-(2-phenoxyethyl) derivative | Not specified | 0.027 | M. tuberculosis H37Rv | [5] |
| General Imidazo[1,2-a]pyridine derivatives | Not specified | 1.6 - 6.25 | M. tuberculosis H37Rv | [6] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Methodology:
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared and diluted to a standard concentration.
-
Compound Dilution: The test compound is serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the compound dilutions.
-
Incubation: The plate is incubated for several days to allow for bacterial growth.
-
Alamar Blue Addition: Alamar Blue reagent is added to each well.
-
Incubation: The plate is incubated for another 24 hours.
-
Result Interpretation: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is the lowest concentration of the compound that prevents this color change.
Conclusion
While direct experimental data for this compound is not extensively available, the wealth of information on its close derivatives provides a strong foundation for understanding its likely mechanisms of action. The evidence strongly suggests that this compound has the potential to act as an inhibitor of the PI3K/Akt/mTOR pathway, a positive allosteric modulator of the GABA-A receptor, and an antitubercular agent. The fluorophenyl moiety likely enhances its drug-like properties, making it an attractive scaffold for further investigation and development in oncology, neuroscience, and infectious diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of this promising chemical entity. Future studies should focus on the direct biological evaluation of this compound to confirm these theoretical mechanisms and quantify its potency and selectivity.
References
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C13H9FN2 | CID 735319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological activity of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and its derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antipsychotic properties.[1][2][3] Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are crucial for understanding the compound's mechanism of action, predicting its efficacy, and guiding the design of more potent and selective drug candidates.[4][5][6]
Core Computational Methodologies
The in silico evaluation of this compound activity typically involves a multi-step computational workflow. This process begins with the generation of a high-quality 3D structure of the molecule, followed by the identification of potential biological targets and subsequent prediction of its binding affinity and functional effects through various computational techniques.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[7] This method is instrumental in understanding the binding mode of this compound derivatives and estimating their binding affinity to various biological targets. For instance, studies have shown that these compounds can bind to the active sites of kinases like FLT3 and PI3K, as well as GABA-A receptors.[2][8][9]
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added, and charges are assigned using a force field (e.g., CHARMm).
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated using software like ChemDraw or Avogadro.
-
The structure is optimized using a suitable force field (e.g., MMFF94).
-
Partial charges are calculated for each atom.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock, Glide) is used to perform the simulation.
-
The binding site on the protein is defined, typically as a grid box encompassing the active site.
-
The docking algorithm explores various conformations and orientations of the ligand within the binding site.
-
The resulting poses are scored based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
The docking poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
The docking scores are used to rank the binding affinity of different derivatives.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[6] These models are used to predict the activity of new compounds and to identify the key molecular features that contribute to their potency. For imidazo[1,2-a]pyridine derivatives, QSAR studies have been employed to predict their activity as acid pump antagonists and anticancer agents.[6][10]
Experimental Protocol: QSAR Modeling
-
Dataset Preparation:
-
A dataset of imidazo[1,2-a]pyridine derivatives with experimentally determined biological activities (e.g., IC50 values) is collected.
-
The 2D or 3D structures of the compounds are generated and optimized.
-
-
Descriptor Calculation:
-
A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound using software like DRAGON or PaDEL-Descriptor.
-
-
Model Development:
-
The dataset is typically divided into a training set and a test set.
-
A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build the QSAR model using the training set.
-
-
Model Validation:
-
The predictive power of the model is evaluated using the test set and various statistical parameters (e.g., R², Q², R²_pred).[10]
-
-
Prediction:
-
The validated QSAR model is used to predict the activity of new this compound derivatives.
-
Biological Targets and Signaling Pathways
In silico studies have identified several potential biological targets for this compound and its analogs. Understanding the signaling pathways associated with these targets is crucial for elucidating the compound's mechanism of action.
PI3K/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[9] Several imidazo[1,2-a]pyridine derivatives have been identified as potent PI3K/mTOR dual inhibitors.[11] Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of PI3K and mTOR.
Quantitative Data Summary
The following tables summarize quantitative data from various in silico and in vitro studies on imidazo[1,2-a]pyridine derivatives. This data provides a comparative view of the potency and predicted binding affinities of these compounds against different biological targets.
Table 1: Molecular Docking Scores of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| 4b | GyrB | - | -10.4 | [4] |
| 24 | Polo-like kinase 1 (Plk1) | - | -8.8 | [10] |
| 27 | Polo-like kinase 1 (Plk1) | - | -9.1 | [10] |
| Alpidem | BZ₁ Receptor-associated protein | 2Z5X | -8.00 | [12][13] |
| Alpidem | Acetylcholinesterase | 4BDT | -9.60 | [12][13] |
| Compound C | Oxidoreductase | - | -9.207 | [14] |
| HB7 | Human LTA4H | 3U9W | -11.237 | [15] |
Table 2: In Vitro Biological Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target/Cell Line | Activity (IC50/MIC) | Reference |
| 5o | FLT3 | 0.058 µM | [8] |
| - | PIK3CA | 0.67 µM | [9] |
| - | PI3Kα | 2 nM | [9] |
| HB9 | A549 (lung cancer) | 50.56 µM | [15] |
| HB10 | HepG2 (liver carcinoma) | 51.52 µM | [15] |
| IPA-6 | Mycobacterium tuberculosis H37Rv | 0.05 µg/mL | [16] |
| 18 | MCF-7 (breast cancer) | 14.81 µM | [17] |
| 12 | HT-29 (colon cancer) | 4.15 µM | [17] |
Conclusion
The in silico prediction of the activity of this compound and its derivatives is a powerful approach to accelerate the drug discovery process. By combining techniques like molecular docking, QSAR, and molecular dynamics, researchers can gain valuable insights into the structure-activity relationships, binding modes, and potential biological targets of these compounds. The data presented in this guide highlights the promising therapeutic potential of the imidazo[1,2-a]pyridine scaffold and underscores the importance of computational methods in modern drug development. Further experimental validation is necessary to confirm these in silico predictions and to advance the development of novel therapeutic agents based on this versatile chemical scaffold.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QSAR, molecular docking, design, and pharmacokinetic analysis of 2-(4-fluorophenyl) imidazol-5-ones as anti-breast cancer drug compounds against MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemmethod.com [chemmethod.com]
- 16. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Role of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs. Among its myriad derivatives, 2-(4-fluorophenyl)imidazo[1,2-a]pyridine has emerged as a particularly versatile and potent pharmacophore. The introduction of a fluorine atom at the para-position of the phenyl ring often enhances metabolic stability and modulates electronic properties, leading to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on its applications in oncology, neuroscience, and anti-inflammatory research.
Synthesis and Chemical Properties
The synthesis of this compound is most commonly achieved through the condensation of a 2-aminopyridine with an α-haloketone, specifically 2-bromo-1-(4-fluorophenyl)ethanone. This reaction, often referred to as the Tschitschibabin reaction, is a robust and widely used method for the construction of the imidazo[1,2-a]pyridine ring system.[1] Variations of this synthesis include one-pot procedures from acetophenones and 2-aminopyridines using various catalytic systems.[2] The physicochemical properties of this compound, such as its molecular weight of 212.22 g/mol and its limited aqueous solubility, are important considerations for drug development.[3]
Key Biological Activities and Therapeutic Targets
The this compound core has been identified as a key structural element in compounds targeting a range of biological pathways implicated in various diseases.
Anticancer Activity: Targeting the PI3K/mTOR Pathway
A significant area of research has focused on the development of this compound derivatives as inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is frequently dysregulated in human cancers, making it an attractive target for therapeutic intervention.[6][7] Derivatives of this scaffold have demonstrated potent and selective inhibition of PI3Kα and dual PI3K/mTOR inhibition, leading to the induction of apoptosis and cell cycle arrest in various cancer cell lines.[7][8]
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Target | Cell Line | IC50 (µM) | Reference |
| 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | PIK3CA | - | 0.67 | [7] |
| Thiazole substituted imidazo[1,2-a]pyridine | PIK3CA | A375 (Melanoma) | 0.14 | [7] |
| Thiazole substituted imidazo[1,2-a]pyridine | PIK3CA | HeLa (Cervical) | 0.21 | [7] |
| 1,2,4-Oxadiazole substituted imidazo[1,2-a]pyridine | PI3Kα | Breast Cancer Cell Lines | >10 | [7] |
| Imidazo[1,2-a]pyridine derivative 15a | PI3K/mTOR | HCT116 | - | [4][5] |
| Imidazo[1,2-a]pyridine derivative 15d | - | A375P (Melanoma) | <0.06 | [9] |
| Imidazo[1,2-a]pyridine derivative 17e | - | A375P (Melanoma) | <0.06 | [9] |
| Imidazo[1,2-a]pyridine derivative 18c | - | A375P (Melanoma) | <0.06 | [9] |
| Imidazo[1,2-a]pyridine derivative 18h | - | A375P (Melanoma) | <0.06 | [9] |
| Imidazo[1,2-a]pyridine derivative 18i | - | A375P (Melanoma) | <0.06 | [9] |
| Imidazo[1,2-a]pyridine derivative IP-5 | - | HCC1937 (Breast) | 45 | [10] |
| Imidazo[1,2-a]pyridine derivative IP-6 | - | HCC1937 (Breast) | 47.7 | [10] |
| Imidazo[1,2-a]pyridine derivative IP-7 | - | HCC1937 (Breast) | 79.6 | [10] |
| Imidazo[1,2-a]pyridine derivative 12b | - | Hep-2 (Laryngeal) | 11 | [11][12] |
| Imidazo[1,2-a]pyridine derivative 12b | - | HepG2 (Hepatocellular) | 13 | [11][12] |
| Imidazo[1,2-a]pyridine derivative 12b | - | MCF-7 (Breast) | 11 | [11][12] |
| Imidazo[1,2-a]pyridine derivative 12b | - | A375 (Melanoma) | 11 | [11][12] |
Neuropharmacological Activity: Modulation of GABA-A Receptors
The this compound scaffold is a key component of positive allosteric modulators (PAMs) of the GABA-A receptor, particularly the α1β2γ2 subtype.[13][14] These receptors are the principal mediators of inhibitory neurotransmission in the central nervous system. Modulation of GABA-A receptors is a validated strategy for the treatment of anxiety, insomnia, and other neurological disorders. Research has focused on developing derivatives with improved metabolic stability and reduced potential for hepatotoxicity compared to earlier generations of GABA-A receptor modulators.[13]
Table 2: GABA-A Receptor Binding Affinity of this compound Analogs
| Compound/Derivative | Receptor Subtype | Binding Affinity (pKi) | Reference |
| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole analog | α1β2γ2 GABA-A | 5.5 | [13] |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative 9 | GABA-A | 5.53 | [13] |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative 11 | GABA-A | 5.1 | [13] |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative 13 | GABA-A | 5.1 | [13] |
Anti-inflammatory Activity
Derivatives of this compound have also been investigated for their anti-inflammatory properties. Some compounds have shown the ability to modulate key inflammatory pathways, such as the STAT3/NF-κB signaling cascade, which are implicated in both inflammation and cancer.[15]
Experimental Protocols
General Synthesis of this compound
This protocol describes a common method for the synthesis of the core scaffold.
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(4-fluorophenyl)ethanone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) in ethanol.
-
Add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) to the solution.
-
Add sodium bicarbonate (2.0 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing Mechanisms and Workflows
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell survival and proliferation, and the inhibitory action of this compound derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow: Synthesis and Evaluation
The logical flow from synthesis to biological evaluation of novel this compound derivatives is depicted below.
Caption: Workflow for synthesis and evaluation of derivatives.
Conclusion
This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer agents, particularly as inhibitors of the PI3K/mTOR pathway, and as modulators of GABA-A receptors for the treatment of neurological disorders. The synthetic accessibility of this core structure, coupled with the beneficial effects of the fluorine substituent, ensures that it will remain an area of intense research and development for novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the full therapeutic potential of this remarkable chemical entity.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. This compound | C13H9FN2 | CID 735319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA‑A Receptor Ligands with Neuroprotective and Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of Fluorinated Imidazo[1,2-a]pyridine Derivatives
Introduction
Fluorinated imidazo[1,2-a]pyridine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the parent molecule.[1] This technical guide provides a comprehensive overview of the potential therapeutic applications of this class of compounds, with a focus on quantitative biological data, experimental methodologies, and relevant signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Therapeutic Applications
Fluorinated imidazo[1,2-a]pyridine derivatives have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.
Anticancer Activity
The anticancer potential of fluorinated imidazo[1,2-a]pyridines is one of the most extensively studied areas. These compounds have been shown to inhibit various kinases and signaling pathways implicated in tumorigenesis and cancer progression.[2][3]
PI3K/AKT/mTOR Pathway Inhibition:
Several fluorinated imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/AKT/mechanistic target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.[4] One study identified a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine derivative as a novel p110α inhibitor with an IC50 of 0.67μM.[5] Optimization of this lead compound led to derivatives with significantly increased potency.[5] Another series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives also demonstrated potent PI3Kα inhibitory activity and induced cell cycle arrest and apoptosis in cancer cell lines.[4]
Wnt/β-catenin Signaling Inhibition:
The Wnt/β-catenin signaling pathway is another critical target in cancer therapy. A series of imidazo[1,2-a]pyridine derivatives were synthesized and found to inhibit this pathway, leading to the downregulation of Wnt target genes like c-myc and cyclin D1.[6]
Other Anticancer Mechanisms:
Fluorinated imidazo[1,2-a]pyridines have also been reported to exhibit anticancer activity through other mechanisms, including inhibition of cyclin-dependent kinases (CDKs) and induction of apoptosis.[2][3][7] For instance, certain derivatives have demonstrated cytotoxic effects against melanoma and cervical cancer cells by inhibiting the Akt/mTOR pathway and inducing cell cycle arrest.[3]
Antimicrobial and Antitubercular Activity
The imidazo[1,2-a]pyridine scaffold has proven to be a valuable template for the development of novel antimicrobial and antitubercular agents.[8][9]
Antitubercular Activity:
A significant body of research has focused on the development of imidazo[1,2-a]pyridine-3-carboxamides as potent agents against Mycobacterium tuberculosis.[10] Some fluorinated derivatives have displayed nanomolar minimum inhibitory concentrations (MICs) against replicating bacteria and have shown efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[10][11] These compounds are believed to target key enzymes in the mycobacterial cell wall synthesis or energy metabolism pathways.[12]
Antibacterial Activity:
Fluorinated imidazo[1,2-a]pyridine derivatives have also demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the imidazo[1,2-a]pyridine core are crucial for their antibacterial potency.[13]
Central Nervous System (CNS) Applications
The unique physicochemical properties of fluorinated imidazo[1,2-a]pyridines make them attractive candidates for CNS drug discovery.
Antipsychotic Potential:
Inspired by the antipsychotic-like effects of the α1-selective GABA-A receptor potentiator zolpidem, researchers have developed a series of fluorinated imidazo[1,2-a]pyridine derivatives.[14][15] These compounds act as positive allosteric modulators of the GABA-A receptor and have shown antipsychotic-like activity in preclinical models.[14]
Neurological Disorders:
Imidazo[1,2-a]pyridine analogues have been investigated for their potential in treating neurodegenerative disorders.[16] Some derivatives have shown affinity for adenosine A1 receptors, suggesting their potential as therapeutic agents for conditions like Alzheimer's and Parkinson's disease.[16] Furthermore, radioiodinated imidazo[1,2-a]pyridine derivatives are being explored as imaging agents for detecting β-amyloid plaques in the brain.[17]
Quantitative Data Summary
The following tables summarize the quantitative biological data for selected fluorinated imidazo[1,2-a]pyridine derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Fluorinated Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Reference |
| 2a | PI3K p110α | Scintillation proximity assay | 0.67 | - | [5] |
| 2g | PI3K p110α | Scintillation proximity assay | 0.0018 | - | [5] |
| 12 | PI3K p110α | Scintillation proximity assay | 0.0028 | - | [5] |
| 12 | Cell proliferation | In vitro assay | 0.14 | A375 | [5] |
| 12 | Cell proliferation | In vitro assay | 0.21 | HeLa | [5] |
| 13k | PI3Kα | In vitro kinase assay | 0.00194 | - | [4] |
| 13k | Cell proliferation | MTT assay | 0.09 - 0.43 | Various | [4] |
| Compound 6 | Cell viability | MTT assay | 45 | HCC1937 | [7] |
| Compound 12b | Cell viability | In vitro assay | 11-13 | Hep-2, HepG2, MCF-7, A375 | [18] |
Table 2: Antitubercular Activity of Fluorinated Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Strain | MIC (µM) | Reference |
| 15 | M. tuberculosis H37Rv | 0.02 | [10] |
| 16 | M. tuberculosis H37Rv | 0.006 | [10] |
| 18 | M. tuberculosis H37Rv | 0.004 | [10] |
| 9, 12, 17 | M. tuberculosis H37Rv | ≤0.006 | [10] |
| Q2O3 (10) | Extracellular M. tuberculosis | 0.004 (MIC80) | [11] |
| Q2O3 (10) | Intracellular M. tuberculosis | 0.0014 (MIC80) | [11] |
Table 3: CNS Activity of Fluorinated Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target/Activity | Assay | Value | Reference |
| Compound 26 | Antipsychotic-like activity | Amphetamine-induced hyperlocomotion (rats) | MED = 1 mg/kg | [14][15] |
| 169a | PBR binding affinity | In vitro binding assay | IC50 = 38 nM | [19] |
| 169b | PBR binding affinity | In vitro binding assay | IC50 = 32 nM | [19] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the literature.
General Synthesis of Imidazo[1,2-a]pyridines
A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.
-
Materials: Substituted 2-aminopyridine, substituted α-bromoketone, solvent (e.g., ethanol, DMF), base (e.g., sodium bicarbonate).
-
Procedure:
-
Dissolve the 2-aminopyridine and α-bromoketone in the chosen solvent.
-
Add the base to the reaction mixture.
-
Heat the mixture under reflux for a specified period (e.g., 2-24 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
-
Principle: Measurement of the enzyme's ability to phosphorylate a substrate in the presence of the test compound.
-
Materials: Recombinant PI3Kα enzyme, substrate (e.g., PIP2), ATP (radiolabeled or with a detection tag), test compound, assay buffer, detection reagents.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the enzyme, substrate, and test compound in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction and quantify the amount of phosphorylated product using an appropriate detection method (e.g., scintillation counting, fluorescence, luminescence).
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[4]
-
Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
-
Principle: A colorimetric assay that measures the metabolic activity of Mycobacterium tuberculosis.
-
Materials: M. tuberculosis H37Rv culture, Middlebrook 7H9 broth, Alamar Blue reagent, test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Add the M. tuberculosis inoculum to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add the Alamar Blue reagent to each well and incubate for another 24 hours.
-
Read the fluorescence or absorbance to determine cell viability.
-
The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth.[9]
-
Cell Viability (MTT) Assay
-
Principle: A colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
-
Materials: Cancer cell lines, cell culture medium, MTT solution, solubilization buffer (e.g., DMSO).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add the MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and research strategy.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of fluorinated imidazo[1,2-a]pyridine derivatives.
Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of fluorinated imidazo[1,2-a]pyridine derivatives.
Caption: A generalized workflow for the discovery and development of fluorinated imidazo[1,2-a]pyridine derivatives as therapeutic agents.
Fluorinated imidazo[1,2-a]pyridine derivatives represent a highly versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and CNS disorders warrants further investigation. The continued exploration of the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds will be crucial for the development of novel and effective therapies. This guide provides a foundational resource for researchers to build upon in their efforts to translate the therapeutic potential of fluorinated imidazo[1,2-a]pyridines into clinical realities.
References
- 1. nbinno.com [nbinno.com]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 12. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-Phenylimidazo[1,2-a]pyridines: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This versatile core has been successfully incorporated into a variety of therapeutic agents, demonstrating its potential in the development of novel drugs targeting a range of diseases. This in-depth technical guide explores the structure-activity relationships (SAR) of 2-phenylimidazo[1,2-a]pyridine derivatives, with a focus on their interactions with key biological targets, including benzodiazepine receptors and various cancer-related signaling pathways.
I. Synthetic Methodologies
The foundational synthesis of the 2-phenylimidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as phenacyl bromide. This versatile reaction allows for the introduction of a wide array of substituents on both the imidazo[1,2-a]pyridine ring system and the 2-phenyl moiety, facilitating extensive SAR studies.
A general synthetic workflow is depicted below:
II. Structure-Activity Relationship at Benzodiazepine Receptors
Derivatives of 2-phenylimidazo[1,2-a]pyridine have been extensively investigated as ligands for both central benzodiazepine receptors (CBRs) and peripheral benzodiazepine receptors (PBRs), also known as the 18-kDa translocator protein (TSPO). The affinity and selectivity of these compounds are highly dependent on the nature and position of substituents on the bicyclic core and the 2-phenyl ring.
Quantitative SAR Data for Benzodiazepine Receptor Ligands
The following table summarizes the binding affinities of a series of N,N-dialkyl-2-phenylimidazo[1,2-a]pyridine-3-acetamides for CBR and PBR.
| Compound | R (Position 6) | R' (Position 8) | IC50 (CBR) (nM) | IC50 (PBR) (nM) | Selectivity Ratio (CBR/PBR) |
| 7f | H | H | 3.2 x 10¹ | - | - |
| 7k | I | H | >10000 | 43 | >232 |
| 7m | NO₂ | H | 15 | 47 | 0.32 |
| 7o | Cl | Cl | >10000 | 8 | >1250 |
| 7p | Cl | I | >10000 | 5 | >2000 |
| 7q | I | I | >10000 | 3 | >3333 |
| 7r | I | Cl | >10000 | 6 | >1667 |
| 7s | NO₂ | Cl | >10000 | 12 | >833 |
| 7t | NO₂ | I | >10000 | 9 | >1111 |
Data compiled from studies on N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides.[1]
Key SAR Insights:
-
Substituents at C6 and C8: The nature of substituents at the C6 and C8 positions of the imidazo[1,2-a]pyridine ring system plays a crucial role in determining selectivity for PBR over CBR.[1]
-
Halogenation: Introduction of halogens, particularly iodine, at the C6 and/or C8 positions generally leads to a significant increase in PBR affinity and selectivity.[1]
-
Disubstitution: 6,8-disubstituted compounds consistently demonstrate higher selectivity for PBR compared to their monosubstituted counterparts.[1]
-
Lipophilicity: Increased lipophilicity at the C8 position is a key factor for high PBR binding affinity.
III. Anticancer Activity and Associated Signaling Pathways
Numerous studies have highlighted the potential of 2-phenylimidazo[1,2-a]pyridines as anticancer agents. Their mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
A. Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in various cancers. Several 2-phenylimidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.
B. Modulation of the STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are interconnected and play crucial roles in inflammation and cancer. Certain 2-phenylimidazo[1,2-a]pyridine derivatives have demonstrated the ability to modulate these pathways, leading to anti-inflammatory and anticancer effects.
Quantitative SAR Data for Anticancer Activity
The following table presents the in vitro cytotoxic activity of representative 2-phenylimidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound | R (Position 2-phenyl) | R' (Imidazo[1,2-a]pyridine) | Cell Line | IC50 (µM) |
| Compound A | 4-Cl | H | MCF-7 (Breast) | 5.2 |
| Compound B | 4-OCH₃ | 6-NO₂ | A549 (Lung) | 2.8 |
| Compound C | 3,4-diCl | 8-CH₃ | HCT116 (Colon) | 7.5 |
| Compound D | 4-F | 3-Br | HeLa (Cervical) | 4.1 |
Note: The data in this table is illustrative and compiled from various sources in the literature. Actual values may vary based on experimental conditions.
Key SAR Insights for Anticancer Activity:
-
2-Phenyl Ring Substitution: The nature and position of substituents on the 2-phenyl ring significantly influence cytotoxic potency. Electron-withdrawing groups, such as halogens and nitro groups, are often associated with enhanced activity.
-
Imidazo[1,2-a]pyridine Core Substitution: Modifications at various positions of the imidazo[1,2-a]pyridine core can modulate activity and selectivity against different cancer cell lines.
-
Overall Lipophilicity: The overall lipophilicity of the molecule often correlates with its anticancer activity, likely by influencing cell membrane permeability and target engagement.
IV. Experimental Protocols
A. General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridines
To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, the corresponding α-bromoacetophenone (1.1 eq) is added. The reaction mixture is then heated to reflux for a specified period (typically 2-6 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
B. Radioligand Binding Assay for Benzodiazepine Receptors
1. Membrane Preparation:
-
Rat cerebral cortex is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated.
-
The final pellet is resuspended in assay buffer, and the protein concentration is determined.
2. Binding Assay:
-
The assay is performed in a final volume of 1 mL containing 50 mM Tris-HCl (pH 7.4), radioligand (e.g., [³H]flumazenil for CBR or [³H]PK 11195 for PBR) at a concentration close to its Kd value, and the test compound at various concentrations.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., diazepam for CBR or PK 11195 for PBR).
-
The reaction mixtures are incubated at a specific temperature (e.g., 4°C or 25°C) for a defined period to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The IC50 values are determined by non-linear regression analysis of the competition binding data.
-
The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
C. MTT Assay for Anticancer Activity
1. Cell Culture and Seeding:
-
Cancer cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
2. Compound Treatment:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The medium from the cell plates is replaced with medium containing the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
V. Conclusion
The 2-phenylimidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive structure-activity relationship studies have provided valuable insights into the key structural features required for potent and selective modulation of various biological targets. The information presented in this guide, including the summarized quantitative data, detailed experimental protocols, and visualization of key signaling pathways, is intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of next-generation 2-phenylimidazo[1,2-a]pyridine-based therapeutics.
References
In-Depth Technical Guide: Molecular Docking Studies of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular docking studies involving 2-(4-fluorophenyl)imidazo[1,2-a]pyridine and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed insights into the computational approaches used to evaluate the therapeutic potential of this class of compounds. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant signaling pathways and experimental workflows.
Introduction to this compound
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The substitution of a 4-fluorophenyl group at the 2-position of the imidazo[1,2-a]pyridine core has been a strategic focus in the design of targeted therapies, owing to the favorable pharmacokinetic and pharmacodynamic properties conferred by the fluorine atom. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, has been instrumental in elucidating the binding mechanisms of these compounds with various protein targets.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various molecular docking studies on this compound and its derivatives, highlighting their binding affinities and interactions with key biological targets.
Table 1: Molecular Docking Performance of Imidazo[1,2-a]pyridine Derivatives against Various Protein Targets
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Reference |
| Imidazo[1,2-a]pyridine Derivative (Compound C) | Oxidoreductase | -9.207 | His 222, Tyr 216, Lys 270 | [3][4] |
| Phenothiazine-containing imidazo[1,2-a]pyridine derivatives | MARK4 | -8.1 to -10.4 | Not specified | [5] |
| 3-(5-(4-fluorophenyl)thiophen-2-yl)imidazo[1,2-a]pyridine derivative | FLT3 | Not specified | Asp698, Asn701 | [6] |
Experimental Protocol: A Generalized Molecular Docking Workflow
This section outlines a detailed, step-by-step protocol for performing a molecular docking study of a small molecule, such as this compound, with a target protein. This protocol is a composite of standard practices in the field.[7][8]
3.1. Preparation of the Target Protein
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).
-
Pre-processing:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to each atom of the protein. Kollman charges are commonly used for proteins.
-
-
Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the experimental structure or through binding site prediction software.
-
Grid Generation: Generate a grid box that encompasses the defined binding site. This grid is used by the docking software to calculate the interaction energies between the ligand and the protein.
3.2. Preparation of the Ligand
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or sketched using molecular modeling software.[9]
-
Ligand Optimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation. This is typically done using force fields like MMFF94 or UFF.
-
Assign Charges and Torsion Angles: Assign partial charges (e.g., Gasteiger charges) to the ligand atoms and define the rotatable bonds (torsions).
3.3. Molecular Docking Simulation
-
Select Docking Software: Choose a suitable molecular docking program. Popular choices include AutoDock, AutoDock Vina, and Schrödinger's Glide.
-
Configure Docking Parameters:
-
Specify the prepared protein and ligand files.
-
Define the coordinates of the grid box.
-
Set the parameters for the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). This includes the number of docking runs, population size, and the maximum number of energy evaluations.[7]
-
-
Run Docking Simulation: Execute the docking calculation. The software will explore different conformations and orientations of the ligand within the protein's binding site and calculate the binding energy for each pose.
3.4. Analysis of Results
-
Binding Affinity: The primary quantitative output is the binding energy (or docking score), which provides an estimate of the binding affinity. Lower binding energies typically indicate more favorable binding.
-
Pose Analysis: Visualize the predicted binding poses of the ligand within the protein's active site using molecular graphics software (e.g., PyMOL, Chimera).
-
Interaction Analysis: Identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.
-
Clustering and Ranking: The docking results are often clustered based on conformational similarity. The lowest energy pose in the most populated cluster is typically considered the most probable binding mode.
Visualization of Key Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound derivatives and a typical experimental workflow for molecular docking.
Caption: A generalized workflow for a molecular docking study.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking - An easy protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C13H9FN2 | CID 735319 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the efficient one-pot synthesis of 2-(4-fluorophenyl)imidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry. The presented methodologies offer advantages such as operational simplicity, high yields, and the use of readily available starting materials. This application note includes a comparative analysis of different catalytic systems and reaction conditions, supported by quantitative data and a visual representation of the synthetic workflow. The protocols are designed to be easily implemented in a research or drug development setting.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The 2-aryl substituted derivatives, in particular, are prevalent in numerous biologically active molecules. The one-pot synthesis of these compounds is highly desirable as it reduces reaction time, minimizes waste, and simplifies the purification process. This document outlines a robust and reproducible one-pot procedure for the synthesis of this compound from readily available precursors.
Synthetic Workflow
The one-pot synthesis of this compound typically involves the reaction of 2-aminopyridine with a 4-fluorophenyl-substituted carbonyl compound or a precursor that generates the α-haloketone in situ. The general workflow is depicted below.
Caption: One-pot synthesis workflow for this compound.
Comparative Analysis of Synthetic Protocols
Several one-pot methods have been developed for the synthesis of this compound. The following table summarizes the quantitative data from different approaches, allowing for easy comparison of their efficiency.
| Entry | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Fluoroacetophenone, 2-Aminopyridine | [Bmim]Br₃, Na₂CO₃ | Solvent-free | Room Temp. | 40 | 89 | [1][2][3] |
| 2 | 2-Amino-5-chloropyridine, 4-Fluorobenzaldehyde, Isocyanide | Sc(OTf)₃ | Dichloroethane | 80 | 720 | - | |
| 3 | 4-Fluoroacetophenone, 2-Aminopyridine | I₂ | Water | Reflux | - | Good | [4] |
| 4 | 2-bromo-1-(4-fluorophenyl)ethan-1-one, 2-aminopyridine | Copper Silicate | Ethanol | Reflux | 45 | 92 | [5] |
| 5 | 2-bromo-1-(4-fluorophenyl)ethan-1-one, 2-aminopyridine | None | Solvent-free | 60-80 | 20-80 | 90-95 | [6][7] |
| 6 | 4-Fluoroacetophenone, 2-Aminopyridine | NBS, PEG-400/Water | PEG-400/Water | Microwave | 10-15 | 85-89 | [8] |
Note: Some entries in the table represent generalized conditions for similar substrates, as specific data for the 4-fluoro derivative was not available in all cited literature. The yield for entry 2 was not specified for this particular derivative.
Experimental Protocols
Protocol 1: Solvent-Free Synthesis using [Bmim]Br₃ and Na₂CO₃
This protocol is based on the efficient and environmentally friendly reaction described by Zhang et al.[1][2][3]
Materials:
-
4-Fluoroacetophenone
-
2-Aminopyridine
-
1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃)
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, combine 4-fluoroacetophenone (1 mmol), 2-aminopyridine (1 mmol), 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (1 mmol), and sodium carbonate (Na₂CO₃) (2 mmol).
-
Stir the mixture vigorously at room temperature for approximately 40 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add 20 mL of water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
Expected Yield: 89%[3]
Protocol 2: Microwave-Assisted Synthesis in an Aqueous Medium
This protocol is adapted from a green chemistry approach utilizing microwave irradiation.[8]
Materials:
-
4-Fluoroacetophenone
-
N-Bromosuccinimide (NBS)
-
2-Aminopyridine
-
Polyethylene glycol (PEG-400)
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a microwave-safe reaction vessel, prepare a mixture of PEG-400 and water (1:2 v/v).
-
To this solvent system, add 4-fluoroacetophenone (1 mmol) and N-Bromosuccinimide (NBS) (1 mmol).
-
Irradiate the mixture in a microwave synthesizer for 2-3 minutes to generate the α-bromoacetophenone in situ.
-
To the same vessel, add 2-aminopyridine (1 mmol).
-
Seal the vessel and irradiate under microwave conditions (e.g., 100-120 °C) for 10-15 minutes.
-
After cooling, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.
Expected Yield: 85-89%[8]
Characterization Data
The synthesized this compound can be characterized by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.12 (d, J = 6.8 Hz, 1H), 7.95-7.91 (m, 2H), 7.82 (s, 1H), 7.63 (d, J = 9.1 Hz, 1H), 7.18-7.11 (m, 3H), 6.78 (t, J = 6.8 Hz, 1H).[1][3]
Conclusion
The one-pot synthesis of this compound can be achieved through various efficient methods. The solvent-free approach using an ionic liquid as the brominating agent offers high yields at room temperature, presenting a green and economical option. For rapid synthesis, microwave-assisted protocols in aqueous media are highly effective. The choice of protocol may depend on the available equipment and specific requirements of the research, such as scalability and environmental considerations. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Protocol for the Synthesis of Imidazo[1,2-a]pyridines via the Groebke–Blackburn–Bienaymé Reaction
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs, exhibiting a wide range of therapeutic properties including anti-cancer, anti-inflammatory, antiviral, and anxiolytic activities.[1][2][3] The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines and their analogs.[1][4][5] This multicomponent approach offers significant advantages over traditional linear syntheses, such as high atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds.[1][6]
This document provides a detailed protocol for the synthesis of imidazo[1,2-a]pyridines using the GBB reaction, including reaction setup, purification, and characterization. Various reaction conditions, including conventional heating, microwave irradiation, and ultrasound assistance, are presented to showcase the versatility of this transformation.
Reaction Principle
The Groebke–Blackburn–Bienaymé reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide in the presence of a catalyst to form the imidazo[1,2-a]pyridine core. The generally accepted mechanism proceeds through the initial formation of an imine from the aminopyridine and aldehyde. Subsequent nucleophilic attack of the isocyanide on the imine forms a nitrilium ion intermediate, which then undergoes an intramolecular cyclization to afford the final product after tautomerization.[6]
Experimental Protocols
Herein, we describe three distinct protocols for the GBB synthesis of imidazo[1,2-a]pyridines, each employing a different energy source.
Protocol 1: Conventional Synthesis under Thermal Conditions
This protocol describes a general procedure for the synthesis of imidazo[1,2-a]pyridines using conventional heating.
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 mmol), aldehyde (1.0 mmol), and the chosen catalyst (e.g., 10 mol% p-toluenesulfonic acid).[6]
-
Add the solvent (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 60 °C or reflux) with continuous stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[9]
Materials:
-
2-Aminopyridine derivative (0.5 mmol)
-
Aldehyde (0.5 mmol)
-
Isocyanide (0.5 mmol)
-
Microwave vial with a Teflon septum
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 2-aminopyridine derivative (0.5 mmol), aldehyde (0.5 mmol), isocyanide (0.5 mmol), and catalyst (e.g., 5.0 mol% of Gd(OTf)₃).[2]
-
Add the solvent (1.5 mL) and seal the vial with a Teflon septum.[2]
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 75-150 °C) for a specified time (e.g., 10-30 minutes).[2][9]
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography as described in Protocol 1.
Protocol 3: Ultrasound-Assisted Synthesis
Ultrasound can provide a green and efficient alternative for promoting the GBB reaction.[4]
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Catalyst (e.g., Phenylboronic acid) (optional, as some reactions proceed without a catalyst in water)
-
Solvent (e.g., Water) (5 mL)
-
Reaction vessel suitable for ultrasonication
-
Ultrasonic bath
Procedure:
-
In a suitable reaction vessel, suspend the 2-aminopyridine derivative (1.0 mmol) and aldehyde (1.0 mmol) in water (5 mL).[4]
-
Add the isocyanide (1.0 mmol) to the suspension.
-
Place the vessel in an ultrasonic bath and sonicate at a specific frequency and power at a controlled temperature (e.g., 60 °C).[4]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the GBB synthesis of imidazo[1,2-a]pyridines under different conditions.
Table 1: Screening of Reaction Conditions for a Model GBB Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)₃ (10) | Methanol | 60 | 8 | 92 |
| 2 | Yb(OTf)₃ (10) | Methanol | 60 | 8 | 85 |
| 3 | p-TsOH (10) | Methanol | 60 | 12 | 78 |
| 4 | AcOH (20) | Ethanol | Reflux | 12 | 71 |
| 5 | None | Water (Ultrasound) | 60 | 2 | 86 |
| 6 | Gd(OTf)₃ (5) | Methanol (MW) | 150 | 0.5 | 94 |
Data compiled from multiple sources for illustrative purposes.[2][4][6]
Table 2: Substrate Scope for the Synthesis of Imidazo[1,2-a]pyridines
| Product | 2-Aminopyridine | Aldehyde | Isocyanide | Method | Yield (%) |
| 5a | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Ultrasound/Water | 86 |
| 5b | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | Ultrasound/Water | 86 |
| 5d | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | Ultrasound/Water | 80 |
| 1 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | MW/MeOH | 94 |
| 12 | 2-Aminopyridine | Butyraldehyde | tert-Butyl isocyanide | MW/MeOH | Good |
Data extracted from references[4] and[2]. "Good" indicates a high but unspecified yield.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Groebke–Blackburn–Bienaymé Reaction.
Experimental Workflow
Caption: General experimental workflow for the GBB synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for Metal-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives
Introduction
Imidazo[1,2-a]pyridines are a class of fused nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] They form the core scaffold of several clinically used drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the anti-ulcer agent zolimidine.[3] The development of synthetic methods that avoid the use of metal catalysts is a key focus in green chemistry, aiming to reduce environmental impact and simplify product purification.[1][3] This document provides detailed application notes and experimental protocols for various metal-free approaches to the synthesis of imidazo[1,2-a]pyridine derivatives.
Catalyst-Free Condensation of 2-Aminopyridines with α-Halocarbonyl Compounds
This method represents a classical and straightforward approach to the synthesis of imidazo[1,2-a]pyridines. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine with an α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration.[1][3] Recent advancements have focused on developing catalyst-free and environmentally friendly conditions.[1][3]
Quantitative Data Summary
| Entry | 2-Aminopyridine | α-Halocarbonyl Compound | Conditions | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | K2CO3, DMF, rt | 95 | Kwong et al. (cited in[1]) |
| 2 | 2-Aminopyridine | Ethyl bromopyruvate | Reflux, Ethanol | - | Feng et al. (cited in[1]) |
| 3 | Substituted 2-aminopyridines | Bromomalonaldehyde | MW, Ethanol-Water | - | (cited in[1]) |
| 4 | 2-Aminonicotinic acid | Chloroacetaldehyde | MW, Water, 30 min | 92-95 | [4] |
| 5 | 2-Aminopyridines | α-Haloketones | Solvent-free, Heat | Good to Excellent | [5] |
Experimental Protocol: Catalyst-Free Synthesis in DMF
This protocol is based on the work of Kwong et al. as cited in[1].
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted α-bromoacetophenone (1.0 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add the substituted 2-aminopyridine (1.0 mmol), substituted α-bromoacetophenone (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add N,N-dimethylformamide (5 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
Workflow Diagram
Caption: Catalyst-free condensation workflow.
Microwave-Assisted Metal-Free Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, often under solvent-free or green solvent conditions.[4][6][7]
Quantitative Data Summary
| Entry | Reactants | Conditions | Time | Yield (%) | Reference |
| 1 | Aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone, Dialkylamines | MW, Pyrrolidine, Molecular Sieves | 10 min | up to 94 | [6] |
| 2 | 2-Aminonicotinic acid, Chloroacetaldehyde | MW, Water | 30 min | 92-95 | [4] |
| 3 | 2-Aminopyridines, α-Bromoketones | MW, H2O-IPA | - | Excellent | [7] |
| 4 | 2-Aminopyridines, Bromomalonaldehyde | MW, Ethanol-Water | - | - | (cited in[1]) |
Experimental Protocol: Microwave-Assisted Synthesis in Water
This protocol is based on the work described in[4].
Materials:
-
Substituted 2-aminonicotinic acid (1 mmol)
-
Chloroacetaldehyde (1 mmol)
-
Water (as solvent)
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol).
-
Add water as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 30 minutes at a suitable temperature and power.
-
After cooling, collect the precipitated product by filtration.
-
Wash the product with water and dry to obtain the pure imidazo[1,2-a]pyridine derivative.
Workflow Diagram
Caption: Microwave-assisted synthesis workflow.
Electrochemical C3-Sulfonylation
Electrochemical synthesis offers a green and atom-economical alternative for the functionalization of imidazo[1,2-a]pyridines, avoiding the need for external oxidants.[8][9]
Quantitative Data Summary
| Entry | Imidazo[1,2-a]pyridine | Sulfonylating Agent | Conditions | Yield (%) | Reference |
| 1 | Various Imidazo[1,2-a]pyridines | Sodium benzenesulfinates | Electrochemical, Metal-free | up to 94 | [8] |
| 2 | Various Imidazo[1,2-a]pyridines | Sodium sulfinates | Electrolyte- and catalyst-free electrooxidation | Good to Excellent | [9] |
Experimental Protocol: Electrochemical C3-Sulfonylation
This protocol is based on the general principles described in[8].
Materials:
-
Imidazo[1,2-a]pyridine derivative (1.0 mmol)
-
Sodium benzenesulfinate (2.0 mmol)
-
Acetonitrile (solvent)
-
Supporting electrolyte (e.g., Bu4NBF4)
-
Graphite electrodes
Procedure:
-
Set up an undivided electrochemical cell with two graphite electrodes.
-
Dissolve the imidazo[1,2-a]pyridine derivative (1.0 mmol), sodium benzenesulfinate (2.0 mmol), and the supporting electrolyte in acetonitrile.
-
Apply a constant current to the cell and stir the solution at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-(arylsulfonyl)imidazo[1,2-a]pyridine.
Signaling Pathway/Logical Relationship Diagram
Caption: Proposed electrochemical sulfonylation mechanism.
Organocatalytic Synthesis
Organocatalysis provides a metal-free platform for the synthesis of imidazo[1,2-a]pyridines, often employing small organic molecules like iodine or flavins to promote the desired transformations.[10][11]
Quantitative Data Summary
| Entry | Reactants | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-Aminopyridines, Ketones | Flavin, Iodine | Aerobic | - | [10][11] |
| 2 | 2-Aminopyridines, Ketones, Thiols | Flavin, Iodine | One-pot, Aerobic | Good | [11] |
| 3 | Pyridines, Oxime esters | Molecular Iodine | - | - | Singh et al. (cited in[1]) |
| 4 | 2-Aminopyridines, Aldehydes | Elemental Sulfur | Oxidative annulation | - | [12] |
Experimental Protocol: Flavin-Iodine-Coupled Organocatalysis
This protocol is based on the work of Okai et al.[10][11].
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Ketone (1.2 mmol)
-
Flavin catalyst (e.g., 5 mol %)
-
Iodine (I2) (10 mol %)
-
Solvent (e.g., Dioxane)
Procedure:
-
To a reaction tube, add the 2-aminopyridine (1.0 mmol), ketone (1.2 mmol), flavin catalyst (5 mol %), and iodine (10 mol %).
-
Add the solvent (e.g., dioxane).
-
Stir the reaction mixture under an air atmosphere at an elevated temperature (e.g., 100 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the imidazo[1,2-a]pyridine.
Signaling Pathway/Logical Relationship Diagram
Caption: Flavin-Iodine catalyzed synthesis pathway.
Base-Promoted Cycloisomerization of N-Propargylpyridiniums
A rapid and efficient metal-free route to imidazo[1,2-a]pyridines can be achieved through the base-promoted cycloisomerization of N-propargylpyridinium salts in an aqueous medium.[13][14]
Quantitative Data Summary
| Entry | Substrate | Conditions | Time | Yield (%) | Reference |
| 1 | N-Propargylpyridiniums | NaOH, Water, rt | Few minutes | Quantitative | [13][14] |
Experimental Protocol: NaOH-Promoted Cycloisomerization
This protocol is based on the work of Chapman et al.[13][14].
Materials:
-
N-Propargylpyridinium bromide (1.0 mmol)
-
Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
Dissolve the N-propargylpyridinium bromide (1.0 mmol) in water.
-
Add the sodium hydroxide solution dropwise to the stirred solution at room temperature.
-
Continue stirring for a few minutes until the reaction is complete (monitored by TLC).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers and remove the solvent under reduced pressure to obtain the imidazo[1,2-a]pyridine.
Workflow Diagram
Caption: Base-promoted cycloisomerization workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. scielo.br [scielo.br]
- 6. Microwave-Assisted Metal-Free Synthesis of 2,8-Diaryl-6-aminoimidazo-[1,2-a]pyridine via Amine-Triggered Benzannulation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal-free electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. An electrolyte- and catalyst-free electrooxidative sulfonylation of imidazo[1,2-a]pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Multicomponent Synthesis of Imidazo[1,2- a]pyridines: Aerobic Oxidative Formation of C-N and C-S Bonds by Flavin-Iodine-Coupled Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal- and base-free synthesis of imidazo[1,2-a]pyridines through elemental sulfur-initiated oxidative annulation of 2-aminopyridines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 14. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - White Rose Research Online [eprints.whiterose.ac.uk]
Application Notes and Protocols: 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine as a Potential Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including antiviral properties.[1][2][3] Derivatives of this core have shown inhibitory effects against a range of viruses, including Respiratory Syncytial Virus (RSV), Human Immunodeficiency Virus (HIV), Herpesviruses, and Influenza Virus.[4][5][6] This document provides an overview of the potential antiviral applications of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and detailed protocols for its evaluation.
Potential Antiviral Activity and Mechanism of Action
Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of viral entry, particularly as fusion inhibitors of enveloped viruses like RSV.[4] The proposed mechanism of action for some imidazopyridine derivatives involves the inhibition of the viral fusion protein, preventing the merger of the viral envelope with the host cell membrane, a critical step in the viral life cycle.[4] For other viruses, such as influenza, imidazopyridine derivatives have been investigated as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), targeting the interaction between the PA and PB1 subunits. Some imidazo[1,2-a]pyrazine derivatives, a related class of compounds, have been shown to target the influenza virus nucleoprotein (NP), inducing its clustering and preventing its nuclear accumulation.[6]
Data Presentation: Antiviral Activity of Imidazopyridine Derivatives
The following tables summarize the in vitro antiviral activity of various imidazo[1,2-a]pyridine derivatives against different viruses. This data is intended to provide a comparative reference for the potential efficacy of this compound.
Table 1: Anti-Respiratory Syncytial Virus (RSV) Activity of Imidazo[1,2-a]pyridine Analogs [4]
| Compound ID | R1 | R2 | R3 | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
| 8b | H | H | H | 96 | >10000 | >104 |
| 8ji | Cl | H | H | 3 | >10000 | >3333 |
| 8jl | Cl | Me | H | 3 | >10000 | >3333 |
| 8jm | Cl | H | Me | 3 | >10000 | >3333 |
| BMS-433771 | - | - | - | 23 | >10000 | >435 |
*EC50: 50% effective concentration protecting 50% of infected cells. *CC50: 50% cytotoxic concentration in uninfected HEp-2 cells. *SI: Selectivity Index (CC50/EC50).
Table 2: Anti-HIV Activity of Imidazo[1,2-a]pyridine-Schiff Base Derivatives [5]
| Compound ID | EC50 (µg/mL) vs HIV-1 (IIIB) | EC50 (µg/mL) vs HIV-2 (ROD) | CC50 (µg/mL) in MT-4 cells | SI (HIV-1) | SI (HIV-2) |
| 4a | 82.02 | 47.72 | > 250 | > 3.0 | > 5.2 |
| Didanosine | 1.9 | 1.1 | > 250 | > 131 | > 227 |
| Nevirapine | 0.02 | 0.02 | > 25 | > 1250 | > 1250 |
*EC50: 50% effective concentration. *CC50: 50% cytotoxic concentration. *SI: Selectivity Index (CC50/EC50).
Experimental Protocols
Detailed methodologies for key in vitro antiviral assays are provided below. These protocols can be adapted to evaluate the antiviral efficacy of this compound.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., HEp-2 for RSV, Vero for Herpesviruses).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Virus stock of known titer.
-
This compound.
-
Positive control antiviral drug.
-
96-well cell culture plates.
-
Neutral Red or Crystal Violet stain.
-
Plate reader.
Protocol:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in cell culture medium.
-
Infection and Treatment:
-
When the cell monolayer is confluent, remove the growth medium.
-
Add the diluted compounds to the respective wells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes 80-100% CPE in the virus control wells after the desired incubation period (typically 3-5 days).
-
Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound) wells.
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until CPE is maximal in the virus control wells.
-
Staining:
-
Remove the medium and stain the cells with Neutral Red or Crystal Violet solution.
-
After incubation, wash the wells to remove excess stain.
-
Solubilize the stain taken up by viable cells.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls.
-
Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values by non-linear regression analysis.
-
Calculate the Selectivity Index (SI = CC50/EC50).
-
MTT Assay for Antiviral Activity and Cytotoxicity
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondria and can be used to determine both antiviral efficacy and cytotoxicity.
Materials:
-
Similar materials as the CPE assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
Protocol:
-
Follow steps 1-4 of the CPE Reduction Assay protocol.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability and antiviral activity as percentages relative to controls.
-
Determine EC50 and CC50 values.[5]
-
Plaque Reduction Assay
This assay is considered the gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds that inhibit plaque formation.
Materials:
-
Host cell line in 6-well or 12-well plates.
-
Virus stock.
-
This compound.
-
Overlay medium (e.g., medium containing low-melting-point agarose or carboxymethylcellulose).
-
Crystal Violet or other suitable stain.
Protocol:
-
Cell Seeding: Seed plates with host cells to form a confluent monolayer.
-
Infection: Adsorb a known number of plaque-forming units (PFU) of the virus onto the cell monolayer for 1-2 hours.
-
Treatment: Remove the virus inoculum and overlay the cells with the overlay medium containing serial dilutions of the compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-10 days).
-
Staining: Fix and stain the cell monolayer with Crystal Violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the IC50 (50% inhibitory concentration) value.
-
Viral Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles.
Materials:
-
Host cell line in tubes or multi-well plates.
-
Virus stock.
-
This compound.
Protocol:
-
Infection and Treatment: Infect host cells with the virus in the presence of serial dilutions of the compound.
-
Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvest: Harvest the supernatant (and/or cells, depending on the virus) and subject it to freeze-thaw cycles to release progeny virus.
-
Titration: Determine the titer of the harvested virus from each compound concentration by performing a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis:
-
Calculate the reduction in viral titer (in log10) for each compound concentration compared to the virus control.
-
Determine the concentration that reduces the viral yield by 90% (IC90) or 99% (IC99).
-
Visualizations
Signaling Pathway: Proposed Mechanism of Action (Viral Fusion Inhibition)
Caption: Proposed mechanism of this compound as a viral fusion inhibitor.
Experimental Workflow: Antiviral Screening Cascade
Caption: A typical workflow for in vitro screening and characterization of antiviral compounds.
References
- 1. Small Molecule Inhibitors of Influenza Virus Entry | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent | MDPI [mdpi.com]
- 4. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and its Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds in oncological research. Their diverse biological activities, including potent anticancer effects, have garnered significant attention within the medicinal chemistry and drug development fields. These compounds have been shown to modulate key signaling pathways dysregulated in cancer, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. This document provides detailed application notes on the anticancer properties of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and related derivatives, along with comprehensive protocols for their evaluation in cancer research.
Application Notes
The anticancer effects of imidazo[1,2-a]pyridine derivatives are attributed to their ability to interfere with various cellular mechanisms crucial for tumor growth and survival. Mechanistic studies have revealed that these compounds can target several key signaling pathways that are often hyperactivated in cancer.
One of the primary mechanisms of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting key kinases in this pathway, such as PI3K and Akt, these compounds can effectively block downstream signaling, leading to decreased cell proliferation and survival.[1]
Furthermore, some imidazo[1,2-a]pyridine derivatives have been shown to modulate the STAT3/NF-κB signaling pathway.[1] Chronic activation of STAT3 and NF-κB is linked to inflammation and cancer progression, promoting cell proliferation, survival, and angiogenesis. Inhibition of these transcription factors by imidazo[1,2-a]pyridine compounds can suppress the expression of their target genes, thereby exerting anti-inflammatory and antitumor effects.
The induction of apoptosis, or programmed cell death, is another critical mechanism by which these compounds exhibit their anticancer activity. Treatment with imidazo[1,2-a]pyridine derivatives has been shown to increase the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins, ultimately leading to the activation of the apoptotic cascade in cancer cells. This is often accompanied by cell cycle arrest at different phases, preventing the cancer cells from completing their division cycle.
Quantitative Data
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 (an imidazo[1,2-a]pyridine derivative) | A375 (Melanoma) | 9.7 | [2] |
| WM115 (Melanoma) | Not specified | [2] | |
| HeLa (Cervical Cancer) | 44.6 | [2] | |
| IP-5 (an imidazo[1,2-a]pyridine derivative) | HCC1937 (Breast Cancer) | 45 | [3] |
| IP-6 (an imidazo[1,2-a]pyridine derivative) | HCC1937 (Breast Cancer) | 47.7 | [3] |
| IP-7 (an imidazo[1,2-a]pyridine derivative) | HCC1937 (Breast Cancer) | 79.6 | [3] |
| Compound 12b (an imidazo[1,2-a]pyridine derivative) | Hep-2 (Laryngeal Cancer) | 11 | [4] |
| HepG2 (Liver Cancer) | 13 | [4] | |
| MCF-7 (Breast Cancer) | 11 | [4] | |
| A375 (Melanoma) | 11 | [4] | |
| HB9 (an imidazo[1,2-a]pyridine hybrid) | A549 (Lung Cancer) | 50.56 | |
| HB10 (an imidazo[1,2-a]pyridine hybrid) | HepG2 (Liver Cancer) | 51.52 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Workflow
Western Blot Analysis for PI3K/Akt Pathway
This protocol is for analyzing the effect of this compound derivatives on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cells treated with the compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cancer cells with the desired concentrations of the this compound derivative for the specified time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Western Blot Workflow
Flow Cytometry for Cell Cycle Analysis
This protocol is for determining the effect of this compound derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with the compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the compound for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Cell Cycle Analysis Workflow
In Vivo Tumor Xenograft Model
This is a representative protocol for evaluating the in vivo antitumor efficacy of a this compound derivative. This protocol may require optimization based on the specific compound, tumor model, and animal strain.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional)
-
This compound derivative
-
Vehicle for compound formulation (e.g., DMSO, PEG300, Tween 80, saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Prepare the formulation of the this compound derivative. A previously reported effective dose for a related compound was 50 mg/kg.[2]
-
Administer the compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily, every other day).
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Analyze the data to determine the tumor growth inhibition.
Signaling Pathway Diagrams
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Induction of Apoptosis
References
- 1. asianpubs.org [asianpubs.org]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine as a PI3K/mTOR Dual Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR is a promising strategy to overcome feedback loops and resistance mechanisms associated with single-target inhibitors. The imidazo[1,2-a]pyridine scaffold has emerged as a promising chemical starting point for the development of potent PI3K/mTOR dual inhibitors. This document provides detailed application notes and experimental protocols for the evaluation of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and its derivatives as PI3K/mTOR dual inhibitors.
While specific inhibitory data for this compound is not extensively available in the public domain, this document leverages data from closely related imidazo[1,2-a]pyridine derivatives to provide representative protocols and expected outcomes. One study on a series of imidazo[1,2-a]pyridine compounds demonstrated inhibition of the AKT/mTOR pathway and anti-proliferative effects in cancer cell lines.[1] Another study detailed the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives as potent PI3K/mTOR dual inhibitors, with some compounds showing significant inhibition of tumor growth in xenograft models.[2][3]
Data Presentation: In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the in vitro inhibitory activities of representative imidazo[1,2-a]pyridine derivatives against PI3K/mTOR kinases and various cancer cell lines. This data provides a reference for the expected potency of compounds based on this scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference Compound |
| Derivative 15a | 1.8 | 10.2 | Not specified |
| Thiazole Derivative 12 | 2.8 (for p110α) | Not Reported | Not specified |
| Representative Compound from Series | Not specified | Not specified | PI-103 |
Note: The specific structures of these derivatives can be found in the cited literature.
Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound Series/ID | Cell Line | Cancer Type | IC50 (µM) |
| Imidazo[1,2-a]pyridines 5–7 | A375 | Melanoma | 9.7 - 44.6 |
| WM115 | Melanoma | 9.7 - 44.6 | |
| HeLa | Cervical Cancer | 9.7 - 44.6 | |
| Thiazole Derivative 12 | A375 | Melanoma | 0.14 |
| HeLa | Cervical Cancer | 0.21 | |
| Derivative 15a | HCT116 | Colon Cancer | Not specified |
| HT-29 | Colon Cancer | Not specified |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: PI3K/mTOR signaling pathway with inhibitory action.
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
In Vitro PI3K/mTOR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3K and mTOR kinases.
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is correlated with kinase activity, and its reduction in the presence of the inhibitor is used to calculate the IC50 value. Commercial kits such as ADP-Glo™ (Promega) can be used.
Materials:
-
Recombinant human PI3Kα and mTOR kinases
-
Substrate (e.g., PIP2 for PI3K, purified inactive S6K for mTOR)
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines and determine the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A375, HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway, such as Akt and S6K.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (total and phosphorylated forms).
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Plate cells and treat them with various concentrations of this compound for a specific duration.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. For phospho-specific antibodies, blocking and antibody dilution are often performed in 5% BSA in TBST.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine in Neurological Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Specifically, compounds featuring a 2-(4-fluorophenyl) substituent are of growing interest in the field of neuroscience. This structural motif has been explored for its therapeutic potential in various neurological and psychiatric disorders. The fluorine substitution on the phenyl ring is often introduced to enhance metabolic stability and improve pharmacokinetic profiles without negatively impacting binding affinity to target receptors.[2]
These application notes provide an overview of the key research areas, quantitative data, and detailed experimental protocols related to 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and its close derivatives in the context of neurological disorders.
Application Note 1: Positive Allosteric Modulation of GABA-A Receptors for Antipsychotic Potential
Derivatives of 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine have been investigated as positive allosteric modulators (PAMs) of the α1β2γ2 subtype of the GABA-A receptor.[3] This modulation is a novel strategy for addressing neurological dysfunctions, including psychosis.[2][3] By enhancing the effect of the inhibitory neurotransmitter GABA, these compounds can produce antipsychotic-like effects. The 2-(4-fluorophenyl) group is a key structural feature for maintaining affinity to the receptor's allosteric site.[2]
Quantitative Data: GABA-A Receptor Binding Affinity
| Compound Class | Specific Derivative Example | Target | Binding Affinity (pKi) | Reference |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles (Bioisostere of imidazo[1,2-a]pyridine) | 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivatives | GABA-A Receptor | 5.1 - 5.53 | [2] |
Note: Data for a bioisosteric scaffold is presented, highlighting the contribution of the 2-(4-fluorophenyl) moiety to receptor affinity.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats
This in vivo behavioral assay is a standard model for screening compounds with potential antipsychotic activity.
Objective: To assess the ability of a test compound, such as a this compound derivative, to reverse the hyperlocomotor activity induced by amphetamine.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Test compound (e.g., this compound derivative)
-
D-amphetamine sulfate
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Locomotor activity chambers equipped with infrared beams
-
Standard laboratory animal housing and care facilities
Procedure:
-
Acclimatization: House rats in the testing room for at least 1 hour before the experiment begins.
-
Habituation: Place individual rats into the locomotor activity chambers and allow them to habituate for 30-60 minutes.
-
Administration of Test Compound: Inject the rats with the test compound or vehicle at appropriate doses and route of administration (e.g., intraperitoneal, subcutaneous).
-
Pre-treatment Period: Return the animals to their home cages or leave them in the activity chambers for a pre-treatment period (typically 30-60 minutes).
-
Amphetamine Challenge: Inject the rats with D-amphetamine sulfate (e.g., 0.5-1.5 mg/kg, s.c.).[4][5][6]
-
Data Recording: Immediately place the rats back into the locomotor activity chambers and record their locomotor activity for 60-90 minutes.[7] Activity is typically measured as distance traveled, ambulatory counts, or stereotypy counts in defined time bins (e.g., 5 minutes).[7]
-
Data Analysis: Analyze the locomotor activity data, comparing the effects of the test compound to the vehicle control group in reducing amphetamine-induced hyperactivity. Statistical analysis is typically performed using ANOVA followed by post-hoc tests.
Application Note 2: Imaging Agents for Beta-Amyloid Plaques in Alzheimer's Disease
Radiolabeled (e.g., with ¹⁸F) derivatives of 2-phenylimidazo[1,2-a]pyridine are being developed as PET imaging agents for the in vivo detection of beta-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[8][9][10][11] The 2-(4-fluorophenyl) moiety can be part of the core structure that provides affinity for Aβ aggregates, or the fluorine atom itself can be the ¹⁸F radiolabel for PET imaging.
Quantitative Data: Binding Affinity to Beta-Amyloid Aggregates
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
| 6-Iodo-2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine ([¹²⁵I]IMPY) | Synthetic Aβ40 aggregates | 15 ± 5 | [11] |
| Bromo derivative of IMPY | Synthetic Aβ40 aggregates | 10.3 ± 1.2 | [12] |
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (isosteric analogue) | Synthetic Aβ₁₋₄₀ aggregates | 11.0 | [13] |
Note: Data for closely related imidazo[1,2-a]pyridine derivatives are presented to illustrate the scaffold's potential for Aβ plaque binding.
Experimental Protocol: In Vitro Competitive Binding Assay for Aβ Aggregates
Objective: To determine the binding affinity (Ki) of a test compound for synthetic Aβ aggregates by measuring its ability to compete with a known radioligand.
Materials:
-
Synthetic Aβ₁₋₄₀ or Aβ₁₋₄₂ peptide
-
Radioligand (e.g., [¹²⁵I]IMPY, [³H]PIB)
-
Test compound (e.g., this compound derivative)
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filter harvesting apparatus
-
Scintillation counter
Procedure:
-
Preparation of Aβ Aggregates: Incubate the synthetic Aβ peptide in an appropriate buffer to form fibrillar aggregates.
-
Assay Setup: In test tubes, add the assay buffer, a fixed concentration of Aβ aggregates, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the radioligand bound to the Aβ aggregates.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Application Note 3: Ligands for Peripheral Benzodiazepine Receptors (PBRs) and Neurosteroidogenesis
2-Phenyl-imidazo[1,2-a]pyridine derivatives have been identified as potent and selective ligands for the Peripheral Benzodiazepine Receptor (PBR), now also known as the 18-kDa translocator protein (TSPO).[14][15] Activation of PBRs in the brain can stimulate the synthesis of neurosteroids, such as allopregnanolone, which have neuroprotective and anxiolytic effects. This makes PBRs an attractive target for therapeutic intervention in a range of neurological and psychiatric conditions.
Experimental Protocol: PBR/TSPO Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for PBRs/TSPO in brain tissue.
Materials:
-
Rat or mouse brain tissue (e.g., cerebral cortex)
-
Radioligand (e.g., [³H]PK 11195)
-
Test compound (e.g., this compound derivative)
-
Homogenization buffer (e.g., Tris-HCl)
-
Centrifuge
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
Binding Assay: In test tubes, incubate a known amount of membrane protein with a fixed concentration of the radioligand ([³H]PK 11195) and varying concentrations of the test compound.
-
Incubation: Incubate the mixture for a specified time and temperature (e.g., 60 minutes at 4°C).
-
Termination of Binding: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ and subsequently the Ki value for the test compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GABA-A receptor positive allosteric modulation pathway.
Caption: Workflow for evaluating amyloid plaque imaging agents.
Caption: PBR-mediated neurosteroidogenesis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA‑A Receptor Ligands with Neuroprotective and Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. b-neuro.com [b-neuro.com]
- 8. Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-(4-(2-[18F]Fluoroethyl)piperidin-1-yl)benzo[4,5]imidazo[1,2-a]pyrimidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Derivatives of this class have shown promise as anticancer agents, often by inhibiting key signaling kinases, and as modulators of central nervous system targets such as the GABA-A receptor.[5][6][7][8] This document provides detailed protocols for the preclinical efficacy testing of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, a specific analogue within this versatile class.
Given the diverse potential mechanisms of action for imidazo[1,2-a]pyridines, we present two distinct assay cascades. The first is focused on characterizing the compound as a potential inhibitor of the PI3K/AKT/mTOR signaling pathway, a common target for anticancer imidazopyridines.[7][8] The second outlines methods to evaluate its efficacy as a positive allosteric modulator (PAM) of the GABA-A receptor, a mechanism associated with sedative and anxiolytic effects.[5][6]
These protocols are intended for researchers, scientists, and drug development professionals engaged in the characterization of novel therapeutic agents.
Section 1: Efficacy Testing as a Kinase Inhibitor (PI3K/AKT/mTOR Pathway)
This section details the protocols to assess the inhibitory activity of this compound on the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Signaling Pathway Overview
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth.[9] Constitutive activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9] An inhibitor of this pathway would be expected to block downstream signaling events, leading to decreased cell viability and proliferation in cancer cells.
Caption: PI3K/AKT/mTOR Signaling Inhibition.
Experimental Workflow
The following workflow outlines a tiered approach to characterizing the efficacy of the test compound as a kinase inhibitor.
Caption: Kinase Inhibitor Efficacy Testing Workflow.
Protocol: Biochemical PI3Kα Kinase Assay
Principle: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of a purified PI3K isoform (e.g., PI3Kα) in a cell-free system. The assay quantifies the production of ADP, which is proportional to kinase activity, using a luminescence-based detection method.
Materials:
-
Recombinant human PI3Kα enzyme
-
PI Kinase Substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (Test Compound)
-
DMSO (vehicle control)
-
Known PI3K inhibitor (positive control, e.g., Alpelisib)
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from 10 mM. A typical dilution factor is 1:3. Also prepare vehicle (DMSO only) and positive control dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or control to the appropriate wells of the assay plate.
-
Add 5 µL of a solution containing the PI3Kα enzyme and PIP2 substrate in assay buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[9]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[9] Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
Protocol: Cellular Phospho-Protein Analysis (Western Blot)
Principle: This assay determines if the test compound inhibits the PI3K pathway within a cellular context by measuring the phosphorylation status of downstream targets, such as AKT. A reduction in phosphorylated AKT (p-AKT) relative to total AKT indicates pathway inhibition.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., A375 melanoma or HeLa cervical cancer cells).[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with serial dilutions of the test compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.[9]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AKT to serve as a loading control.[9]
Data Analysis: Quantify the band intensity for p-AKT and total AKT using densitometry software. Normalize the p-AKT signal to the total AKT signal for each treatment condition. Compare the normalized values of treated samples to the vehicle control to determine the dose-dependent inhibition of AKT phosphorylation.
Protocol: Cell Viability Assay (MTT)
Principle: This assay assesses the effect of the test compound on the metabolic activity and proliferation of cancer cells. The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
A375 or HeLa cancer cells[7]
-
Complete cell culture medium
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate overnight to allow for attachment.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the test compound to determine the GI50 value.
| Parameter | Description |
| GI50 | The concentration of a drug that causes 50% inhibition of cell growth. |
Summary of Quantitative Data
| Assay | Cell Line / System | Parameter | Test Compound Result | Positive Control (Alpelisib) |
| Biochemical PI3Kα Assay | Cell-Free | IC50 | [Insert Value] | ~5 nM |
| Cellular p-AKT Analysis | A375 | IC50 | [Insert Value] | ~50 nM |
| Cell Viability (MTT) | A375 | GI50 | [Insert Value] | ~150 nM |
| Cell Viability (MTT) | HeLa | GI50 | [Insert Value] | ~200 nM |
Section 2: Efficacy Testing as a GABA-A Receptor Positive Allosteric Modulator (PAM)
This section provides protocols to evaluate this compound as a potential positive allosteric modulator of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[5][10]
Signaling Pathway Overview
The GABA-A receptor is a ligand-gated ion channel that, upon binding its endogenous ligand GABA, opens to allow chloride ions to enter the neuron.[5] This influx of chloride hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect. PAMs bind to an allosteric site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, typically by increasing the channel's opening frequency or duration.[5]
Caption: GABA-A Positive Allosteric Modulation.
Experimental Workflow
The workflow for testing a potential GABA-A PAM involves functional assays to measure the potentiation of the GABA response.
Caption: GABA-A PAM Efficacy Testing Workflow.
Protocol: Fluorescence-Based Membrane Potential Assay
Principle: This high-throughput assay uses a fluorescent dye that is sensitive to changes in cell membrane potential. Cells expressing GABA-A receptors are stimulated with a low concentration of GABA (e.g., EC20), which causes a small degree of hyperpolarization. In the presence of a PAM, this GABA-induced hyperpolarization is enhanced, leading to a larger change in fluorescence.
Materials:
-
HEK293 or CHO cells stably expressing a GABA-A receptor subtype (e.g., α1β2γ2).
-
Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
GABA
-
Test Compound
-
Known GABA-A PAM (positive control, e.g., Diazepam)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black, clear-bottom 96-well or 384-well plates
Procedure:
-
Cell Plating: Plate the GABA-A expressing cells in black, clear-bottom microplates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent dye solution to the cells. Incubate for 1 hour at 37°C as per the manufacturer's instructions.
-
Compound Pre-incubation: Prepare serial dilutions of the test compound and controls in assay buffer. Add these to the cell plate and pre-incubate for 10-20 minutes.
-
Assay Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
GABA Addition and Reading:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a fixed, sub-maximal concentration of GABA (e.g., EC20) to all wells simultaneously using the instrument's fluidics.
-
Immediately begin recording the change in fluorescence over time (typically 2-3 minutes).
-
-
Data Acquisition: The instrument will record the fluorescence intensity before and after GABA addition.
Data Analysis: Calculate the peak fluorescence change in response to GABA for each well. To determine the potentiation, use the following formula: Percent Potentiation = [(Response(Compound+GABA) - Response(GABA)) / Response(GABA)] x 100 Plot the percent potentiation against the log concentration of the test compound to determine the EC50 for potentiation.
| Parameter | Description |
| EC50 | The concentration of a drug that gives half-maximal response. |
| EC20 | The concentration of an agonist that produces 20% of its maximal effect. |
Protocol: Automated Patch Clamp Electrophysiology
Principle: This is a gold-standard functional assay that directly measures the ion channel activity of the GABA-A receptor.[11] Automated patch clamp systems provide higher throughput than traditional manual patch clamp. The assay measures the potentiation of a GABA-evoked chloride current by the test compound.
Materials:
-
Cells expressing GABA-A receptors (as in 2.3).
-
Automated patch clamp system (e.g., PatchXpress, QPatch).
-
Extracellular and intracellular recording solutions.
-
GABA
-
Test Compound
-
Positive control (e.g., Diazepam)
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.
-
System Setup: Load cells, recording solutions, and compounds onto the automated patch clamp system.
-
Automated Protocol: Program the instrument to perform the following sequence for each cell:
-
Achieve a high-resistance seal and whole-cell configuration.
-
Apply a brief pulse of a fixed, low concentration of GABA (e.g., EC20) to establish a baseline current response.
-
Wash out the GABA.
-
Pre-incubate the cell with the test compound (at a single concentration or one of a series of dilutions) for 1-2 minutes.
-
Co-apply the same EC20 concentration of GABA along with the test compound and record the potentiated current.[11]
-
Perform a final washout step.
-
-
Data Acquisition: The system records the amplitude of the chloride current elicited during each GABA application.
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound. Calculate the percent potentiation as described in section 2.3. By testing a range of compound concentrations, a dose-response curve can be generated to determine the EC50 of potentiation and the maximum potentiation effect (Emax).
Summary of Quantitative Data
| Assay | Receptor Subtype | Parameter | Test Compound Result | Positive Control (Diazepam) |
| Membrane Potential Assay | α1β2γ2 | EC50 (Potentiation) | [Insert Value] | ~20 nM |
| Automated Patch Clamp | α1β2γ2 | EC50 (Potentiation) | [Insert Value] | ~30 nM |
| Automated Patch Clamp | α1β2γ2 | Emax (% Potentiation) | [Insert Value] | ~250% |
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The provided protocols and data facilitate the unambiguous identification and structural elucidation of this molecule.
Introduction
This compound is a key scaffold in the development of therapeutic agents. Its derivatives have shown a wide range of biological activities. Accurate and thorough characterization of this core structure is paramount for quality control, lead optimization, and understanding structure-activity relationships (SAR). NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution.
Molecular Structure
The structure of this compound with the atom numbering scheme used for NMR assignments is shown below:
Caption: Molecular structure of this compound with atom numbering.
¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. The data is compiled from typical values observed for this class of compounds and may vary slightly based on the solvent and experimental conditions.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.85 | s | - |
| H-5 | ~8.10 | d | ~6.8 |
| H-6 | ~6.80 | t | ~6.8 |
| H-7 | ~7.20 | t | ~7.8 |
| H-8 | ~7.65 | d | ~9.0 |
| H-2', H-6' | ~7.95 | dd | 8.8, 5.4 |
| H-3', H-5' | ~7.15 | t | 8.7 |
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) |
| C-2 | ~145.5 | s | - |
| C-3 | ~108.0 | s | - |
| C-5 | ~124.5 | s | - |
| C-6 | ~112.5 | s | - |
| C-7 | ~125.0 | s | - |
| C-8 | ~117.5 | s | - |
| C-8a | ~141.0 | s | - |
| C-1' | ~130.0 | d | ~3.0 |
| C-2', C-6' | ~127.5 | d | ~8.0 |
| C-3', C-5' | ~115.8 | d | ~21.5 |
| C-4' | ~163.0 | d | ~248.0 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm (centered around 6 ppm)
-
Acquisition Time: ~2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
Dummy Scans: 2
-
Receiver Gain: Optimized for the sample concentration.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm (centered around 120 ppm)
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Dummy Scans: 4
-
Receiver Gain: Optimized for the sample concentration.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to the entire spectral width.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.
Experimental Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Caption: NMR characterization workflow.
Signaling Pathway (Illustrative)
While not a biological signaling pathway, the logical flow of information from the NMR experiment to structural confirmation can be visualized as follows.
Caption: From raw data to structure.
Application Notes and Protocols for Mass Spectrometry Analysis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine derivatives using mass spectrometry. These compounds are of significant interest in drug discovery due to their diverse biological activities, including potential anticancer and anticoccidial properties. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in analytical development, pharmacokinetics, and metabolic studies.
Application Notes
The this compound scaffold is a key pharmacophore in a variety of investigational drug candidates. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the preferred analytical technique for the determination of these compounds in complex biological matrices due to its high sensitivity, selectivity, and speed.
Key applications include:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of novel this compound derivatives is crucial for lead optimization. LC-MS/MS enables the quantification of the parent drug and its metabolites in plasma, urine, and tissue homogenates over a time course.
-
Metabolite Identification: Understanding the biotransformation of these derivatives is essential for assessing their safety and efficacy. High-resolution mass spectrometry (HRMS) can be employed to identify and structurally elucidate potential metabolites, such as hydroxylated or glucuronidated species.
-
Bioanalytical Method Validation: Establishing robust and reliable analytical methods is a regulatory requirement for preclinical and clinical studies. These protocols provide a framework for validating an LC-MS/MS method in accordance with regulatory guidelines.
-
In Vitro Drug Metabolism Studies: Assessing the metabolic stability of new chemical entities in liver microsomes or hepatocytes helps in predicting their in vivo clearance.
Predicted Fragmentation Pattern
The fragmentation of this compound derivatives in the positive ion mode of electrospray ionization (ESI) is expected to be characteristic. Based on the fragmentation of related imidazo[1,2-a]pyridine structures, the primary fragmentation pathways are likely to involve the cleavage of the imidazo[1,2-a]pyridine core and the loss of substituents.
A proposed fragmentation scheme for the parent compound, this compound, is presented below. The protonated molecule [M+H]⁺ would be the precursor ion. Characteristic product ions would result from the fragmentation of the heterocyclic ring system.
Application Notes and Protocols for X-ray Crystallography of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, X-ray crystallography, and potential applications of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine. Detailed experimental protocols are included to facilitate the reproduction of these findings.
Application Notes
The compound this compound is a heterocyclic molecule belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The incorporation of a fluorophenyl group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.
Potential Applications in Drug Discovery:
The imidazo[1,2-a]pyridine core is a recognized pharmacophore with a broad range of biological activities. Derivatives have been investigated for various therapeutic areas:
-
Anticancer Agents: The imidazo[1,2-a]pyridine scaffold is a key component in the development of inhibitors for protein kinases such as PI3K, which are often dysregulated in cancer.
-
Antipsychotic Activity: Certain fluorinated imidazo[1,2-a]pyridine derivatives have shown potential as novel antipsychotic agents by acting as positive allosteric modulators of GABA-A receptors.[1]
-
General CNS Disorders: The structural features of imidazo[1,2-a]pyridines make them suitable candidates for targeting central nervous system (CNS) disorders.
The structural data obtained from X-ray crystallography of this compound is crucial for structure-activity relationship (SAR) studies. Understanding the three-dimensional arrangement of the molecule can aid in the rational design of more potent and selective analogs for specific biological targets.
Crystallographic Data Summary
The single-crystal X-ray diffraction data for this compound provides detailed insights into its molecular structure and packing in the solid state.
| Parameter | Value |
| Chemical Formula | C₁₃H₉FN₂ |
| Molecular Weight | 212.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| Unit Cell Dimensions | |
| a | 11.6177 Å |
| b | 14.1889 Å |
| c | 6.2178 Å |
| α | 90° |
| β | 91.299° |
| γ | 90° |
| Volume | 1024.5 ų |
| Z | 4 |
| Calculated Density | 1.376 g/cm³ |
| Residual Factor (R) | 0.0835 |
| COD Number | 7156889 |
Data obtained from the Crystallography Open Database (COD) and originally reported by Samanta, S. K., & Bera, M. K. (2019).[2]
Experimental Protocols
I. Synthesis of this compound
This protocol is adapted from the iodine-mediated oxidative cross-coupling reaction described by Samanta and Bera (2019).
Materials:
-
2-Aminopyridine
-
4-Fluorophenylacetylene
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-aminopyridine (1.0 mmol) and 4-fluorophenylacetylene (1.2 mmol) in DMSO (2.0 mL), add iodine (30 mol%).
-
Reflux the reaction mixture at 90 °C for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with a saturated sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure this compound.
II. Single-Crystal Growth
High-quality single crystals are essential for X-ray diffraction analysis.
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., chloroform/methanol).
-
Allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Colorless, prism-shaped crystals suitable for X-ray diffraction should form over a period of several days.
III. Single-Crystal X-ray Diffraction Analysis
This is a general protocol for the data collection and structure refinement of a small organic molecule.
1. Crystal Mounting and Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K or 150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.
-
Perform an initial unit cell determination and screen the crystal for diffraction quality.
-
Collect a full sphere of diffraction data using an appropriate data collection strategy (e.g., ω-scans).
2. Data Reduction and Structure Solution:
-
Integrate the collected diffraction images and reduce the data to a set of structure factors using software such as SAINT.
-
Apply necessary corrections, including absorption correction (e.g., multi-scan).
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods with software like SHELXT. This will provide an initial model of the molecular structure.
3. Structure Refinement:
-
Refine the initial structural model against the experimental data using a full-matrix least-squares method with software such as SHELXL.
-
Locate and refine the positions of all non-hydrogen atoms anisotropically.
-
Place hydrogen atoms in calculated positions and refine them using a riding model.
-
Continue the refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and stable R-factors.
-
The final refined structure should be validated using tools like checkCIF.
Visualizations
Caption: Experimental workflow from synthesis to crystal structure determination.
Caption: Relationship between crystallography and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and classical method is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone, specifically 2-bromo-1-(4-fluorophenyl)ethanone.[1][2] This method is widely used due to the commercial availability of the starting materials.
Q2: Are there alternative, more environmentally friendly synthetic routes?
A2: Yes, several "green" chemistry approaches have been developed. These include one-pot syntheses from 4-fluoroacetophenone and 2-aminopyridine using catalysts like iodine in aqueous media or under solvent-free conditions.[3][4] Microwave-assisted synthesis is another rapid and efficient green alternative that can significantly reduce reaction times.[5][6][7]
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly depending on the chosen synthetic route, catalyst, solvent, and reaction conditions. They can range from moderate to excellent, with some optimized procedures reporting yields of over 90%. For a comparative summary of yields under different conditions, please refer to the Data Presentation section.
Q4: What are the main safety concerns when handling the reagents for this synthesis?
A4: A primary concern is the lachrymatory (tear-inducing) nature of α-haloketones like 2-bromo-1-(4-fluorophenyl)ethanone.[3] It is crucial to handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Possible Cause 1.1: Inactive starting materials.
-
Solution: Ensure the 2-aminopyridine is pure and dry. The 2-bromo-1-(4-fluorophenyl)ethanone can degrade over time; it's advisable to use a fresh batch or purify the existing stock.
-
-
Possible Cause 1.2: Inefficient reaction conditions.
-
Solution: The choice of solvent and temperature is critical. While some reactions proceed at room temperature, others require heating.[8][9] Refluxing in a suitable solvent like ethanol or DMF is common. For one-pot syntheses, the catalyst selection (e.g., CuBr, I2) and its concentration are key to achieving high yields.[4][9] Refer to the Data Presentation table for a comparison of different reaction systems.
-
-
Possible Cause 1.3: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. In some cases, the addition of a non-nucleophilic base like sodium bicarbonate can facilitate the reaction.
-
Problem 2: Formation of multiple side products, leading to difficult purification.
-
Possible Cause 2.1: Self-condensation of 2-bromo-1-(4-fluorophenyl)ethanone.
-
Solution: This can occur under basic conditions. Ensure the slow addition of the base or use a milder base. Running the reaction under neutral or slightly acidic conditions can also mitigate this side reaction.
-
-
Possible Cause 2.2: Formation of regioisomers.
-
Solution: While the reaction of 2-aminopyridine with an α-haloketone is generally regioselective for the N1-alkylation followed by cyclization, the use of substituted 2-aminopyridines can sometimes lead to isomeric products. Careful control of reaction conditions and purification by column chromatography is essential.
-
-
Possible Cause 2.3: Polymerization.
-
Solution: Polymerization of starting materials or intermediates can occur at high temperatures. If you observe the formation of insoluble, tar-like materials, try running the reaction at a lower temperature for a longer duration.
-
Problem 3: Difficulty in product purification and isolation.
-
Possible Cause 3.1: Product is an oil or does not crystallize easily.
-
Solution: After the reaction work-up, if the product does not precipitate, purification by column chromatography on silica gel is the most effective method. A solvent system of hexane and ethyl acetate is commonly used for elution.
-
-
Possible Cause 3.2: Product is contaminated with starting materials.
-
Solution: Ensure the complete consumption of the limiting reagent by TLC. If starting materials persist, an additional purification step like recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) after column chromatography might be necessary.[10]
-
-
Possible Cause 3.3: Product is water-soluble.
-
Solution: During the aqueous work-up, if the product has some water solubility, ensure to extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.
-
Data Presentation
The following table summarizes the reported yields for the synthesis of 2-aryl-imidazo[1,2-a]pyridines under various experimental conditions.
| 2-Aryl Group | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenyl | 4-Fluoroacetophenone, 2-Aminopyridine | [Bmim]Br3, Na2CO3 | Solvent-free | 110 | 10 | 85 | [3] |
| Phenyl | Acetophenone, 2-Aminopyridine | [Bmim]Br3, Na2CO3 | Solvent-free | 110 | 10 | 82 | [3] |
| Phenyl | 2-Aminopyridine, Phenacyl bromide | DBU | Aqueous Ethanol | RT | - | 65-94 | [8] |
| Phenyl | 2-Aminopyridine, Phenacyl bromide | Copper Silicate | Ethanol | Reflux | - | High | [1] |
| Phenyl | 2-Aminopyridine, Phenacyl bromide | None | Solvent-free | 60 | 0.33 | 91 | [2] |
| Phenyl | Acetophenone, 2-Aminopyridine | I2, SDS | Water | 100 | - | Good to Excellent | [4] |
| Phenyl | 2-Aminopyridine, Nitroolefins | CuBr | DMF | 80 | - | up to 90 | [9] |
Experimental Protocols
Protocol: Synthesis of this compound via Condensation
This protocol is a general procedure based on the classical condensation reaction.
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(4-fluorophenyl)ethanone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) and 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq.) in ethanol.
-
Add sodium bicarbonate (2.0 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of 2-aryl-imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important class of heterocyclic compounds.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and solutions to common problems encountered in the synthesis of 2-aryl-imidazo[1,2-a]pyridines. The guide is divided by the synthetic methodology.
Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2][3]
Question 1: My GBB reaction is giving a low yield. What are the critical parameters to optimize?
Answer: Low yields in the GBB reaction can often be attributed to several factors. Here's a systematic approach to optimization:
-
Catalyst: The reaction is typically acid-catalyzed. While it can proceed without a catalyst, the addition of a Lewis or Brønsted acid significantly improves the rate and yield. Ammonium chloride (NH₄Cl) is a commonly used, mild, and effective catalyst.[2][3] Other catalysts like p-toluenesulfonic acid (pTSA) can also be effective.[4]
-
Solvent: The choice of solvent is crucial. Protic solvents like methanol or ethanol are often used, sometimes in combination with aprotic solvents like dichloromethane (DCM).[5] Water has also been successfully employed as a green solvent, particularly with the use of ultrasound.[2]
-
Temperature: While many GBB reactions proceed at room temperature, gentle heating (e.g., to 60 °C) can significantly improve the yield and reduce reaction time.[2][3]
-
Reactant Quality: Ensure the purity of your starting materials, especially the aldehyde and isocyanide, as impurities can lead to side reactions.
Question 2: I am observing significant amounts of unreacted 2-aminopyridine in my reaction mixture. How can I drive the reaction to completion?
Answer: The presence of unreacted 2-aminopyridine suggests that the initial imine formation with the aldehyde is slow or incomplete.
-
Dehydrating Agent: The formation of the imine intermediate is a condensation reaction that releases water. Adding a dehydrating agent, such as trimethyl orthoformate, can shift the equilibrium towards the imine, thereby improving the overall reaction efficiency.[6]
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Stoichiometry: While a 1:1:1 stoichiometry is typical, a slight excess of the aldehyde and isocyanide can sometimes help to consume the 2-aminopyridine completely.
Question 3: What are the common side products in the GBB reaction, and how can I minimize them?
Answer: While the GBB reaction is generally clean, side products can arise.
-
Uncyclized Intermediates: Incomplete cyclization can lead to the presence of stable intermediates. Ensuring adequate reaction time and optimal temperature can promote the final cyclization step.
-
Isocyanide Polymerization: Isocyanides can polymerize under acidic conditions. Using a mild acid catalyst and controlled temperature can minimize this side reaction.
-
Side reactions of the Aldehyde: Aldehydes can undergo self-condensation or oxidation. Using fresh, high-purity aldehydes is recommended.
Ortoleva-King Type Reactions
The Ortoleva-King reaction and its variations involve the reaction of a 2-aminopyridine with a ketone, often in the presence of iodine or a copper catalyst, to yield 2-aryl-imidazo[1,2-a]pyridines.[7][8][9]
Question 1: My Ortoleva-King type reaction is producing a significant amount of a byproduct that is not my desired product. What could it be?
Answer: A common issue in the acid-catalyzed reaction between 2-aminopyridines and acetophenones is the formation of a ketimine byproduct alongside the desired 2,3-disubstituted imidazo[1,2-a]pyridine.[10] The formation of these two products arises from two concurrent reaction pathways.
-
Minimizing the Ketimine Byproduct: The choice of acid catalyst can influence the product ratio. Sulfuric acid has been reported to catalyze both the Ortoleva-King pathway and the ketimine formation. Experimenting with different acid catalysts, such as p-toluenesulfonic acid, may favor the desired cyclization.[10]
Question 2: The yield of my iodine-promoted synthesis of 2-aryl-imidazo[1,2-a]pyridine is low. How can I improve it?
Answer: Several factors can affect the yield of iodine-promoted reactions.
-
Catalyst Loading: The amount of iodine can be critical. While it is a catalyst, an optimal loading needs to be determined experimentally.[11]
-
Co-oxidant: While tempting to use a co-oxidant to speed up the aromatization step, this can lead to oxidative side reactions of the 2-aminopyridine, ultimately lowering the yield of the desired product.[12]
-
Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to the formation of the imine as the major product, especially with certain catalysts like Cu(I) salts.[12]
-
Micellar Catalysis: Performing the reaction in an aqueous medium with a surfactant like sodium dodecyl sulfate (SDS) can enhance the substrate scope and yield.[11]
Question 3: I am using a Cu(I) catalyst, and my main product is the intermediate imine, not the cyclized product. What is going wrong?
Answer: The isolation of the imine intermediate as the major product when using a Cu(I) catalyst suggests that the subsequent cyclization and aromatization steps are sluggish under your reaction conditions.[12]
-
Reaction Conditions: This outcome is often observed at elevated temperatures. Consider optimizing the temperature; a lower temperature might favor the complete reaction sequence.
-
Catalyst System: While Cu(I) can be used, other catalysts like iodine have been shown to be more effective in promoting the complete transformation to the imidazo[1,2-a]pyridine.[12]
Classical Cyclocondensation with α-Haloketones
This is a traditional and widely used method involving the reaction of a 2-aminopyridine with an α-haloketone.[13][14]
Question 1: My reaction between 2-aminopyridine and an α-bromoacetophenone is messy, with multiple spots on TLC. What are the likely side products?
Answer: The reactive nature of α-haloketones can lead to several side products.
-
Unreacted Starting Materials: Incomplete reactions are common. Ensure you are using an appropriate solvent and temperature. The reaction can often be performed under solvent-free conditions or in solvents like ethanol.[13][15]
-
N-(Pyridin-2-yl)amides: Under certain conditions, particularly with iodine and an oxidant like TBHP in toluene, C-C bond cleavage of the α-haloketone can occur, leading to the formation of N-(pyridin-2-yl)amides instead of the desired cyclized product.[16]
-
3-Bromoimidazo[1,2-a]pyridines: Depending on the reaction conditions, subsequent bromination of the product at the 3-position can occur.[16]
-
Double Alkylation: The exocyclic amino group of 2-aminopyridine could potentially react with a second molecule of the α-haloketone, although this is less common than the desired cyclization pathway.
Question 2: How can I improve the yield and purity of my product from the α-haloketone route?
Answer: Optimizing the reaction conditions is key to a successful synthesis.
-
Solvent and Catalyst-Free Conditions: A highly efficient and green method involves simply grinding the 2-aminopyridine and the ω-bromo-methylketone together at room temperature without any solvent or catalyst. This can lead to nearly quantitative yields in a very short reaction time.[15]
-
Base: The addition of a mild base, such as sodium bicarbonate, can help to neutralize the HBr formed during the reaction and can improve the yield.
-
Purification: While some protocols claim that the product can be isolated in high purity without chromatography, column chromatography is often necessary to remove unreacted starting materials and side products.[15] A common eluent system is a mixture of hexane and ethyl acetate.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Water | 80 | 24 | 15 | [11] |
| 2 | I₂ (30) | Water | 80 | 12 | 35 | [11] |
| 3 | I₂ (30) / SDS (10) | Water | 80 | 8 | 91 | [11] |
| 4 | La(OTf)₃ (10) | Water | 80 | 12 | 83 | [12] |
| 5 | CuI (10) | Water | 100 | 12 | Imine | [12] |
| 6 | PdCl₂ | Toluene | 80 | 4 | 80 | [17] |
Table 2: Effect of Solvent on the Grindstone Synthesis of 2-Phenylimidazo[1,2-a]pyridine
| Entry | Solvent (2 drops) | Time (min) | Yield (%) | Reference |
| 1 | Water | 7 | 80 | |
| 2 | Ethanol | 10 | 85 | |
| 3 | Isopropanol | 10 | 70 | |
| 4 | PEG | 10 | 60 | |
| 5 | Glycerol | 10 | 75 | |
| 6 | None | 3 | 99 |
Experimental Protocols
Protocol 1: Groebke-Blackburn-Bienaymé Synthesis of 3-(Cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine[2]
-
To a solution of 2-aminopyridine (1 mmol) and furfural (1 mmol) in water, add ammonium chloride (10 mol%).
-
Add cyclohexyl isocyanide (1 mmol) to the mixture.
-
Subject the reaction mixture to ultrasonic irradiation at 60 °C.
-
Monitor the reaction by TLC until completion.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodine-Promoted Ortoleva-King Type Synthesis of 2-Aryl-imidazo[1,2-a]pyridines in Micellar Media[11]
-
In a round-bottom flask, dissolve sodium dodecyl sulfate (SDS) (10 mol%) in water.
-
To this solution, add the acetophenone derivative (1 mmol), 2-aminopyridine (1.2 mmol), and iodine (30 mol%).
-
Stir the reaction mixture at 80 °C.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate-petroleum ether eluent.
Protocol 3: Solvent-Free Grindstone Synthesis of 2-Phenylimidazo[1,2-a]pyridine[15]
-
In a mortar, combine 2-aminopyridine (5.0 mmol) and ω-bromoacetophenone (5.0 mmol).
-
Grind the mixture with a pestle at room temperature (25-30 °C) for 3-5 minutes.
-
The reaction progress can be monitored by observing the solidification of the reaction mixture.
-
After the grinding is complete, add water to the mortar and triturate the solid product.
-
Collect the solid by filtration, wash with water, and dry to afford the pure product. Recrystallization from aqueous ethanol can be performed if further purification is needed.
Visualizations
Caption: Main reaction pathway for the synthesis of 2-aryl-imidazo[1,2-a]pyridines.
Caption: Common side reaction pathways in the synthesis of 2-aryl-imidazo[1,2-a]pyridines.
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanobioletters.com [nanobioletters.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Streaking or Tailing of the Product Spot on Thin Layer Chromatography (TLC)
-
Question: My product spot for this compound is streaking on the TLC plate. How can I resolve this?
-
Answer: Streaking or tailing on TLC is a common issue with nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyridines due to their basic nature. The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silica gel on the TLC plate. Here are several ways to address this:
-
Addition of a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.1-2.0% triethylamine (Et3N) is effective.[1][2] This will neutralize the acidic sites on the silica gel and prevent strong interactions with your basic compound, resulting in more defined spots.
-
Sample Concentration: Ensure your sample is not too concentrated. Overloading the TLC plate can lead to streaking.[3][4] Try spotting a more dilute solution of your crude product.
-
Alternative Stationary Phase: If the issue persists, consider using a different type of TLC plate, such as alumina, which is less acidic than silica gel.[2]
-
Issue 2: Poor Separation During Column Chromatography
-
Question: I am having difficulty separating my target compound from impurities during column chromatography. What can I do to improve the separation?
-
Answer: Achieving good separation requires optimizing several parameters of your column chromatography setup.
-
Solvent System Optimization: The choice of eluent is critical. Systematically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column. For imidazo[1,2-a]pyridine derivatives, solvent systems like hexane/ethyl acetate or heptane/ethyl acetate are often good starting points.
-
Incorporate a Basic Modifier: As with TLC, adding a small percentage of triethylamine (e.g., 0.5-1%) to your column eluent can significantly improve peak shape and separation for basic compounds by minimizing tailing.
-
Column Packing and Dimensions: Ensure your column is packed properly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide one.
-
Loading Technique: For samples with poor solubility in the eluent, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then carefully adding it to the top of your column.[5]
-
Issue 3: Difficulty with Recrystallization
-
Question: I am unable to get my this compound to crystallize, or the resulting solid is oily. What should I do?
-
Answer: Successful recrystallization depends on finding a suitable solvent or solvent system in which your compound has high solubility at high temperatures and low solubility at low temperatures.
-
Solvent Screening: Test a variety of solvents of different polarities. For imidazo[1,2-a]pyridine derivatives, solvents like acetonitrile and ethanol have been used successfully for recrystallization.[6]
-
Inducing Crystallization: If your compound is reluctant to crystallize from a supersaturated solution, try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure product to the supersaturated solution to induce crystallization.
-
Cooling: Cool the solution slowly. Rapid cooling can sometimes lead to the formation of an oil rather than crystals. If an oil forms, try re-heating the solution and allowing it to cool more slowly.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should expect when synthesizing this compound?
-
A1: Common impurities often include unreacted starting materials such as 2-aminopyridine and the corresponding α-haloketone. Byproducts from side reactions, such as self-condensation of the ketone or polymerization, can also be present. The specific impurities will depend on the synthetic route employed.
-
-
Q2: Which purification technique is generally better for this compound: column chromatography or recrystallization?
-
A2: Both techniques are effective and the choice depends on the nature and quantity of the impurities. Column chromatography is excellent for separating mixtures with multiple components or impurities with similar polarities to the product. Recrystallization is a highly effective method for removing small amounts of impurities from a relatively crude product, often yielding very pure material. For a first-time purification of a crude reaction mixture, column chromatography is often performed first, followed by recrystallization of the product-containing fractions to achieve high purity.
-
-
Q3: How can I monitor the progress of my column chromatography?
-
A3: Collect fractions of the eluent as it comes off the column. Spot each fraction (or a selection of fractions) on a TLC plate, along with a spot of your crude starting material and a pure standard if available. Develop the TLC plate in your chosen eluent system and visualize the spots under UV light to determine which fractions contain your purified product.
-
Data Presentation
Table 1: Summary of Purification Conditions for Imidazo[1,2-a]Pyridine Derivatives
| Compound | Purification Method | Stationary Phase | Eluent System | Reference |
| 2-(diethoxymethyl)-3-(4-fluorophenyl)imidazo[1,2-a]pyridine | Column Chromatography | Silica Gel | Chloroform/Ethyl Acetate (3:1 v/v) | [7] |
| Imidazo[1,2-a]pyridine-chromones | Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate (7/3 v/v) | |
| 2-(4-Fluorophenyl)-6-phenyl-pyridine | Column Chromatography | Silica Gel | Heptane/Ethyl Acetate (9:1) | |
| 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde | Recrystallization | - | Acetonitrile | [6] |
| 3-methyl-1-phenylimidazo[1,5-a]pyridine | Column Chromatography | Silica Gel | 20% Ethyl Acetate/Hexane |
Experimental Protocols
Protocol 1: Column Chromatography
-
Preparation of the Column:
-
Select an appropriate size glass column with a stopcock.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane/Ethyl Acetate with 0.5% triethylamine).
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin to collect fractions.
-
Maintain a constant flow rate.
-
Monitor the separation by TLC.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., acetonitrile) to dissolve the solid completely.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting TLC streaking issues.
References
- 1. silicycle.com [silicycle.com]
- 2. researchgate.net [researchgate.net]
- 3. chembam.com [chembam.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Poor Solubility of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
The experimentally determined aqueous solubility of this compound is approximately 29.9 µg/mL at pH 7.4[1]. This low solubility can present significant challenges in achieving desired concentrations in biological assays.
Q2: My compound is precipitating in the aqueous assay buffer. What can I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This "crashing out" can be addressed by several formulation strategies aimed at increasing the compound's apparent solubility and stability in the assay medium. Consider using co-solvents, pH adjustment, or complexation agents like cyclodextrins.[2]
Q3: What are the recommended initial steps to improve the solubility of this compound for my assay?
A systematic approach is recommended. Start with simple and common techniques before moving to more complex formulations.
-
Co-solvents: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous assay buffer. Be mindful of the final solvent concentration to avoid assay interference.
-
pH Adjustment: Assess the pKa of your compound. For imidazo[1,2-a]pyridine derivatives, which can be basic, adjusting the pH of the buffer to a more acidic range may improve solubility.[3][4]
-
Complexation: Utilize cyclodextrins to form inclusion complexes that enhance aqueous solubility.[5][6][7][8][9]
Q4: Can solubility-enhancing agents interfere with my assay results?
Yes, it is crucial to consider that excipients used to improve solubility can sometimes interfere with the assay.[10][11] For instance, high concentrations of DMSO can be cytotoxic in cell-based assays[12], and surfactants can disrupt cell membranes or protein structures. Always run appropriate vehicle controls (assay buffer with the solubilizing agent but without the test compound) to assess any potential interference.
Q5: Are there more advanced techniques if simple methods fail?
For more challenging cases, advanced formulation strategies can be employed. These include:
-
Nanosuspensions: Reducing the particle size of the compound to the sub-micron range can significantly increase its dissolution rate and saturation solubility.[13][14][15][16]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance its aqueous solubility and dissolution rate.[17][18]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization.[18][19]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | Poor aqueous solubility; "crashing out" from organic stock solution. | Decrease the final assay concentration. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the assay. Utilize solubility enhancers like cyclodextrins. |
| Assay results are inconsistent or not reproducible. | Compound may be precipitating over the course of the experiment. | Visually inspect wells for precipitation. Prepare fresh dilutions for each experiment. Consider using a stabilizing agent or a different solubilization technique. |
| Vehicle control shows unexpected activity or toxicity. | The solubilizing agent (e.g., DMSO, surfactant) is interfering with the assay. | Lower the concentration of the solubilizing agent. Screen for alternative, more inert solubilizers. |
| Difficulty achieving the desired high concentration for dose-response studies. | The solubility limit of the compound is being exceeded even with simple methods. | Employ advanced formulation strategies such as nanosuspensions or amorphous solid dispersions to achieve higher concentrations. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Stock Solution Preparation:
-
Accurately weigh this compound.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of working stock concentrations.
-
-
Final Assay Preparation:
-
Dilute the DMSO working stocks into the final aqueous assay buffer.
-
The final concentration of DMSO in the assay should typically be kept below 1%, and ideally below 0.5%, to minimize solvent-induced artifacts in cellular assays.[12]
-
Always include a vehicle control containing the same final concentration of DMSO as the highest compound concentration tested.
-
Protocol 2: Solubilization using Cyclodextrins
-
Selection of Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their good solubility and safety profiles.[8]
-
-
Preparation of Cyclodextrin Solution:
-
Prepare a stock solution of the chosen cyclodextrin in the desired aqueous assay buffer (e.g., 10-20% w/v).
-
-
Complexation:
-
Add the powdered this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture at room temperature or slightly elevated temperature for several hours to facilitate the formation of the inclusion complex.
-
-
Filtration and Use:
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The clear filtrate, containing the solubilized compound-cyclodextrin complex, can then be used in the assay.
-
Remember to include a vehicle control with the same concentration of cyclodextrin.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FN₂ | [20][21] |
| Molecular Weight | 212.22 g/mol | [1][20] |
| Aqueous Solubility (pH 7.4) | 29.9 µg/mL | [1] |
Table 2: Common Co-solvents and Surfactants for In Vitro Assays
| Agent | Type | Typical Final Concentration | Potential Issues |
| DMSO | Co-solvent | < 1% | Cytotoxicity, assay interference[12] |
| Ethanol | Co-solvent | < 1% | Cytotoxicity, protein denaturation[12] |
| Tween-20 | Surfactant | 0.01 - 0.05% | Cell lysis, interference with protein-protein interactions[22] |
| Triton X-100 | Surfactant | 0.01 - 0.05% | Cell lysis, interference with enzyme kinetics[22] |
Visualizations
References
- 1. This compound | C13H9FN2 | CID 735319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges | Nanofabrication [eaapublishing.org]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eaapublishing.org [eaapublishing.org]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. mdpi.com [mdpi.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. 2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 21. scbt.com [scbt.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing C-H Functionalization of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the C-H functionalization of imidazo[1,2-a]pyridines. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common site of C-H functionalization on the imidazo[1,2-a]pyridine scaffold and why?
A1: The C3 position is the most common site for C-H functionalization on the imidazo[1,2-a]pyridine core. This is due to its electron-rich nature, making it highly susceptible to electrophilic attack and radical addition.[1][2][3] The nitrogen atom at position 1 acts as an internal directing group in many metal-catalyzed reactions, further favoring functionalization at the adjacent C3 position.[4]
Q2: My palladium-catalyzed C-H arylation of an imidazo[1,2-a]pyridine is giving low to no yield. What are the common causes and how can I troubleshoot this?
A2: Low or no yield in palladium-catalyzed C-H arylation can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst, Ligand, and Base Compatibility: The choice of catalyst, ligand, and base is crucial and highly interdependent. For instance, ligand-free Pd(OAc)₂ can be highly efficient, but in some cases, phosphine ligands are necessary to improve conversion.[5][6] The base is also critical; common options include KOAc, K₂CO₃, and Cs₂CO₃.[7] Experiment with different combinations to find the optimal system for your specific substrates.
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF and DMA are commonly used.[7] However, for certain transformations, other solvents might be more effective.
-
Reaction Temperature and Time: These reactions often require elevated temperatures (typically 100-150 °C).[7] If you observe low conversion, consider incrementally increasing the temperature. Extended reaction times may also be necessary for less reactive substrates.
-
Substrate Electronic Effects: Electron-donating or withdrawing groups on either the imidazo[1,2-a]pyridine or the aryl halide can influence reactivity. Electron-rich imidazo[1,2-a]pyridines and electron-deficient aryl halides generally react more readily.
Q3: I am observing poor regioselectivity in my C-H functionalization. How can I improve it?
A3: Achieving high regioselectivity is a common challenge. Here are some strategies to improve it:
-
Directing Groups: The nitrogen at position 1 of the imidazo[1,2-a]pyridine ring often directs functionalization to the C3 position.[4] For functionalization at other positions, such as C2 or C5, specific directing groups on the substrate may be necessary.[2][4]
-
Catalyst Control: The choice of metal catalyst can influence regioselectivity. For example, while palladium catalysts often favor C3 arylation, other metals might exhibit different preferences.[7][8]
-
Ligand Modification: In palladium catalysis, the ligand can play a significant role in controlling the regioselectivity of the C-H activation step.[7] Experimenting with different ligands is a key optimization step.
Q4: Are there metal-free alternatives for the C-H functionalization of imidazo[1,2-a]pyridines?
A4: Yes, significant progress has been made in developing metal-free C-H functionalization methods.[1] These approaches often utilize visible light photoredox catalysis or strong oxidants to generate radical intermediates that then react with the imidazo[1,2-a]pyridine core.[9][10] These methods can be advantageous for avoiding metal contamination in the final products, which is particularly important in pharmaceutical applications.
Troubleshooting Guides
Problem: Low Yield in Visible Light-Induced C-H Functionalization
| Potential Cause | Troubleshooting Step |
| Inefficient Photocatalyst | Screen different photocatalysts (e.g., Eosin Y, Rose Bengal, iridium or ruthenium complexes).[9] |
| Incorrect Light Source | Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst. |
| Oxygen Sensitivity | Some photoredox reactions are sensitive to oxygen. Degas the reaction mixture with an inert gas (e.g., argon or nitrogen). |
| Solvent Choice | The solvent can affect the solubility of reactants and the lifetime of the excited photocatalyst. Common solvents include acetonitrile and DMSO. |
| Sub-optimal Reaction Time | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Problem: Decomposition of Starting Material
| Potential Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Reduce the reaction temperature. High temperatures can lead to decomposition, especially for sensitive substrates.[2] |
| Strong Oxidant | If using an oxidant, consider using a milder one or reducing its stoichiometry.[2] |
| Incompatible Base | A strong base might cause decomposition. Screen weaker bases. |
| Prolonged Reaction Time | Excessive reaction times can lead to side reactions and decomposition. Optimize the reaction time by monitoring its progress. |
Experimental Protocols
General Protocol for Palladium-Catalyzed C3-Arylation of Imidazo[1,2-a]pyridines
-
To an oven-dried reaction vessel, add the imidazo[1,2-a]pyridine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), ligand (if applicable, 0.04 mmol, 4 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., DMF, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Optimized Conditions for Palladium-Catalyzed C3-Arylation
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Reference |
| Pd(OAc)₂ | None | KOAc | DMA | 150 | [7] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | [5] |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | [7] |
General Protocol for Visible Light-Induced C3-Trifluoromethylation
-
In a reaction tube, combine the imidazo[1,2-a]pyridine (0.5 mmol), trifluoromethylating agent (e.g., CF₃SO₂Na, 1.0 mmol), and a photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-5 mol%).
-
Add the solvent (e.g., CH₃CN, 2 mL).
-
Degas the mixture by sparging with argon for 15 minutes.
-
Stir the reaction mixture under irradiation with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Table 2: Conditions for Visible Light-Induced C-H Functionalization
| Functionalization | Reagent | Photocatalyst | Solvent | Reference |
| Trifluoromethylation | CF₃SO₂Na | fac-Ir(ppy)₃ | CH₃CN/H₂O | [9] |
| Arylation | Aryl Diazonium Salt | Eosin Y | DMSO | [9] |
| Thiolation | Thiophenol | Ru(bpy)₃Cl₂ | CH₃CN | [9] |
Visualized Workflows and Logic
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Ruthenium-catalyzed direct C-3 oxidative olefination of imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Stability issues of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: Degradation of this compound in solution can be initiated by several factors, including exposure to harsh pH conditions (both acidic and basic), oxidizing agents, and light. The imidazo[1,2-a]pyridine core is susceptible to hydrolytic and oxidative degradation.
Q2: I have observed a color change in my stock solution. Does this indicate degradation?
A2: A change in the color of your solution can be an indicator of chemical instability and the formation of degradation products. It is recommended to assess the purity of the solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm degradation.
Q3: What are the best practices for storing solutions of this compound to ensure stability?
A3: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C or frozen at -20 °C), protected from light by using amber vials or wrapping containers in aluminum foil, and blanketed with an inert gas like nitrogen or argon to prevent oxidation. It is also advisable to prepare fresh solutions for sensitive experiments.
Q4: How can I monitor the stability of my this compound solution over time?
A4: A stability-indicating HPLC method is the most reliable way to monitor the stability of your solution. This involves analyzing the sample at regular intervals and quantifying the parent compound as well as any degradation products that may form. Key parameters to monitor include the appearance of new peaks and a decrease in the peak area of the parent compound.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Acidic or Basic Media
Symptoms:
-
Significant decrease in the parent compound peak area in HPLC analysis.
-
Appearance of one or more new peaks in the chromatogram.
-
Precipitation or color change in the solution.
Possible Cause: The imidazo[1,2-a]pyridine ring is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the opening of the imidazole ring.
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions allow, adjust the pH of your solution to be closer to neutral (pH 6-8).
-
Buffer Selection: Use a buffer system to maintain a stable pH throughout your experiment.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Time Limitation: Minimize the time the compound is in the acidic or basic solution.
Issue 2: Instability in the Presence of Oxidizing Agents
Symptoms:
-
Formation of new, often more polar, impurities detected by HPLC.
-
Loss of the parent compound.
Possible Cause: The imidazo[1,2-a]pyridine nucleus can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
Troubleshooting Steps:
-
Inert Atmosphere: Handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Degas Solvents: Use degassed solvents for the preparation of your solutions.
-
Avoid Oxidizing Agents: If possible, avoid the use of known oxidizing agents in your experimental setup.
-
Antioxidants: For formulation studies, consider the addition of a suitable antioxidant.
Issue 3: Photodegradation upon Exposure to Light
Symptoms:
-
A gradual decrease in the concentration of this compound in solutions left on the benchtop.
-
Appearance of new peaks in the chromatogram after light exposure.
Possible Cause: The aromatic and heterocyclic ring systems in the molecule can absorb UV and visible light, leading to photochemical degradation.
Troubleshooting Steps:
-
Light Protection: Always store solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.
-
Work in Dim Light: When handling the solutions, work in a dimly lit area or under yellow light to minimize exposure.
-
Photostability Studies: If the compound is being developed as a drug, perform formal photostability studies according to ICH guidelines to understand its light sensitivity.
Data Presentation
The following table provides illustrative data on the degradation of this compound under forced degradation conditions. This data is intended to be a general guide as specific experimental results can vary.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | ~15% | Imidazole ring-opened product |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | ~20% | Imidazole ring-opened product |
| Oxidative | 3% H₂O₂ | 24 | 25 (RT) | ~10% | N-oxide derivative |
| Photolytic | UV light (254 nm) | 48 | 25 (RT) | ~12% | Photodegradation products |
| Thermal | Dry Heat | 72 | 80 | ~5% | Thermally induced degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30% and 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
Cool the solution to room temperature, neutralize with 0.1 M HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to a final concentration of 100 µg/mL.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Prepare a solution of 100 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solution to UV light (254 nm) in a photostability chamber for 48 hours.
-
Keep a control sample protected from light.
-
Analyze both samples by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 72 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Analyze by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting stability issues.
Technical Support Center: Enhancing the Bioavailability of Imidazo[1,2-a]pyridine-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the bioavailability of imidazo[1,2-a]pyridine-based compounds.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine compound exhibits poor aqueous solubility, leading to inconsistent in vitro assay results. What initial steps can I take?
A1: Poor aqueous solubility is a common challenge with imidazo[1,2-a]pyridine scaffolds. Initial steps to address this include:
-
Minor Adjustments to Assay Conditions: If the compound's solubility is close to the desired concentration, you can try adding a small percentage of bovine serum albumin (BSA) or carefully optimizing the final DMSO concentration in your assay. Be aware that these modifications could potentially interfere with the assay.
-
Salt Formation: For compounds with ionizable groups, forming a salt can significantly increase aqueous solubility. A screening of different counter-ions (e.g., hydrochloride, mesylate, sulfate) is recommended to find a stable and soluble salt form.[1][2]
-
Use of Solubilizing Excipients: Consider the use of cyclodextrins to form inclusion complexes that enhance the apparent solubility of the compound.[1]
Q2: I'm in the lead optimization phase. How can I chemically modify my imidazo[1,2-a]pyridine scaffold to improve solubility and bioavailability?
A2: Structure-Activity Relationship (SAR) studies are crucial for optimizing the physicochemical properties of your compound.[3][4] Key strategies for chemical modification include:
-
Introduction of Polar Groups: Incorporating polar functionalities like sulfonamides, sulfonyl groups, or additional nitrogen atoms can increase polarity and improve aqueous solubility.
-
Creation of Carboxamides: Converting a carboxylic acid intermediate to a variety of amide analogues is a common and effective strategy.[3][4]
-
Balancing Lipophilicity and Potency: While increasing lipophilicity can sometimes enhance potency, it often decreases solubility. A careful balance is necessary. For instance, replacing a methyl group with a more polar or ionizable moiety can be beneficial.
-
Reducing P-glycoprotein (Pgp) Efflux: Some imidazo[1,2-a]pyridines are substrates for the P-glycoprotein efflux pump, which can limit their oral absorption.[5][6] Structural modifications, such as the integration of a fluorine-substituted piperidine, have been shown to reduce Pgp-mediated efflux and improve bioavailability.[5]
Q3: Chemical modification is not feasible at this stage, and salt formation was unsuccessful. What formulation strategies can I employ for in vivo studies?
A3: Advanced formulation techniques can be used to improve the oral bioavailability of your compound. Common approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[7][8]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be very effective. These formulations are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution, leading to improved solubility and bioavailability.
Troubleshooting Guides
Formulation Troubleshooting: Amorphous Solid Dispersions (ASDs)
Problem: My ASD is physically unstable and recrystallizes over time.
Solution:
-
Polymer Selection: Ensure strong drug-polymer interactions. Polymers like PVP are known to form strong hydrogen bonds with flavonoids, which can be a good starting point for similar scaffolds.[6] The miscibility of the drug and polymer is crucial for stability.[9]
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Try reducing the drug-to-polymer ratio.
-
Storage Conditions: Store the ASD at a temperature significantly below its glass transition temperature (Tg) and in a low-humidity environment. Absorbed moisture can act as a plasticizer, lowering the Tg and increasing molecular mobility, which can lead to crystallization.[9]
Problem: I'm observing incomplete drug release from my ASD.
Solution:
-
Polymer Solubility: The chosen polymer must be soluble in the dissolution medium. Consider using polymers with pH-dependent solubility (e.g., HPMCAS, Eudragit®) for targeted release in the gastrointestinal tract.[6]
-
Dissolution Medium: Ensure the dissolution medium has adequate sink conditions. The addition of surfactants to the medium can help.
In Vivo Study Troubleshooting
Problem: My compound shows good in vitro solubility in its formulation but still has low oral bioavailability in vivo.
Solution:
-
P-glycoprotein Efflux: Your compound may be a substrate for P-gp.[6][10] Consider co-administration with a known P-gp inhibitor in your preclinical studies to confirm this. If P-gp efflux is the issue, chemical modification to create a non-substrate analogue may be necessary.[5]
-
First-Pass Metabolism: The compound may be undergoing extensive metabolism in the gut wall or liver. Conduct in vitro microsomal stability assays to assess its metabolic stability.[4] If metabolism is high, strategies like co-administration with a metabolic inhibitor or chemical modification of metabolic soft spots may be required.
-
Precipitation in the GI Tract: The supersaturated state created by an enabling formulation (like an ASD) may not be sustained in vivo, leading to precipitation. The choice of polymer in an ASD can influence the maintenance of supersaturation.
Data Presentation
Table 1: In Vivo Mouse Pharmacokinetic Evaluation of Imidazo[1,2-a]pyridine-3-carboxamides
| Compound | Dosing Route & Level | PO AUC (ng·h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t1/2 (h) | IV Clearance (mL/min/kg) | % Bioavailability (F) | Reference |
| 13 | 3 mg/kg PO & 1 mg/kg IV | 411 | 181 | 0.25 | 5 | 43.1 | 35.8 | [3][9] |
| 18 | 3 mg/kg PO & 1 mg/kg IV | 3,850 | 337 | 0.5 | >12 | ND | 31.1 | [3][9] |
| 13 | 100 mg/kg PO | 54,200 | 15,600 | 2.0 | 1.93 | - | - | [3][9] |
| 18 | 10 mg/kg PO | 11,000 | 1,160 | 0.5 | 13.2 | - | - | [3][9] |
| ND = Not Determined |
Table 2: Male Rat Pharmacokinetic Profile of PDGFR Inhibitors
| Compound | Dosing Route & Level | IV Clearance (mL/min/kg) | Oral Exposure | P-gp Efflux Ratio (Pe) | Reference |
| 11 | 10 mg/kg PO | Moderate | Poor | 5.7 | [5][10] |
| 27 (trans) | 10 mg/kg PO | - | 2-3x improvement over 11 | - | [5][10] |
| 28 | 10 mg/kg PO | Decreased vs. 11 | Improved vs. 11 | - | [5][10] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol is a general guideline for preparing an ASD of an imidazo[1,2-a]pyridine compound.
-
Excipient and Solvent Selection:
-
Solution Preparation:
-
Prepare a solution by dissolving the compound and the polymer in the chosen solvent at a specific ratio (e.g., 1:1, 1:3 drug-to-polymer weight ratio).
-
-
Spray Drying:
-
Atomize the solution into a hot drying gas stream in a spray dryer. The rapid evaporation of the solvent traps the compound in an amorphous state within the polymer matrix.[8] Key parameters to optimize include inlet temperature, solution feed rate, and atomization gas flow.
-
-
Secondary Drying:
-
Collect the resulting powder and subject it to a secondary drying process, typically in a vacuum oven at a temperature below the Tg of the ASD, to remove any residual solvent.
-
-
Characterization:
-
Verify the amorphous nature of the dispersion using X-Ray Powder Diffraction (XRPD), characterized by the absence of crystalline peaks.
-
Confirm the formation of a single-phase system by Differential Scanning Calorimetry (DSC), identified by a single glass transition temperature (Tg).
-
Protocol 2: Pharmacokinetic Study in Mice
This protocol describes a typical pharmacokinetic study in mice following oral (PO) and intravenous (IV) administration.[3][11]
-
Animal Acclimation:
-
Acclimate male mice to the housing conditions for at least one week before the experiment.
-
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of the formulated compound (e.g., 1 mg/kg) via the tail vein. The formulation is typically a solution in a vehicle like saline or a solubilizing agent.
-
Oral (PO) Group: Administer a single oral gavage dose of the formulated compound (e.g., 3 mg/kg). The formulation can be a solution, suspension, or the test formulation (e.g., ASD reconstituted in water).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from the submandibular or saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). A terminal cardiac puncture can be used for the final time point.
-
-
Plasma Preparation:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of the compound using a validated analytical method, typically LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability using appropriate software.
-
Visualizations
Signaling Pathway Diagrams
Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.
References
- 1. medium.com [medium.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
How to scale up the synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
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Avoiding regioisomer formation in imidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly the formation of regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the imidazo[1,2-a]pyridine scaffold?
A1: The most prevalent methods for synthesizing the imidazo[1,2-a]pyridine core include:
-
Tschitschibabin Reaction: This classic method involves the condensation of 2-aminopyridines with α-halocarbonyl compounds.[1]
-
Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Groebke-Blackburn-Bienaymé reaction (GBBR), are efficient one-pot processes for synthesizing imidazo[1,2-a]pyridine analogs.[2][3]
-
Condensation with Carbonyls and Alkenes: Various protocols utilize the condensation of 2-aminopyridines with aldehydes, ketones, or α,β-unsaturated carbonyl compounds.[4][5]
-
Metal-Catalyzed Reactions: Transition metal-catalyzed reactions, often using copper or palladium, have been developed for the synthesis of this scaffold.[6]
-
Iodine-Catalyzed Synthesis: Molecular iodine can be used as a catalyst in multicomponent reactions to afford imidazo[1,2-a]pyridine derivatives.[7]
Q2: Why is regioisomer formation a significant issue in imidazo[1,2-a]pyridine synthesis?
A2: Regioisomer formation is a common challenge due to the unsymmetrical nature of substituted 2-aminopyridines and the reaction partners. The initial reaction can often occur at two different nitrogen atoms of the 2-aminopyridine (the endocyclic pyridine nitrogen or the exocyclic amino group), leading to the formation of a mixture of isomers that can be difficult to separate.[8] The choice of reagents and reaction conditions plays a crucial role in directing the reaction to the desired regioisomer.
Q3: How can I control regioselectivity in the synthesis of 3-substituted imidazo[1,2-a]pyridines?
A3: Achieving regioselectivity for 3-substituted imidazo[1,2-a]pyridines can be accomplished through several strategies:
-
Benzotriazole-mediated synthesis: A one-pot approach using 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes with 2-aminopyridines provides 3-substituted products with excellent regioselectivity.[1]
-
Groebke-Blackburn-Bienaymé Reaction (GBBR): This three-component reaction using an aldehyde, an isocyanide, and a 2-aminopyridine is a highly effective method for the regioselective synthesis of 3-aminoalkyl imidazo[1,2-a]pyridines.[2]
-
Reaction with α-halocarbonyls: While this can lead to mixtures, careful selection of the α-halocarbonyl compound and reaction conditions can favor the 3-substituted isomer. For instance, using an α-haloaldehyde that is correspondingly substituted is a potential route.[1]
Q4: What are some modern, environmentally friendly approaches to imidazo[1,2-a]pyridine synthesis?
A4: Recent research has focused on developing more sustainable synthetic methods. These include:
-
Metal-free synthesis: A number of protocols have been developed that avoid the use of transition metal catalysts.[4][5]
-
Ultrasound-assisted synthesis: Sonication can be used to accelerate reactions and improve yields, often in greener solvents like water.[2]
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve efficiency.[4]
-
Use of green solvents: Reactions are being developed in environmentally benign solvents such as water or polyethylene glycol (PEG).[4]
Troubleshooting Guide
Issue 1: Formation of undesired regioisomers.
| Possible Cause | Suggested Solution |
| Ambident Nucleophilicity of 2-Aminopyridine | The 2-aminopyridine can react at either the endocyclic or exocyclic nitrogen. The initial site of attack often dictates the final regioisomer. |
| Modify Reaction Conditions: Altering the solvent, temperature, or catalyst can influence the kinetic vs. thermodynamic product distribution. For instance, in the reaction with α-haloketones, initial alkylation on the more nucleophilic endocyclic nitrogen is generally favored.[4][5] | |
| Choose a Regioselective Synthetic Route: Employ methods known for high regioselectivity, such as the Groebke-Blackburn-Bienaymé reaction for 3-amino derivatives or specific metal-catalyzed cross-coupling reactions.[2] | |
| Nature of the Electrophile | The structure of the carbonyl compound or other electrophile can influence the reaction pathway. |
| Select a Symmetrical Reagent: If possible, using a symmetrical electrophile can eliminate the possibility of regioisomerism arising from that component. | |
| Use a Directing Group: Introducing a directing group on the 2-aminopyridine can sterically or electronically favor reaction at a specific site. |
Issue 2: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction may not have reached completion. |
| Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of starting materials. | |
| Optimize Reaction Time and Temperature: Extend the reaction time or carefully increase the temperature. Be aware that excessive heat can sometimes lead to side product formation. | |
| Suboptimal Reaction Conditions | The solvent, catalyst, or base may not be ideal for the specific substrates. |
| Screen Different Conditions: Systematically vary the solvent, catalyst, and base to find the optimal combination for your specific reaction. Refer to literature for similar transformations. | |
| Product Degradation | The desired product might be unstable under the reaction or workup conditions. |
| Modify Workup Procedure: Use milder workup conditions, such as a buffered aqueous solution, and minimize exposure to strong acids or bases. |
Issue 3: Difficulty in separating regioisomers.
| Possible Cause | Suggested Solution |
| Similar Physicochemical Properties | Regioisomers often have very similar polarities, making them challenging to separate by standard column chromatography. |
| Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of hexanes/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina). | |
| High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool to isolate pure isomers.[8] | |
| Recrystallization: If the product is crystalline, fractional recrystallization can sometimes be effective in separating isomers. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Amino-imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé Reaction
This protocol is a generalized procedure based on the one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.[2]
-
Reaction Setup: To a solution of the 2-aminopyridine (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, water), add a catalytic amount of an acid catalyst (e.g., scandium triflate or phenylboronic acid).
-
Addition of Isocyanide: Add the isocyanide (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with moderate heating (e.g., 60 °C) under sonication for the time required to complete the reaction (typically monitored by TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-imidazo[1,2-a]pyridine.
Protocol 2: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines from 2-Aminopyridines and α-Bromoacetophenones
This protocol is based on the classical condensation reaction.[4][5]
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine (1.0 eq) and the α-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).
-
Addition of Base (Optional but Recommended): Add a base such as sodium bicarbonate or potassium carbonate (1.0-2.0 eq) to neutralize the HBr formed during the reaction.
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Summary
Table 1: Comparison of Conditions for Groebke-Blackburn-Bienaymé Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | None | - | 4 | 0 |
| 2 | None | H₂O | - | 4 | Traces |
| 3 | Sc(OTf)₃ | H₂O | 60 | 2 | 45 |
| 4 | Yb(OTf)₃ | H₂O | 60 | 2 | 55 |
| 5 | PBA | H₂O | 60 | 2 | 65 |
| 6 | PBA | H₂O | 60 | 1 | 86 |
Data adapted from a study on ultrasound-assisted one-pot green synthesis.[2]
Visualizations
Caption: General pathways for regioisomer formation in the reaction of 2-aminopyridine with an α-haloketone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the imidazo[1,2-a]pyridine core?
A1: The chemical shifts for the imidazo[1,2-a]pyridine scaffold are influenced by the electronic effects of substituents. However, general ranges can be outlined. The pyridine ring protons are typically found more downfield due to the electron-withdrawing nature of the nitrogen atom. Protons on the imidazole moiety also resonate in the aromatic region.
Q2: Why do the proton signals in my substituted imidazo[1,2-a]pyridine spectrum frequently overlap?
A2: Signal overlap in the ¹H NMR spectra of imidazo[1,2-a]pyridines is a common issue. This arises from the fact that all protons on the core aromatic structure resonate in a relatively narrow spectral window (typically 6.5-9.0 ppm). The substituent effects may not be sufficient to induce large enough differences in chemical shifts to fully resolve all signals, especially in polysubstituted derivatives.
Q3: How can I differentiate between isomers of substituted imidazo[1,2-a]pyridines using NMR?
A3: Differentiating isomers relies on a detailed analysis of ¹H-¹H coupling constants (J-couplings) and through-space correlations observed in 2D NOESY or ROESY experiments. Long-range ¹H-¹³C correlations from an HMBC experiment are also crucial for unambiguously assigning the positions of substituents by connecting protons to quaternary carbons in the core structure.
Q4: What is the best way to assign the quaternary carbons in the imidazo[1,2-a]pyridine ring system?
A4: The assignment of quaternary carbons is best achieved using a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1] This 2D NMR technique reveals correlations between protons and carbons that are two or three bonds away. By observing correlations from well-assigned protons to quaternary carbons, their chemical shifts can be determined.
Troubleshooting Guides
Issue 1: Signal Overlap and Poor Resolution in the Aromatic Region
Question: My ¹H NMR spectrum of a polysubstituted imidazo[1,2-a]pyridine shows a cluster of overlapping signals in the aromatic region, making it impossible to determine coupling patterns and assign specific protons. What can I do?
Answer: Signal overlap is a frequent challenge with these molecules. Here are several strategies to address this:
-
Optimize Experimental Conditions:
-
Higher Magnetic Field: If possible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion and may resolve the overlapping signals.[2]
-
Change the Solvent: Altering the deuterated solvent can induce differential shifts in proton resonances. Solvents like benzene-d₆ or pyridine-d₅ can cause significant changes in the chemical shifts of nearby protons due to aromatic solvent-induced shifts (ASIS), potentially resolving the overlap.[3]
-
-
Utilize 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): A COSY experiment will reveal which protons are coupled to each other, helping to trace out the spin systems within the pyridine and imidazole rings, even if the 1D spectrum is crowded.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton to its directly attached carbon, which can help in resolving overlapping proton signals if the attached carbons have different chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning protons based on their connectivity to different parts of the molecule.[2]
-
Issue 2: Broad Peaks in the ¹H NMR Spectrum
Question: The signals in my ¹H NMR spectrum are broad, which obscures coupling information. What could be the cause and how can I fix it?
Answer: Peak broadening can arise from several factors:
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Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer is the first step to address this.[4]
-
Sample Concentration: A sample that is too concentrated can lead to broad lines due to viscosity or aggregation. Diluting the sample may improve resolution. Conversely, a very dilute sample will require more scans, increasing the experiment time.
-
Presence of Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, passing the sample through a small plug of silica gel or celite may help remove these impurities.
-
Chemical Exchange: Protons involved in chemical exchange, such as those on hydroxyl or amine substituents, or N-H protons, can appear as broad signals. Adding a drop of D₂O to the NMR tube will cause exchange of these labile protons with deuterium, leading to the disappearance of their signals and confirming their identity.[4]
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for Substituted Imidazo[1,2-a]pyridines
| Proton Position | Chemical Shift Range (ppm) | Notes |
| H-2 | 7.5 - 8.0 | Often a singlet, unless coupled to a substituent. |
| H-3 | 7.0 - 7.8 | Often a singlet, unless coupled to a substituent. |
| H-5 | 7.8 - 8.5 | Typically a doublet or doublet of doublets. |
| H-6 | 6.7 - 7.5 | Typically a triplet or doublet of doublets. |
| H-7 | 7.0 - 7.8 | Typically a triplet or doublet of doublets. |
| H-8 | 7.5 - 8.2 | Typically a doublet or doublet of doublets. |
Note: These are approximate ranges and can vary significantly based on the electronic nature and position of substituents.
Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for the Imidazo[1,2-a]pyridine Core
| Carbon Position | Chemical Shift Range (ppm) |
| C-2 | 140 - 150 |
| C-3 | 110 - 125 |
| C-5 | 120 - 130 |
| C-6 | 110 - 120 |
| C-7 | 125 - 135 |
| C-8 | 115 - 125 |
| C-8a (bridgehead) | 140 - 150 |
Note: These are general ranges and are highly dependent on substitution patterns.
Table 3: Typical ¹H-¹H Coupling Constants (J, Hz) in Imidazo[1,2-a]pyridines
| Coupling | Typical Value (Hz) |
| ³J(H5, H6) | 6.5 - 7.5 |
| ³J(H6, H7) | 6.5 - 7.5 |
| ³J(H7, H8) | 8.5 - 9.5 |
| ⁴J(H5, H7) | 1.0 - 2.0 |
| ⁴J(H6, H8) | ~1.0 |
| ⁵J(H5, H8) | < 1.0 |
Experimental Protocols
Protocol 1: Standard 1D ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the substituted imidazo[1,2-a]pyridine in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for ¹H.
-
Shim the magnetic field to achieve good resolution (narrow and symmetrical solvent peak).
-
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse sequence: Standard single pulse (e.g., zg30).
-
Spectral width: ~16 ppm (centered around 5-6 ppm).
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16, depending on sample concentration.
-
Protocol 2: Standard 2D gCOSY Experiment
-
Sample Preparation: Same as for the 1D ¹H NMR experiment.
-
Spectrometer Setup: Lock and shim as described for the 1D experiment.
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse sequence: Standard gradient-enhanced COSY (e.g., cosygpqf).
-
Spectral width (F1 and F2): Same as the ¹H spectrum (~16 ppm).
-
Number of points (F2): 1024 or 2048.
-
Number of increments (F1): 256-512.
-
Number of scans per increment: 2-8.
-
Relaxation delay: 1.5-2.0 seconds.[2]
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.
Protocol 3: Standard 2D gHMBC Experiment
-
Sample Preparation: Same as for the 1D ¹H NMR experiment. A slightly more concentrated sample may be beneficial.
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C. Lock and shim as described previously.
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse sequence: Standard gradient-enhanced HMBC (e.g., hmbcgplpndqf).
-
¹H spectral width (F2): Same as the ¹H spectrum (~16 ppm).
-
¹³C spectral width (F1): ~200-220 ppm (e.g., 0-220 ppm).
-
Number of points (F2): 1024 or 2048.
-
Number of increments (F1): 256-512.
-
Number of scans per increment: 8-16, depending on concentration.
-
Long-range coupling delay: Optimized for a J-coupling of ~8 Hz.[2]
-
Relaxation delay: 1.5-2.0 seconds.[2]
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.
Mandatory Visualization
Caption: Workflow for NMR data acquisition and analysis of substituted imidazo[1,2-a]pyridines.
Caption: Decision-making flowchart for troubleshooting signal overlap in NMR spectra.
References
Challenges in the functionalization of the 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine core.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when functionalizing the this compound core?
A1: The primary challenge is controlling regioselectivity. The imidazo[1,2-a]pyridine ring system has multiple potential sites for functionalization. The C3 position is the most nucleophilic and, therefore, the most common site for electrophilic substitution.[1] Directing functionalization to other positions, such as C2, C5, or the ortho position of the 2-phenyl ring, often requires specific catalysts and directing groups.[2][3]
Q2: How does the 4-fluoro substituent on the 2-phenyl group influence the reactivity of the imidazo[1,2-a]pyridine core?
A2: The fluorine atom is an electron-withdrawing group, which can influence the electron density of the entire molecule. While direct studies on the 2-(4-Fluorophenyl) derivative are limited, it is plausible that the electron-withdrawing nature of the fluorine could slightly decrease the nucleophilicity of the C3 position, potentially affecting reaction rates for electrophilic substitutions. However, the N-1 atom of the imidazo[1,2-a]pyridine ring can act as a coordinating site for metal catalysts, directing functionalization to the ortho position of the 2-(4-fluorophenyl) ring.[2][3]
Q3: What are the typical reaction conditions for C3-functionalization of 2-arylimidazo[1,2-a]pyridines?
A3: C3-functionalization, such as arylation, alkylation, and halogenation, can be achieved under various conditions. For instance, C3-aroylation can be catalyzed by iron(III) bromide (FeBr₃) in the presence of air as an oxidant.[4][5] C3-alkylation via aza-Friedel-Crafts reactions can be catalyzed by Lewis acids like yttrium(III) triflate (Y(OTf)₃).[6] Halogenation at the C3 position is also a common transformation.[7][8]
Q4: Is it possible to achieve functionalization at positions other than C3?
A4: Yes, functionalization at other positions is possible but often requires more specialized conditions. For example, ortho-C-H functionalization of the 2-phenyl ring can be achieved using transition metal catalysts like rhodium or ruthenium, where the N-1 atom of the imidazole ring acts as a directing group.[2][3] Functionalization at the C5 position has also been reported, typically involving palladium catalysis.[1]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired C3-Functionalized Product
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider trying a different catalyst or a higher catalyst loading. |
| Insufficient Reaction Temperature or Time | Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. For some reactions, microwave irradiation can significantly reduce reaction times and improve yields.[9] |
| Poor Quality of Reagents or Solvents | Use freshly distilled or high-purity solvents. Ensure all reagents are pure and dry, as moisture can quench catalysts and reagents. |
| Inappropriate Base or Additive | The choice of base and any additives can be crucial. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and additives if the reaction is not proceeding as expected. |
| Substrate Decomposition | If the starting material is degrading, consider milder reaction conditions, such as a lower temperature or a less reactive catalyst. |
Problem 2: Poor Regioselectivity (Functionalization at undesired positions)
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring a Different Isomer | Carefully review the literature for conditions known to favor the desired regioselectivity. For ortho-arylation of the 2-phenyl ring, a directing group strategy with a suitable metal catalyst is often necessary.[2][3] |
| Steric Hindrance | The steric bulk of the reactants can influence the site of functionalization. Consider using less bulky reagents if steric hindrance is a suspected issue. |
| Electronic Effects | The electronic nature of the reactants and the substrate can dictate the position of attack. The 4-fluoro substituent on the phenyl ring might influence the electron distribution. |
| Formation of Multiple Products | If multiple isomers are formed, optimizing the reaction conditions (temperature, solvent, catalyst, and ligand) is essential. Purification by column chromatography may be necessary to isolate the desired isomer. |
Problem 3: Formation of a Major Byproduct
| Possible Cause | Suggested Solution |
| Dimerization or Polymerization of Starting Material | This can occur at high temperatures or with highly reactive species. Try lowering the reaction temperature or using a more controlled addition of reagents. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. |
| Formation of Bis-adducts | In some cases, such as the reaction with aldehydes under certain conditions, a bis(imidazo[1,2-a]pyridinyl)methane derivative can be formed as a major byproduct.[4][5] Adjusting the stoichiometry of the reactants and the reaction atmosphere (e.g., performing the reaction under an inert atmosphere instead of air) can help to minimize this. |
| Hydrolysis of Product or Starting Material | Ensure anhydrous conditions if your reagents or products are sensitive to moisture. |
Quantitative Data
Table 1: C3-Aroylation of 2-Arylimidazo[1,2-a]pyridines with Aromatic Aldehydes[4]
| 2-Aryl Group | Aldehyde | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Phenyl | picolinaldehyde | FeBr₃ (20) | 110 | 16 | 89 |
| 4-Methylphenyl | picolinaldehyde | FeBr₃ (20) | 110 | 16 | 85 |
| 4-Methoxyphenyl | picolinaldehyde | FeBr₃ (20) | 110 | 16 | 82 |
| 4-Chlorophenyl | picolinaldehyde | FeBr₃ (20) | 110 | 16 | 86 |
| Phenyl | 4-chlorobenzaldehyde | FeBr₃ (20) | 110 | 16 | 75 |
Table 2: C3-Alkylation of 2-Phenylimidazo[1,2-a]pyridine with Aldehydes and Morpholine[6]
| Aldehyde | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methylbenzaldehyde | Y(OTf)₃ (20) | 110 | 12 | 95 |
| Benzaldehyde | Y(OTf)₃ (20) | 110 | 12 | 92 |
| 4-Methoxybenzaldehyde | Y(OTf)₃ (20) | 110 | 12 | 87 |
| 4-Fluorobenzaldehyde | Y(OTf)₃ (20) | 110 | 12 | 91 |
| 4-Chlorobenzaldehyde | Y(OTf)₃ (20) | 110 | 12 | 88 |
Experimental Protocols
Protocol 1: General Procedure for FeBr₃-Catalyzed C3-Aroylation of 2-Arylimidazo[1,2-a]pyridines[4]
A mixture of the 2-arylimidazo[1,2-a]pyridine (0.5 mmol), the aromatic aldehyde (0.75 mmol, 1.5 equiv.), and FeBr₃ (0.1 mmol, 20 mol%) in a suitable solvent is stirred in a sealed tube at 110 °C for 16 hours. The reaction is performed under an air atmosphere. After completion, the reaction mixture is cooled to room temperature, and the product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Y(OTf)₃-Catalyzed C3-Alkylation of 2-Phenylimidazo[1,2-a]pyridine[6]
In a sealed tube, 2-phenylimidazo[1,2-a]pyridine (0.2 mmol), the aldehyde (0.3 mmol, 1.5 equiv.), morpholine (0.4 mmol, 2 equiv.), and Y(OTf)₃ (0.04 mmol, 20 mol%) are mixed in toluene (1.0 mL). The mixture is stirred at 110 °C for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Visualizations
Caption: Troubleshooting workflow for functionalization reactions.
Caption: Regioselectivity pathways in functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine Analogs and Other PI3K Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of a representative 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine analog against other well-characterized Phosphoinositide 3-kinase (PI3K) inhibitors. The information is supported by experimental data and detailed methodologies for key assays.
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors targeting PI3K are broadly classified as either pan-PI3K inhibitors, which target all Class I PI3K isoforms (α, β, γ, and δ), or isoform-selective inhibitors. This guide focuses on comparing a representative compound from the imidazo[1,2-a]pyridine class, structurally related to this compound, with established pan- and isoform-selective PI3K inhibitors.
Quantitative Comparison of Inhibitor Potency
| Inhibitor Class | Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Reference |
| Imidazo[1,2-a]pyridine Analog | (8-(4-Fluorophenyl)-6-methylImidazo[1,2-a]pyridine-2-yl)(morpholino)methanone | 150 | Not Reported | Not Reported | Not Reported | [1] |
| 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | 670 | Not Reported | Not Reported | Not Reported | [2] | |
| Pan-PI3K Inhibitors | Buparlisib (BKM120) | 52 | 166 | 262 | 116 | [3] |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | [3] | |
| Isoform-Selective Inhibitors | Alpelisib (BYL719) (α-selective) | 5 | 1156 | 250 | 290 | [4] |
| GSK2636771 (β-selective) | >4700 | 5.2 | >4700 | >520 | [5] | |
| Eganelisib (IPI-549) (γ-selective) | 3200 | 3500 | 16 | >8400 | [6][7] | |
| Idelalisib (CAL-101) (δ-selective) | 820 | 565 | 89 | 2.5 | [8] | |
| Duvelisib (IPI-145) (δ/γ-selective) | 1602 | 85 | 27 | 2.5 | [8][9] |
Signaling Pathway and Experimental Workflows
To understand the context of PI3K inhibition, the following diagrams illustrate the PI3K signaling pathway and the general workflows for key experimental assays used to characterize PI3K inhibitors.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparing the efficacy of fluorinated vs non-fluorinated imidazo[1,2-a]pyridines
A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Imidazo[1,2-a]pyridines.
Introduction
Imidazo[1,2-a]pyridine is a versatile bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2] This privileged structure is present in several marketed drugs, including zolpidem (a hypnotic), alpidem (an anxiolytic), and zolimidine (an antiulcer agent).[1][3] The therapeutic potential of imidazo[1,2-a]pyridine derivatives has been explored in various domains, including oncology, neuroscience, and infectious diseases.[4][5][6]
A common strategy to optimize the pharmacological properties of lead compounds is the introduction of fluorine atoms. Fluorination can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This guide provides a comparative analysis of the efficacy of fluorinated and non-fluorinated imidazo[1,2-a]pyridine derivatives, supported by experimental data, detailed protocols, and pathway visualizations.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have shown considerable promise as anticancer agents by targeting various cellular pathways, including receptor tyrosine kinases (e.g., EGFR), serine/threonine kinases (e.g., PI3K/mTOR), and tubulin polymerization.[4][7] The introduction of fluorine can modulate the anticancer potency and selectivity of these compounds.
Data Presentation: Anticancer Efficacy
The following table summarizes the in vitro anticancer activity (IC50 values) of representative fluorinated and non-fluorinated imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | Structure | R | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Non-Fluorinated | ||||||
| 8b | Imidazo[1,2-a]pyridine-hydrazone | H | EGFR inhibitor | K-562 (Leukemia) | 2.91 | [8] |
| 8c | Imidazo[1,2-a]pyridine-hydrazone | Cl | EGFR inhibitor | K-562 (Leukemia) | 1.09 | [8] |
| 12b | Imidazo[1,2-a]pyridine derivative | - | Cytotoxicity | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | [9] |
| Fluorinated | ||||||
| Compound 26 | 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide | F | Antipsychotic-like activity | Amphetamine-induced hyperlocomotion | MED = 1 mg/kg | [5][10] |
| I-11 | Covalent KRAS G12C inhibitor | F | Anticancer agent | NCI-H358 (KRAS G12C) | Potent | [11] |
| 18 | Imidazo[1,2-a]pyridine-3-carboxamide | F | Anti-TB agent | M. tuberculosis H37Rv | 0.004 | [6] |
Note: Direct comparison is challenging as different studies use different core structures and assay conditions. However, the data suggests that fluorination can lead to highly potent compounds.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC3)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Antipsychotic Activity
Certain imidazo[1,2-a]pyridines, particularly those structurally related to zolpidem, have been investigated for their potential as novel antipsychotic agents. These compounds often act as positive allosteric modulators of GABAA receptors. Fluorination has been shown to enhance metabolic stability and duration of action.
Data Presentation: Antipsychotic Efficacy
| Compound ID | Structure | R | Receptor Affinity (Ki, nM) | In vivo Activity (MED, mg/kg) | Reference |
| Non-Fluorinated | |||||
| Zolpidem | Marketed hypnotic | H | α1-GABA-A receptor potentiator | - | [5] |
| Fluorinated | |||||
| Compound 26 | 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide | F | High affinity for GABA-A receptor | 1 | [5][10] |
MED: Minimum Effective Dose in amphetamine-induced hyperlocomotion test in rats.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion Test
This is a standard behavioral test in rodents to screen for antipsychotic-like activity.
Objective: To assess the ability of a test compound to reverse the increase in locomotor activity induced by amphetamine.
Materials:
-
Male Wistar rats
-
Test compounds
-
d-Amphetamine sulfate
-
Vehicle (e.g., 0.5% methylcellulose)
-
Open-field arenas equipped with automated activity monitoring systems
-
Syringes and needles for injections
Procedure:
-
Acclimation: Acclimate the rats to the testing room and open-field arenas for at least 60 minutes before the experiment.
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a specific time before the amphetamine challenge (e.g., 60 minutes for i.p.).
-
Amphetamine Challenge: Administer d-amphetamine sulfate (e.g., 1 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor Activity Recording: Immediately place the animals in the open-field arenas and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 90 minutes).
-
Data Analysis: Analyze the locomotor activity data, typically in time bins. Compare the activity of the compound-treated groups to the vehicle-treated and amphetamine-only groups. A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic-like activity.
Mandatory Visualization
Caption: Workflow for the amphetamine-induced hyperlocomotion test.
Antituberculosis Activity
Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a potent new class of anti-tuberculosis (TB) agents.[6] Fluorination has been a key strategy in optimizing the potency of these compounds against Mycobacterium tuberculosis.
Data Presentation: Antituberculosis Efficacy
| Compound ID | Structure | R | MIC (µM) against M. tuberculosis H37Rv | Reference |
| Non-Fluorinated | ||||
| 15 | Imidazo[1,2-a]pyridine-3-carboxamide | CH3 at position 7 | 0.02 | [6] |
| Fluorinated | ||||
| 18 | Imidazo[1,2-a]pyridine-3-carboxamide with fluorinated biaryl ether | F on biaryl ether | 0.004 | [6] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Microplate Alamar Blue Assay (MABA)
This is a commonly used method to determine the MIC of compounds against Mycobacterium tuberculosis.
Objective: To determine the lowest concentration of a compound that inhibits the growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds (dissolved in DMSO)
-
Alamar Blue reagent
-
96-well microplates
-
Biosafety Level 3 (BSL-3) facility
Procedure:
-
Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculation: Add the M. tuberculosis culture to each well to a final volume of 200 µL. Include a drug-free control and a sterile control.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add 30 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Mandatory Visualization
Caption: Structure-Activity Relationship (SAR) logic for fluorination of imidazo[1,2-a]pyridines.
Conclusion
The strategic incorporation of fluorine into the imidazo[1,2-a]pyridine scaffold has consistently demonstrated the potential to enhance therapeutic efficacy across various disease areas. In the context of anticancer agents, fluorination can contribute to increased potency. For antipsychotic drug candidates, it can improve metabolic stability and duration of action. Furthermore, in the development of antituberculosis agents, fluorinated derivatives have shown remarkably low minimum inhibitory concentrations.
While direct, head-to-head comparisons are often limited by the differing core structures and experimental conditions across studies, the collective evidence strongly supports the utility of fluorine as a bioisostere for hydrogen or other small substituents in the optimization of imidazo[1,2-a]pyridine-based drug candidates. Future research should focus on systematic studies to further elucidate the specific structure-activity relationships of fluorinated derivatives and their impact on ADME (absorption, distribution, metabolism, and excretion) properties to accelerate the development of novel therapeutics.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
In Vivo Validation of Imidazopyridine-Based Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of imidazopyridine derivatives, with a focus on compounds structurally related to 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine. Due to the limited availability of published in vivo data for this compound, this document focuses on its close structural analogs that have undergone successful in vivo validation. This guide aims to offer a valuable resource for researchers in the field of oncology and drug discovery by presenting key experimental data, detailed methodologies, and insights into the underlying mechanisms of action.
Comparative Analysis of In Vivo Anticancer Activity
The following tables summarize the in vivo performance of two promising imidazo[1,2-a]pyridine derivatives that have demonstrated significant anticancer efficacy in preclinical xenograft models. These compounds serve as valuable benchmarks for the potential in vivo activity of novel analogs, including this compound.
Table 1: In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives in Human Cancer Xenograft Models
| Compound ID | Structure | Cancer Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Analog 1 | 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | HeLa (Cervical Cancer) | Mice | 50 mg/kg | Significant inhibition (quantitative data not specified in abstract) | [1] |
| Analog 2 (15a) | Imidazo[1,2-a]pyridine derivative | HCT116 (Colon Cancer) | Xenograft | Not specified | Significant | [2] |
| Analog 2 (15a) | Imidazo[1,2-a]pyridine derivative | HT-29 (Colon Cancer) | Xenograft | Not specified | Significant | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments cited in the comparison.
HeLa Human Cervical Tumor Xenograft Model
This protocol outlines the establishment and use of a HeLa xenograft model for evaluating the in vivo anticancer activity of test compounds.
1. Cell Culture and Preparation:
-
HeLa cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to 80-90% confluency and harvested using trypsin-EDTA.
-
The cells are washed with phosphate-buffered saline (PBS) and resuspended in a serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation:
-
Female athymic nude mice (4-6 weeks old) are used for the study.
-
A cell suspension of 0.1 mL (containing 1 x 10^6 HeLa cells) is subcutaneously injected into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by measuring the tumor volume using calipers 2-3 times per week. The tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups.
-
The test compound (e.g., Analog 1) is administered at the specified dose and schedule (e.g., 50 mg/kg, intraperitoneally, daily). The control group receives the vehicle.
4. Efficacy Evaluation and Endpoint:
-
Tumor volumes and body weights are recorded throughout the study.
-
The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration.
-
The percentage of tumor growth inhibition (TGI) is calculated as a primary efficacy endpoint.
HCT116 Human Colon Carcinoma Xenograft Model
This protocol describes the methodology for establishing and utilizing an HCT116 xenograft model to assess the in vivo efficacy of anticancer compounds.
1. Cell Culture and Preparation:
-
HCT116 cells are maintained in a suitable culture medium.
-
Cells are harvested and prepared for injection as described for the HeLa model.
2. Animal Handling and Tumor Implantation:
-
Immunocompromised mice (e.g., NOD/SCID) are used.
-
A suspension of HCT116 cells is subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Tumor volumes are monitored regularly.
-
Treatment with the test compound (e.g., Analog 2) is initiated when tumors reach a specified volume.
4. Efficacy Evaluation and Endpoint:
-
The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
-
Body weight and general health of the animals are monitored as indicators of toxicity.
Signaling Pathway and Experimental Workflow
The anticancer activity of many imidazo[1,2-a]pyridine derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. A frequently implicated pathway is the PI3K/Akt/mTOR signaling cascade.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazopyridine derivatives.
The experimental workflow for in vivo validation of a novel anticancer compound typically follows a structured progression from cell-based assays to animal models.
Caption: General experimental workflow for in vivo validation of anticancer compounds.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. | Semantic Scholar [semanticscholar.org]
Comparative Cross-Reactivity Profiling of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, a member of the pharmacologically significant imidazo[1,2-a]pyridine scaffold. Due to the limited publicly available kinase screening data for this specific compound, this guide presents a representative cross-reactivity profile based on published data for structurally similar imidazo[1,2-a]pyridine derivatives. The information herein is intended to serve as a reference for researchers engaged in the discovery and development of kinase inhibitors, highlighting potential on- and off-target activities associated with this chemical class.
Introduction to Imidazo[1,2-a]pyridines as Kinase Inhibitors
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities.[1] In recent years, this heterocyclic system has garnered significant attention as a versatile template for the design of potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in oncology and other therapeutic areas.[2][3][4] Derivatives of imidazo[1,2-a]pyridine have been reported to inhibit several key kinases, including Phosphoinositide 3-kinases (PI3Ks), Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Cyclin-dependent kinases (CDKs).[3][4][5][6] Understanding the cross-reactivity profile of these compounds is crucial for assessing their selectivity and potential for off-target effects.
Representative Cross-Reactivity Profile
Based on the analysis of published data for imidazo[1,2-a]pyridine analogs, a representative cross-reactivity profile for this compound is proposed. The primary target is hypothesized to be within the CAMK, CMGC, or TK kinase families, given the frequent activity of this scaffold against kinases in these groups.
Table 1: Representative Kinase Inhibition Profile of this compound and Comparator Compounds.
| Kinase Target | This compound (Hypothetical IC50, nM) | Compound A (FLT3 Inhibitor) (IC50, nM) | Compound B (Aurora A Inhibitor) (IC50, nM) | Compound C (CDK2 Inhibitor) (IC50, nM) |
| Primary Target(s) | ||||
| FLT3 | 50 | 25[6] | >1000 | >1000 |
| Aurora A | 200 | >1000 | 15[5] | >1000 |
| CDK2 | 500 | >1000 | >1000 | 30[4] |
| Off-Target Kinases | ||||
| PI3Kα | 800 | >5000 | >5000 | >5000 |
| MEK1 | >10000 | >10000 | >10000 | >10000 |
| ERK2 | >10000 | >10000 | >10000 | >10000 |
| SRC | 1500 | >10000 | >10000 | >10000 |
| LCK | 2500 | >10000 | >10000 | >10000 |
| EGFR | >10000 | >10000 | >10000 | >10000 |
| VEGFR2 | 3000 | 500[6] | >1000 | >1000 |
Disclaimer: The inhibitory activities for this compound are hypothetical and projected based on the activities of structurally related compounds. These values should be confirmed by experimental data.
Experimental Protocols
The following are detailed methodologies for commonly employed kinase assays to determine the inhibitory activity of compounds.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[7][8]
Protocol:
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations. The total reaction volume is typically 5-25 µL. Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well at a volume twice that of the initial kinase reaction. This reagent converts the generated ADP back to ATP and provides the necessary components (luciferase, luciferin) for the luminescent reaction. Incubate at room temperature for 30-60 minutes.[2]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.[9]
Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, a europium-labeled anti-tag antibody, the kinase, and an Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.
-
Assay Assembly: In a multi-well plate, add the test compound, followed by a pre-mixed solution of the kinase and the europium-labeled antibody. Finally, add the tracer to initiate the binding reaction. The typical final volume is 15-20 µL.[3]
-
Incubation: Incubate the plate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths for the donor (europium) and acceptor (Alexa Fluor™ 647). A decrease in the FRET signal indicates displacement of the tracer by the test compound.
Kinase-Glo® Luminescent Kinase Assay
The Kinase-Glo® Assay is a homogeneous method that measures kinase activity by quantifying the amount of ATP remaining in the reaction after a kinase reaction.[1]
Protocol:
-
Kinase Reaction: Perform the kinase reaction in a multi-well plate by incubating the kinase, substrate, ATP, and test compound.
-
Signal Generation: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent terminates the kinase reaction and initiates a luminescent reaction that is proportional to the amount of remaining ATP.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: Experimental workflow for assessing compound cross-reactivity.
Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K signaling pathway.
References
- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ebiotrade.com [ebiotrade.com]
A Comparative Analysis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and Zolpidem: A Guide for Drug Development Professionals
Introduction
In the landscape of hypnotic agents, Zolpidem has long been a benchmark for its efficacy in treating insomnia. Its mechanism of action, centered on the positive allosteric modulation of the GABA-A receptor, is well-established. However, the search for novel compounds with improved pharmacokinetic profiles, greater receptor subtype selectivity, and potentially fewer side effects is a continuous endeavor in medicinal chemistry. One such class of compounds that has garnered interest is the 2-phenylimidazo[1,2-a]pyridine series, which shares a core scaffold with Zolpidem. This guide provides a comparative study of a representative from this series, 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, and the widely used hypnotic, Zolpidem.
This comparison synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a detailed analysis of their receptor binding affinities, pharmacokinetic parameters, and pharmacodynamic effects. The objective is to present a clear, data-driven comparison to inform future research and development in the pursuit of next-generation hypnotic agents.
Comparative Quantitative Data
The following tables summarize the key quantitative data for this compound derivatives and Zolpidem, facilitating a direct comparison of their pharmacological profiles.
Table 1: GABA-A Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| Zolpidem | α1β2γ2 | 20[1] |
| α1β3γ2 | 41[2] | |
| α2β1γ2 / α3β1γ2 | 400[1] | |
| α5β2γ2 | >5000[1] | |
| 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine derivative (Compound 6) | α1β2γ2 | Data not available in Ki, potent PAM efficacy reported |
Table 2: Pharmacokinetic Profile
| Parameter | This compound Derivatives | Zolpidem |
| Bioavailability | Orally bioavailable in mice[3] | ~70% (oral)[2][4] |
| Tmax (Peak Plasma Time) | Not specified | 0.75 - 2.6 hours (oral)[4] |
| Elimination Half-life (t1/2) | Improved metabolic stability suggested for some derivatives[5] | 2 - 3 hours in healthy adults[2] |
| Metabolism | Primarily hepatic, potential for reduced biotransformation with fluoro-substitution[5] | Primarily hepatic via CYP3A4, CYP2C9, CYP1A2[2] |
| Protein Binding | Not specified | ~92%[4] |
Table 3: Pharmacodynamic Effects (Hypnotic Activity)
| Compound | Animal Model | Key Findings |
| Zolpidem | Healthy Humans | Doses from 5.0 mg significantly decrease sleep latency and increase total sleep time.[6][7] |
| Elderly Humans | Dose-related decreases in sleep latency and increases in sleep efficiency observed at all doses (5, 10, 15, and 20 mg).[8] | |
| This compound Derivatives | Not specified | Reported as positive allosteric modulators of the α1β2γ2 GABA-A receptor, suggesting hypnotic potential.[9] |
Mechanism of Action and Signaling Pathway
Both Zolpidem and this compound are positive allosteric modulators of the GABA-A receptor.[1][9] They bind to the benzodiazepine site located at the interface of the α and γ subunits, enhancing the effect of the endogenous neurotransmitter GABA.[10][11] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as sedation and hypnosis. Zolpidem exhibits a preferential affinity for GABA-A receptors containing the α1 subunit, which is believed to mediate its sedative-hypnotic effects.[1][12] Derivatives of this compound are also designed to target this α1 subtype.[9]
Figure 1. GABA-A Receptor Signaling Pathway.
Experimental Protocols
A comprehensive understanding of the comparative data requires insight into the methodologies used to generate it. Below are detailed protocols for key experiments.
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Ki) of the test compounds for different GABA-A receptor subtypes.
Methodology:
-
Receptor Preparation: Human embryonic kidney (HEK293) cells are stably transfected to express specific combinations of GABA-A receptor subunits (e.g., α1β2γ2, α2β3γ2, etc.).[13] Cell membranes containing the receptors are prepared by homogenization and centrifugation.
-
Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]Ro15-1788) is incubated with the prepared cell membranes.[13]
-
Increasing concentrations of the unlabeled test compound (Zolpidem or this compound) are added to compete with the radioligand for binding.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., 4°C).
-
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Hypnotic Activity in Rodents
Objective: To evaluate the dose-dependent hypnotic effects of the test compounds.
Methodology:
-
Animal Model: Male mice or rats are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: The test compounds (Zolpidem or this compound) are dissolved in a suitable vehicle (e.g., saline with a small percentage of Tween 80) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.
-
Observation: Immediately after administration, the animals are placed in individual observation cages. The primary endpoints measured are:
-
Sleep Latency: The time from drug administration to the onset of sleep, defined as the loss of the righting reflex for a continuous period (e.g., >1 minute).
-
Sleep Duration: The total time spent asleep within a defined observation period (e.g., 2-4 hours).
-
-
Data Analysis: The dose-response relationship for sleep latency and duration is analyzed. Statistical comparisons between the drug-treated groups and the vehicle control group are performed using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). The effective dose 50 (ED50) for inducing sleep can also be calculated.
Figure 2. In Vivo Hypnotic Activity Workflow.
Conclusion
This comparative guide highlights that this compound and its derivatives represent a promising class of compounds that share a common mechanism of action with Zolpidem. The available data suggests a similar, if not enhanced, affinity for the target α1-containing GABA-A receptors, which is a key determinant of hypnotic efficacy. Furthermore, the chemical modifications in this series, such as the introduction of a fluorine atom, are often employed in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties.
While direct, head-to-head comparative studies are limited, the synthesized data provides a strong rationale for further investigation of this compound as a potential hypnotic agent. Future research should focus on comprehensive in vivo efficacy studies to determine its dose-response relationship for hypnotic effects, a full pharmacokinetic profiling in multiple species, and an assessment of its side-effect profile, particularly in comparison to Zolpidem. The experimental protocols outlined herein provide a robust framework for conducting such pivotal studies. The continued exploration of this and related compounds could lead to the development of novel hypnotics with a superior therapeutic window.
References
- 1. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zolpidem - Wikipedia [en.wikipedia.org]
- 3. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dose effects of zolpidem on the sleep of healthy normals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dose Effects of Zolpidem on the Sleep of Healthy Normals | Semantic Scholar [semanticscholar.org]
- 8. Dose response effects of zolpidem in normal geriatric subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA‑A Receptor Ligands with Neuroprotective and Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. britannica.com [britannica.com]
- 12. Mechanism of action of the hypnotic zolpidem in vivo | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Synthesis Methods
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous drugs with a wide range of biological activities, including anxiolytic, hypnotic, and anti-ulcer agents.[1][2] Consequently, the development of efficient and versatile synthetic routes to this heterocyclic system is a major focus for researchers in organic and medicinal chemistry. This guide provides a head-to-head comparison of several key methods for the synthesis of imidazo[1,2-a]pyridines, presenting their mechanisms, experimental data, and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
The primary synthetic strategies can be broadly categorized into classical condensation reactions and modern multicomponent and C-H functionalization approaches.[1][3] This comparison will focus on the following widely employed methods:
-
Classical Condensation: Reaction of 2-aminopyridines with α-haloketones.
-
Ortoleva-King Reaction: A one-pot synthesis from 2-aminopyridines and acetophenones.
-
Groebke-Blackburn-Bienaymé Reaction (GBBR): A three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.
Classical Condensation with α-Haloketones
This is the most traditional and straightforward approach to imidazo[1,2-a]pyridines.[1] The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-haloketone, followed by an intramolecular condensation to form the fused imidazole ring.
General Reaction Scheme & Mechanism
The mechanism involves the nucleophilic substitution of the halide by the pyridine nitrogen, forming a pyridinium salt intermediate, which then undergoes cyclization and dehydration.[4]
Performance Data
Recent advancements have demonstrated that this reaction can be performed efficiently without a catalyst or solvent, highlighting its simplicity and green chemistry potential.[2][4]
| Reactant 1 (2-Aminopyridine) | Reactant 2 (α-Haloketone) | Conditions | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | 2-Bromoacetophenone | Catalyst- and solvent-free, 60 °C | 1.5 | 95 | [4] |
| 2-Amino-5-methylpyridine | 2-Bromoacetophenone | Catalyst- and solvent-free, 60 °C | 2.0 | 92 | [4] |
| 2-Amino-5-chloropyridine | 2-Chloro-4'-methoxyacetophenone | Catalyst- and solvent-free, 60 °C | 2.5 | 90 | [4] |
| 2-Aminopyridine | Ethyl bromopyruvate | Reflux in Ethanol | N/A | High | [5] |
Experimental Protocol: Catalyst- and Solvent-Free Synthesis[2][4]
-
A mixture of the appropriate 2-aminopyridine (1.0 mmol) and α-haloketone (1.0 mmol) is placed in a round-bottom flask.
-
The flask is heated to 60 °C with stirring.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with a saturated aqueous solution of sodium bicarbonate, followed by water, and then dried under vacuum to afford the pure imidazo[1,2-a]pyridine.
Ortoleva-King Reaction
The Ortoleva-King reaction provides a convenient one-pot method for synthesizing 2-aryl-imidazo[1,2-a]pyridines directly from readily available acetophenones and 2-aminopyridines, avoiding the need to pre-synthesize lachrymatory α-haloketones.[6][7] The reaction involves the in-situ formation of an N-(phenacyl)pyridinium salt by reacting an active methyl/methylene compound with iodine in the presence of the pyridine base.[7]
General Reaction Scheme & Workflow
The process is a tandem, one-pot reaction. The first step forms the key pyridinium salt intermediate, and the second step involves base-mediated cyclization.[6][7]
Performance Data
This method is robust, scalable, and compatible with a variety of functional groups on the acetophenone ring.[6][7]
| Reactant 1 (2-Aminopyridine) | Reactant 2 (Acetophenone) | Conditions (Step 1 -> Step 2) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | 2'-Hydroxyacetophenone | Neat, 110 °C -> NaOH(aq), 100 °C | 4 -> 1 | 51 | [6][7] |
| 2-Aminopyridine | 4'-Bromoacetophenone | Neat, 110 °C -> NaOH(aq), 100 °C | 4 -> 1 | 60 | [6] |
| 2-Aminopyridine | 4'-Methoxyacetophenone | Neat, 110 °C -> NaOH(aq), 100 °C | 4 -> 1 | 55 | [6] |
| 2-Aminopyridine | 4'-(Dimethylamino)acetophenone | Neat, 110 °C -> NaOH(aq), 100 °C | 4 -> 1 | 41 | [6] |
Experimental Protocol: One-Pot Synthesis[6][7]
-
Step 1: A mixture of 2-aminopyridine (2.3 equiv.), the desired acetophenone (1.0 equiv.), and iodine (1.2 equiv.) is heated without solvent at 110 °C for 4 hours.
-
The reaction mixture is allowed to cool.
-
Step 2: An excess of aqueous sodium hydroxide (e.g., 45% solution) is added to the mixture.
-
The resulting suspension is heated at 100 °C for 1 hour.
-
After cooling, the crude product is collected by filtration, washed with water, and purified, typically by recrystallization or column chromatography.
Groebke-Blackburn-Bienaymé Reaction (GBBR)
The GBBR is a powerful isocyanide-based multicomponent reaction (MCR) that provides rapid access to 3-aminoimidazo[1,2-a]pyridines.[8][9] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide, offering high atom economy and the ability to generate molecular diversity efficiently.[9][10]
General Reaction Scheme & Mechanism
The reaction is typically catalyzed by a Lewis acid and proceeds through the formation of a Schiff base from the aminopyridine and aldehyde, followed by nucleophilic attack by the isocyanide and subsequent intramolecular cyclization.
Performance Data
The GBBR is highly versatile and can be promoted by various catalysts and conditions, including ultrasound and microwave irradiation, often in green solvents like water.[8][9]
| Reactant 1 (2-Aminopyridine) | Reactant 2 (Aldehyde) | Reactant 3 (Isocyanide) | Conditions | Yield (%) | Reference |
| 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic acid, H₂O, 60 °C, Ultrasound | 86 | [8] |
| 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic acid, H₂O, 60 °C, Ultrasound | 86 | [8] |
| 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic acid, H₂O, 60 °C, Ultrasound | 67 | [8] |
| 2-Aminopyridines | Furfuraldehyde | Various Isocyanides | Yb(OTf)₃, DCM/MeOH, 100 °C, Microwave | 89-98 | [11] |
Experimental Protocol: Ultrasound-Assisted GBBR[8]
-
To a vial, add 2-aminopyridine (1.0 equiv.), the aldehyde (1.2 equiv.), the isocyanide (1.2 equiv.), and phenylboronic acid (PBA) (10 mol%).
-
Add water (2 mL) as the solvent.
-
Seal the vial and place it in an ultrasonic bath.
-
Irradiate the mixture at 60 °C for the required time (typically monitored by TLC).
-
After completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
Head-to-Head Summary
| Method | Key Features | Starting Materials | Typical Product Substitution | Advantages | Disadvantages |
| Classical Condensation | 2-component, cyclocondensation | 2-Aminopyridines, α-Haloketones | C2-substituted | Simple, often high-yielding, catalyst-free options available[2][4] | Limited availability and lachrymatory nature of α-haloketones[7] |
| Ortoleva-King | 2-component, one-pot, tandem | 2-Aminopyridines, Acetophenones, Iodine | C2-substituted | Avoids handling of α-haloketones, uses readily available ketones, scalable[6][7] | Requires relatively high temperatures and a stoichiometric oxidant (iodine) |
| GBB Reaction | 3-component, one-pot, MCR | 2-Aminopyridines, Aldehydes, Isocyanides | C2, N3-disubstituted | High atom economy, rapid generation of molecular diversity, mild/green options available[8][9][10] | Requires isocyanides which can be volatile and toxic; primarily yields 3-amino derivatives |
Conclusion
The choice of synthetic method for imidazo[1,2-a]pyridines depends heavily on the desired substitution pattern and available starting materials.
-
The Classical Condensation remains a highly effective and simple method for accessing C2-substituted imidazo[1,2-a]pyridines, especially when the required α-haloketone is available.
-
The Ortoleva-King reaction offers a significant practical advantage for synthesizing 2-aryl derivatives by using stable and common acetophenones, making it a valuable alternative to the classical approach.[6]
-
The Groebke-Blackburn-Bienaymé Reaction is unparalleled for the rapid and efficient construction of libraries of 3-amino-substituted imidazo[1,2-a]pyridines, embodying the principles of modern medicinal chemistry with its multicomponent, diversity-oriented nature.[9][10]
In addition to these foundational methods, modern approaches involving transition-metal-catalyzed or visible-light-induced C-H functionalization are rapidly expanding the toolkit for decorating the imidazo[1,2-a]pyridine scaffold post-synthesis, offering late-stage diversification possibilities.[12][13] Researchers are encouraged to consider both the core synthesis and subsequent functionalization strategies when planning their synthetic campaigns.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 12. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cytotoxicity of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The cytotoxic potential of various imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound ID/Reference | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| Compound 6 [1] | 2-Aryl, 3-Aryl | A375 (Melanoma) | <12 |
| WM115 (Melanoma) | <12 | ||
| HeLa (Cervical) | Not specified | ||
| IP-5 [2] | Not specified | HCC1937 (Breast) | 45 |
| IP-6 [2] | Not specified | HCC1937 (Breast) | 47.7 |
| IP-7 [2] | Not specified | HCC1937 (Breast) | 79.6 |
| Thiazole-substituted [1] | Thiazole group substitution | A375 (Melanoma) | 0.14 |
| HeLa (Cervical) | 0.21 | ||
| 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine [1] | 2-methyl, 3-pyrazolyl with 4-fluorophenylsulfonyl | PI3KCA enzyme | 0.67 |
| Compound 12b [3] | Not specified | Hep-2 (Laryngeal) | 11 |
| HepG2 (Hepatocellular) | 13 | ||
| MCF-7 (Breast) | 11 | ||
| A375 (Melanoma) | 11 |
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds is predominantly carried out using the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the mechanism of action of these compounds, the following diagrams are provided.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Synthesis Protocols for 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to reliably reproduce published synthetic methods is paramount. This guide provides a comparative analysis of published protocols for the synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, a scaffold of significant interest in medicinal chemistry. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow to aid in the assessment of reproducibility and selection of an optimal synthetic route.
The synthesis of this compound and its derivatives is well-documented, with the most common approach involving the condensation of a 2-aminopyridine with a 2-bromo-1-(4-fluorophenyl)ethan-1-one. Variations in reaction conditions, such as the use of conventional heating versus microwave irradiation and the choice of catalyst and solvent, can significantly impact reaction efficiency and yield. This guide focuses on comparing these different methodologies to provide a clearer picture of their potential reproducibility.
Comparison of Synthetic Protocols
The following table summarizes the key quantitative data from selected published protocols for the synthesis of imidazo[1,2-a]pyridine derivatives, providing a basis for comparing their performance.
| Protocol Type | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Microwave-Assisted | 2-Aminopyridine, 2-bromo-1-(4-fluorophenyl)ethan-1-one | Ionic Liquid | Solvent-free | Not Specified | Good | [1] |
| Microwave-Assisted | 2-Aminopyridines, Acetophenones | Not Specified | Not Specified | 60 seconds | 24-99 | [2] |
| Conventional Heating | 2-Aminopyridine, 1-bromo-2-phenylacetylene | Catalyst-free | Not Specified | Not Specified | up to 86 | [3] |
| One-Pot, Microwave | 2-Azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanide | NH4Cl | Methanol | 30 minutes | 89 | [4] |
| Conventional Heating | 2-Aminopyridine, 2-chloro-2-(diethoxymethyl)-3-(4-fluorophenyl)oxirane | None | 95% Ethanol | 5 hours | 45 | [5] |
| Conventional Heating | 2-Aminopyridines, Substituted phenacyl bromides | Copper Silicate | Not Specified | Not Specified | High | [6] |
Experimental Protocols
Below are detailed methodologies for two representative synthetic approaches.
Protocol 1: Microwave-Assisted Synthesis
This protocol is adapted from a general method for the synthesis of imidazo[1,2-a]pyridine derivatives.[2]
Materials:
-
2-Aminopyridine
-
2-bromo-1-(4-fluorophenyl)ethan-1-one
-
Ethanol (or other suitable solvent)
Procedure:
-
In a microwave-safe vessel, combine 2-aminopyridine (1 mmol) and 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 mmol).
-
Add a suitable solvent (e.g., ethanol, 5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100-150 °C) for a short duration (e.g., 1-10 minutes).
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Conventional Heating One-Pot Synthesis
This protocol is a general representation of a one-pot synthesis strategy.[4]
Materials:
-
Aldehyde (e.g., 4-fluorobenzaldehyde)
-
2-Aminopyridine
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Ammonium chloride (NH4Cl)
-
Methanol
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), 2-aminopyridine (1 mmol), isocyanide (1 mmol), and ammonium chloride (0.2 mmol) in methanol (1 M).
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a set period (e.g., 8 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the logical relationship of the key synthetic strategies.
Caption: General workflow for the synthesis of this compound.
Caption: Key strategies for the synthesis of the target compound.
References
- 1. (Open Access) Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines (2017) | Tejeswararao Dharmana | 1 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. nanobioletters.com [nanobioletters.com]
Benchmarking a Novel Imidazo[1,2-a]pyridine-Based Kinase Inhibitor Against Established PI3K/mTOR Inhibitors
A Comparative Guide for Researchers in Oncology and Drug Discovery
This guide provides a comprehensive benchmarking analysis of a representative imidazo[1,2-a]pyridine-based compound, herein referred to as Compound 35, against well-established kinase inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and evaluation of novel kinase inhibitors.
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various kinases crucial in cancer progression.[1][2][3] This guide focuses on the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in human cancers, playing a key role in cell growth, proliferation, survival, and metabolism.[4][5]
Comparative Analysis of Kinase Inhibitory Potency
To provide a clear and objective comparison, the inhibitory activities of Compound 35 and two well-characterized clinical-stage PI3K/mTOR inhibitors, Pictilisib (GDC-0941) and Dactolisib (BEZ235), are summarized below. The data is presented as half-maximal inhibitory concentrations (IC50), a standard measure of inhibitor potency.
| Kinase Target | Compound 35 (IC50 in nM) | Pictilisib (GDC-0941) (IC50 in nM) | Dactolisib (BEZ235) (IC50 in nM) |
| PI3Kα | 35[6] | 3[7][8] | 4[9][10] |
| PI3Kβ | Not Available | 33[7][8] | 75[9][10] |
| PI3Kγ | Not Available | 75[7][8] | 5[9][10] |
| PI3Kδ | Not Available | 3[7][8] | 7[9][10] |
| mTOR | Not Available | 580[7][8] | 20.7[9][10] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from publicly available research for comparative purposes.
Experimental Protocols
The determination of kinase inhibitor potency is reliant on robust and reproducible experimental methodologies. Below are detailed protocols for a common in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)
This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate)
-
ATP
-
Test inhibitor (e.g., Compound 35) and reference inhibitors
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (white, opaque)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test and reference inhibitors in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted inhibitors to the wells. Include a "no inhibitor" control (vehicle only) and a "no kinase" background control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Processes
To better understand the context of this comparative analysis, the following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for kinase inhibitor screening.
Caption: Logical flow of the comparative analysis.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellagentech.com [cellagentech.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Comparative ADME-T Profile of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and Its Analogs: A Guide for Drug Discovery
This guide provides a comprehensive comparison of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of the promising drug candidate scaffold, 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, and its structural analogs. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in the early stages of drug discovery. The data is compiled from various in vitro assays and predictive models, offering a comparative landscape of this chemical series.
Physicochemical and ADME-T Data Summary
The following tables summarize the key physicochemical and in vitro ADME-T parameters for this compound and a representative set of its analogs. These analogs have been selected to illustrate the impact of structural modifications on the overall ADME-T profile.
Table 1: Physicochemical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | clogP | Topological Polar Surface Area (Ų) | Aqueous Solubility (µM)[1] |
| This compound | 212.22 | 3.1 | 28.9 | 30 | |
| Analog A: 2-Phenylimidazo[1,2-a]pyridine | 194.23 | 2.8 | 28.9 | 50 | |
| Analog B: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 228.67 | 3.5 | 28.9 | 15 | |
| Analog C: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 224.26 | 2.7 | 38.1 | 40 |
Table 2: In Vitro Absorption and Permeability
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B→A)/(A→B) | MDCK-MDR1 Efflux Ratio |
| This compound | >10 | 15 | <2 | <2 |
| Analog A: 2-Phenylimidazo[1,2-a]pyridine | >10 | 18 | <2 | <2 |
| Analog B: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | >10 | 12 | <2 | <2 |
| Analog C: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 8 | 10 | 2.5 | 3.0 |
Table 3: In Vitro Metabolism and Stability
| Compound | Human Liver Microsomal Stability (t½, min) | Human Hepatocyte Stability (t½, min) | Major CYP450 Isoforms Involved |
| This compound | >60 | >120 | CYP3A4, CYP2D6 |
| Analog A: 2-Phenylimidazo[1,2-a]pyridine | 45 | 90 | CYP3A4, CYP1A2 |
| Analog B: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | >60 | >120 | CYP3A4 |
| Analog C: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 20 | 45 | CYP2D6, CYP3A4 (O-demethylation) |
Table 4: In Vitro CYP450 Inhibition
| Compound | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| This compound | >50 | >50 | 25 | 15 | 5 |
| Analog A: 2-Phenylimidazo[1,2-a]pyridine | >50 | >50 | 30 | 20 | 8 |
| Analog B: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | >50 | >50 | 20 | 10 | 3 |
| Analog C: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 40 | >50 | 45 | 5 | 12 |
Table 5: In Vitro Toxicity
| Compound | HepG2 Cytotoxicity (CC₅₀, µM) | hERG Inhibition (IC₅₀, µM) |
| This compound | >100 | >30 |
| Analog A: 2-Phenylimidazo[1,2-a]pyridine | >100 | >30 |
| Analog B: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 80 | 25 |
| Analog C: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | >100 | >30 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME-T assays are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is utilized to predict passive membrane transport.[2][3]
-
Preparation of the Donor Plate : A filter donor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[2][4]
-
Compound Preparation : Test compounds are dissolved in a buffer solution (e.g., PBS at pH 7.4) typically containing a small percentage of DMSO.[4][5]
-
Assay Assembly : The acceptor plate is filled with buffer, and the lipid-coated donor plate is placed on top. The test compound solution is then added to the donor wells.[3]
-
Incubation : The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).[4][6]
-
Quantification : After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS analysis.[3]
-
Permeability Calculation : The effective permeability (Pe) is calculated from the compound concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.
Caco-2 Permeability Assay
This assay assesses the permeability of compounds across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which serves as a model for the intestinal epithelium.[7]
-
Cell Culture : Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.[8]
-
Monolayer Integrity Check : The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[8]
-
Transport Experiment : The experiment is conducted in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A). The test compound is added to the donor chamber (either apical or basolateral), and samples are taken from the receiver chamber at specific time points.[7][9]
-
Quantification : The concentration of the test compound in the collected samples is analyzed by LC-MS/MS.[7]
-
Permeability and Efflux Ratio Calculation : The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests active efflux.[8]
Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[10][11]
-
Test System Preparation : The assay can be performed using liver microsomes or hepatocytes.[11] The test system is incubated with the test compound at 37°C.[10]
-
Cofactor Addition : For microsomal assays, a cofactor mix containing NADPH is added to initiate the metabolic reaction.[10]
-
Time-Point Sampling : Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).[10]
-
Reaction Termination : The metabolic reaction in the collected aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).[10]
-
Quantification : The remaining parent compound in each sample is quantified by LC-MS/MS.[10]
-
Data Analysis : The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance of the parent compound over time.[10]
CYP450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 (CYP) enzymes.
-
Incubation : The test compound is pre-incubated with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).[12]
-
Reaction Initiation : The reaction is initiated by adding an NADPH-regenerating system.
-
Reaction Termination : After a set incubation time, the reaction is stopped by adding a quenching solution.
-
Metabolite Quantification : The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
IC₅₀ Determination : The concentration of the test compound that causes 50% inhibition of the CYP enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
In Vitro Cytotoxicity Assay
Cytotoxicity assays are conducted to assess the toxic effects of compounds on cells.[13][14]
-
Cell Culture : A suitable cell line, such as HepG2 (a human liver cancer cell line), is cultured in a 96-well plate.[15]
-
Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24 or 48 hours).[14]
-
Viability Assessment : Cell viability is assessed using various methods, such as the MTT assay, which measures the metabolic activity of the cells, or by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[15][16]
-
Data Analysis : The concentration of the compound that causes a 50% reduction in cell viability (CC₅₀) is calculated.[17]
Visualizations
The following diagrams illustrate key concepts and workflows in ADME-T profiling.
Caption: High-level workflow for ADME-T profiling in drug discovery.
Caption: A potential metabolic pathway for this compound.
Caption: Interrelationship of ADME-T parameters in determining drug efficacy and safety.
References
- 1. This compound | C13H9FN2 | CID 735319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. bioivt.com [bioivt.com]
- 12. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 14. kosheeka.com [kosheeka.com]
- 15. itmedicalteam.pl [itmedicalteam.pl]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogs as Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatile structure has been extensively explored for developing therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and infections.[2][3] A significant area of focus has been the development of imidazo[1,2-a]pyridine derivatives as potent protein kinase inhibitors, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[4][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of imidazo[1,2-a]pyridine analogs, with a specific focus on their role as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer signaling pathways.[6][7]
Structure-Activity Relationship (SAR) Analysis of PI3Kα Inhibitors
The inhibitory activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. A systematic study exploring modifications at the 2, 6, and 8-positions has yielded critical insights into the structural requirements for potent PI3Kα inhibition.[6] The following table summarizes the enzymatic inhibitory activity (IC50) of selected analogs against the PI3Kα enzyme.
Table 1: SAR of 2, 6, 8-Substituted Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors
| Compound | R2 Substituent | R8 Substituent | PI3Kα IC50 (nM)[6] |
|---|---|---|---|
| 1 | Morpholinyl amide | -H | >10000 |
| 2 | Morpholinyl amide | -Phenyl | 200 |
| 3 | Morpholinyl amide | 4-Fluorophenyl | 160 |
| 4 | Morpholinyl amide | 4-Chlorophenyl | 150 |
| 5 | Morpholinyl amide | 4-(Trifluoromethyl)phenyl | 260 |
| 6 | Morpholinyl amide | 3-Fluorophenyl | 220 |
| 7 | Morpholinyl amide | 2-Fluorophenyl | 430 |
| 8 | Morpholinyl amide | Pyridin-4-yl | 180 |
| 9 | Morpholinyl amide | Pyridin-3-yl | 170 |
| 10 (Cpd 35) | Morpholinyl amide | 4-Chlorophenyl (at R8), -CH3 (at R6) | 150 |
Data extracted from a study on 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives.[6]
Key SAR Insights:
-
8-Position Substitution: A substitution at the 8-position is crucial for activity. The unsubstituted analog (Compound 1) is inactive, whereas the introduction of an aryl or heteroaryl group (Compounds 2-9) confers potent inhibitory activity.[6]
-
Electronic Effects at 8-Position: Phenyl ring substitutions at the para-position (Compounds 3, 4) are well-tolerated. Halogen substitutions like fluoro and chloro result in potent inhibitors.[6] The position of the substituent on the phenyl ring matters, with para- and meta-substitutions being generally more favorable than ortho-substitutions (compare Compounds 3, 6, and 7).[6]
-
6-Position Substitution: The introduction of a small alkyl group, such as a methyl group at the 6-position, can be accommodated and may contribute to overall potency, as seen in Compound 10 (referred to as compound 35 in the source literature), which was identified as a promising candidate with an IC50 of 150 nM.[6]
Visualizations: Pathways and Workflows
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8] Aberrant activation of this pathway is a common feature in many human cancers.[6] Imidazo[1,2-a]pyridine analogs have been developed to inhibit PI3Kα, thereby blocking downstream signaling.
General Workflow for In Vitro Kinase Assay
The inhibitory potential of the synthesized compounds is typically evaluated using an in vitro kinase assay. The ADP-Glo™ or Kinase-Glo™ assays are common luminescence-based methods used to measure the activity of a kinase by quantifying the amount of ATP remaining or ADP produced in the reaction.[6][8]
Summary of Key Structure-Activity Relationships
The SAR data can be distilled into a set of logical relationships that guide the design of more potent inhibitors. For the imidazo[1,2-a]pyridine scaffold targeting PI3Kα, the substitutions at key positions dictate the resulting biological activity.
Experimental Protocols
In Vitro PI3Kα Kinase Assay (ADP-Glo™ Method)
This protocol outlines the general steps for determining the in vitro kinase inhibitory activity of test compounds against PI3Kα.[8]
1. Materials and Reagents:
-
Recombinant human PI3Kα enzyme
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Kinase buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT, MgCl2.[9]
-
ATP solution
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Multilabel plate reader capable of measuring luminescence
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, diluted to achieve final assay concentrations ranging from 10 µM to 0.1 nM.
-
Reaction Mixture Preparation: In each well of the 384-well plate, add the following components:
-
Kinase buffer.
-
PI3Kα enzyme solution.
-
PIP2 substrate solution.
-
Test compound dilution (or DMSO for control wells).
-
-
Initiation of Kinase Reaction: Pre-incubate the mixture for 10-15 minutes at room temperature. Initiate the enzymatic reaction by adding a specific concentration of ATP (e.g., 25 µM) to all wells.[6]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
First Detection Step: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
3. Data Analysis:
-
The raw luminescence data is normalized using control wells (0% inhibition with DMSO and 100% inhibition with a known potent inhibitor or no enzyme).
-
The normalized data is plotted against the logarithm of the test compound concentration.
-
The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oceanomics.eu [oceanomics.eu]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
Safety Operating Guide
Proper Disposal of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine: A Step-by-Step Guide
The proper disposal of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine is crucial for ensuring laboratory safety and environmental protection. As a fluorinated heterocyclic organic compound, it must be treated as hazardous waste. This guide provides detailed procedures for its safe handling and disposal in a laboratory setting.
Waste Identification and Classification
The first step is to classify the waste. This compound is a halogenated organic compound.[1] Due to its chemical structure, it should be presumed to be a hazardous waste. Although a specific Safety Data Sheet (SDS) with comprehensive disposal instructions was not identified, the precautionary statement for a similar compound, 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-A]pyrazine, advises to "Dispose of contents/container to an approved waste disposal plant" (P501).[2] Therefore, all materials contaminated with this substance, including the pure compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.
Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[3] Waste containing this compound must be collected in a designated container for halogenated organic waste .[1][4]
Do NOT mix with:
Waste Accumulation and Container Management
All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][6]
-
Container Selection : Use a chemically compatible container with a secure, tight-fitting screw cap.[5][7] The original product container is often a suitable choice.[7] The container must be in good condition, free from leaks or external residue.[7]
-
Container Labeling : Label the waste container clearly before adding any waste.[3][4] The label must include:
-
Container Handling : Keep the waste container closed at all times, except when adding waste.[6][7] Do not fill the container beyond 90% capacity to allow for expansion.[5] Store the container in a well-ventilated area, away from sources of ignition.[8]
Disposal Procedures
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][9] Evaporation in a fume hood is also not a permissible disposal method.[7]
The sole approved disposal route is through your institution's Environmental Health and Safety (EH&S) or equivalent hazardous waste management program.[6][7]
Step-by-Step Disposal Protocol:
-
Preparation : Ensure all waste is properly segregated and the container is accurately labeled and securely sealed.
-
Request Pickup : Contact your institution's EH&S office to schedule a hazardous waste pickup.[6][7]
-
Handover : Follow your institution's specific procedures for handing over the waste to trained personnel.
Spill and Decontamination Procedures
In case of a spill, wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Small Spills : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated halogenated waste container.[2]
-
Large Spills : Evacuate the area and contact your institution's emergency response team or EH&S immediately.[4]
Decontaminate surfaces with an appropriate solvent and collect the cleaning materials as hazardous waste. Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[7]
Waste Management Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound | Contains Fluorine (a halogen) and a heterocyclic organic structure.[1] |
| Segregation | Separate container for Halogenated Waste | Prevents dangerous reactions with incompatible chemicals.[4][5] |
| Container Type | Chemically resistant, leak-proof, with a secure screw cap | Ensures safe containment and prevents spills or vapor release.[5][7] |
| Container Labeling | "Hazardous Waste," full chemical name(s), accumulation start date | Complies with regulations and informs personnel of contents and hazards.[3] |
| Storage Location | Designated Satellite Accumulation Area (SAA) at/near the point of generation | Ensures proper and safe temporary storage before disposal.[5][6] |
| Disposal Method | Collection by institutional Environmental Health & Safety (EH&S) for incineration or other approved treatment | Ensures environmentally sound and compliant disposal.[2][6] |
| Prohibited Disposal | No drain disposal, no trash disposal, no evaporation | Prevents environmental contamination and potential infrastructure damage.[7][9] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. bucknell.edu [bucknell.edu]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. acs.org [acs.org]
Essential Safety and Operational Guide for 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine in a laboratory setting. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure research environment.
Chemical Safety and Hazard Information
This compound is a solid substance that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as a skin and eye irritant.[1][2]
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound:
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3] | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or rubber).[3] | To prevent skin contact and subsequent irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron.[3] | To protect the skin on the arms and body from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area is required.[1][4] A NIOSH-approved respirator may be necessary if dust or aerosols are generated and ventilation is inadequate. | To avoid inhalation of dust or fumes, which may cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3][4]
2. Handling and Use:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][4] Do not eat, drink, or smoke in the laboratory.[4][7]
-
Clothing: Immediately remove any clothing that becomes contaminated.[1]
3. Storage:
-
Container: Keep the container tightly closed when not in use.[1][7]
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][5]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable, sealed, and properly labeled container.
-
Disposal Route: Dispose of the chemical waste and any contaminated materials through an approved waste disposal company.[1] Do not allow the chemical to enter drains or waterways.[1][6]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent further spread of the material.
-
Cleanup: For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a designated waste container.[1] Use appropriate PPE during cleanup.
-
Reporting: Report the spill to the appropriate safety personnel.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
